molecular formula C24H17N5O3S B15557495 MIND4

MIND4

货号: B15557495
分子量: 455.5 g/mol
InChI 键: RVYWJVIYWKCDEE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MIND4 is an organic molecular entity. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor.

属性

IUPAC Name

5-nitro-8-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5O3S/c30-29(31)20-13-14-21(23-19(20)12-7-15-25-23)33-24-27-26-22(16-32-18-10-5-2-6-11-18)28(24)17-8-3-1-4-9-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYWJVIYWKCDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of MIND4-17

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MIND4-17 is a potent, small-molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It exerts its effects through a novel mechanism involving the direct covalent modification of Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. By disrupting the Keap1-Nrf2 interaction, this compound-17 leads to the stabilization and nuclear translocation of Nrf2, culminating in the transcriptional activation of a suite of antioxidant and cytoprotective genes. This guide provides a detailed overview of the molecular mechanism of this compound-17, quantitative data on its activity, and comprehensive protocols for its experimental validation.

Core Mechanism of Action

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. This compound-17 is an electrophilic molecule that selectively targets and covalently modifies the Cysteine 151 (C151) residue within the BTB domain of Keap1.[1][2][3][4] This modification induces a conformational change in the Keap1 protein, leading to the disruption of the Keap1-Nrf2 complex.

Released from Keap1-mediated repression, Nrf2 is no longer targeted for degradation. This results in its stabilization, accumulation in the cytoplasm, and subsequent translocation into the nucleus.[1][3][5] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of numerous protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[3][5] The upregulation of these genes enhances cellular defense mechanisms against oxidative and electrophilic stress.[5]

MIND4_Mechanism_of_Action This compound-17 inhibits Keap1, leading to Nrf2 stabilization and nuclear translocation. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound-17 Keap1 Keap1 (C151) This compound->Keap1 Covalent Modification of C151 Nrf2_c Nrf2 Keap1->Nrf2_c Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2_c->Proteasome Degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Cul3->Nrf2_c Ubiquitination sMaf sMaf Nrf2_n->sMaf Heterodimerization ARE ARE (Antioxidant Response Element) sMaf->ARE Binding TargetGenes Target Genes (HO-1, NQO1, etc.) ARE->TargetGenes Transcription

Figure 1: Signaling pathway of this compound-17 action.

Quantitative Data

The activity of this compound-17 has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative metrics.

Table 1: Biochemical and Cellular Activity of this compound-17

Parameter Description Value Assay Type Reference/Note
Kd Dissociation constant for Keap1 binding 16.5 µM Full kinetic analysis [6]
CD Value Concentration to double NQO1 activity 0.15 µM NQO1 Inducer Bioassay [4]
EC50 (ARE) Half-maximal effective concentration for ARE reporter activation 0.25 µM ARE-Luciferase Reporter Assay Illustrative Data

| EC50 (ROS) | Half-maximal effective concentration for ROS reduction | 0.40 µM | DCFDA Cellular ROS Assay | Illustrative Data |

Table 2: Gene Expression Modulation by this compound-17 in Primary Murine RGCs (24h treatment)

Gene Target Fold Induction (at 1 µM this compound-17) Method Reference/Note
Nqo1 ~8.5 qPCR [1] (Value estimated from graphical data)
Hmox1 ~6.0 qPCR [1] (Value estimated from graphical data)

| Gclc | ~2.5 | qPCR |[1] (Value estimated from graphical data) |

Experimental Protocols

Detailed methodologies for key experiments to characterize the mechanism of action of this compound-17 are provided below.

This biochemical assay measures the ability of this compound-17 to disrupt the interaction between the Keap1 protein and a fluorescently labeled peptide derived from the Nrf2 'ETGE' motif.

  • Objective: To determine the IC50 value of this compound-17 for the inhibition of the Keap1-Nrf2 interaction.

  • Methodology:

    • Reagent Preparation:

      • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.005% Tween-20.

      • Prepare recombinant human Keap1 protein (Kelch domain) in Assay Buffer to a final concentration of 20 nM.

      • Prepare a FAM-labeled Nrf2 peptide (e.g., FAM-AFTDEETGE) in Assay Buffer to a final concentration of 10 nM.

      • Prepare a serial dilution of this compound-17 in 100% DMSO, followed by a subsequent dilution in Assay Buffer.

    • Assay Procedure:

      • In a black, low-volume 384-well plate, add 5 µL of the this compound-17 dilution (or DMSO vehicle control).

      • Add 10 µL of the Keap1 protein solution to each well.

      • Add 5 µL of the FAM-Nrf2 peptide solution to each well.

      • Include controls: "No Inhibition" (DMSO vehicle) and "Maximal Inhibition" (excess unlabeled Nrf2 peptide).

    • Incubation & Measurement:

      • Incubate the plate at room temperature for 60 minutes, protected from light, to reach binding equilibrium.

      • Measure fluorescence polarization (FP) using a plate reader with excitation at ~485 nm and emission at ~535 nm.

    • Data Analysis:

      • Normalize the data to the "No Inhibition" and "Maximal Inhibition" controls.

      • Plot the normalized FP values against the logarithm of the this compound-17 concentration and fit the data to a four-parameter logistic equation to determine the IC50.

FP_Assay_Workflow start Start reagent_prep Prepare Reagents (Keap1, FAM-Nrf2, this compound-17) start->reagent_prep plate_setup Dispense this compound-17, Keap1, and FAM-Nrf2 into 384-well plate reagent_prep->plate_setup incubation Incubate 60 min at Room Temperature plate_setup->incubation measurement Measure Fluorescence Polarization (Ex:485/Em:535) incubation->measurement analysis Normalize Data and Calculate IC50 measurement->analysis end End analysis->end

Figure 2: Experimental workflow for the Fluorescence Polarization assay.

This cell-based imaging assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound-17.

  • Objective: To qualitatively and quantitatively assess the nuclear translocation of Nrf2.

  • Methodology:

    • Cell Culture:

      • Seed cells (e.g., ARPE-19 or primary RGCs) onto glass coverslips in a 24-well plate and allow them to adhere for 24 hours.

    • Treatment:

      • Treat cells with this compound-17 (e.g., 1 µM) or vehicle (DMSO) for various time points (e.g., 0, 1, 2, 4 hours).

    • Fixation and Permeabilization:

      • Wash cells twice with ice-cold PBS.

      • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

      • Wash three times with PBS.

      • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Immunostaining:

      • Wash three times with PBS.

      • Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.

      • Incubate with a primary antibody against Nrf2 (e.g., Rabbit anti-Nrf2, 1:200 dilution in blocking buffer) overnight at 4°C.

      • Wash three times with PBST.

      • Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.

    • Mounting and Imaging:

      • Wash three times with PBST.

      • Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.

      • Wash once with PBS.

      • Mount coverslips onto microscope slides using an anti-fade mounting medium.

      • Image using a fluorescence or confocal microscope.

    • Data Analysis:

      • Analyze images to determine the ratio of nuclear to cytoplasmic Nrf2 fluorescence intensity.

This assay quantifies intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).

  • Objective: To measure the reduction in cellular ROS levels following this compound-17 treatment.

  • Methodology:

    • Cell Culture:

      • Seed cells into a black, clear-bottom 96-well plate and grow to 80-90% confluency.

    • Treatment and Stress Induction:

      • Pre-treat cells with various concentrations of this compound-17 for 16-24 hours.

      • Induce oxidative stress by treating cells with an agent like H2O2 (e.g., 100 µM) or high glucose for a defined period. Include a non-stressed control.

    • Probe Loading:

      • Remove the treatment medium and wash cells once with warm PBS.

      • Load cells with 10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.

    • Measurement:

      • Remove the DCFDA solution and wash cells once with PBS.

      • Add 100 µL of PBS to each well.

      • Immediately measure fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

    • Data Analysis:

      • Subtract the background fluorescence from unstained cells.

      • Normalize the fluorescence intensity of treated wells to the stressed, vehicle-treated control.

ROS_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells pretreat Pre-treat with This compound-17 (16-24h) seed_cells->pretreat induce_stress Induce Oxidative Stress (e.g., H2O2) pretreat->induce_stress load_probe Load with DCFDA probe (30-45 min) induce_stress->load_probe measure_fluorescence Wash and Measure Fluorescence (Ex:485/Em:535) load_probe->measure_fluorescence analyze Normalize and Analyze Data measure_fluorescence->analyze end End analyze->end

Figure 3: Experimental workflow for the Cellular ROS Assay.

References

An In-depth Technical Guide to the NRF2 Activator MIND4 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MIND4 and its closely related analog, this compound-17, are small molecules that have garnered significant interest within the scientific community for their potent activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress and inflammation, making its activators promising therapeutic candidates for a range of diseases, including neurodegenerative disorders and conditions associated with oxidative damage. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound and its analogs. It includes a summary of key quantitative data, detailed experimental methodologies for assessing its activity, and visualizations of the pertinent signaling pathways.

Chemical Structure and Properties

This compound is a synthetic compound identified as an inducer of cytoprotective NRF2 activity.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name 5-Nitro-8-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}quinoline[1]
Synonyms MIND 4, MIND-4[1]
CAS Number 1639965-26-6[1]
SMILES Code O=--INVALID-LINK--[O-][1]
InChI Key RVYWJVIYWKCDEE-UHFFFAOYSA-N[1]
Table 2: Physicochemical Properties of this compound
PropertyValue
Chemical Formula C24H17N5O3S[1]
Molecular Weight 455.49 g/mol [1]
Exact Mass 455.1052[1]
Elemental Analysis C, 63.29%; H, 3.76%; N, 15.38%; O, 10.54%; S, 7.04%[1]
Solubility Soluble in DMSO.[2]
Appearance White to brown powder.[2]

A closely related and more extensively studied analog is this compound-17.

Table 3: Chemical Identification of this compound-17
IdentifierValue
IUPAC Name 5-Nitro-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}pyridine
CAS Number 345989-24-4[2]
SMILES string O=--INVALID-LINK--C(C=C1)=CN=C1SC2=NN=C(COC3=CC=CC=C3)N2C4=CC=CC=C4[2]
InChI key OZUBDKIROJPQGE-UHFFFAOYSA-N[2]
Table 4: Physicochemical Properties of this compound-17
PropertyValue
Chemical Formula C20H15N5O3S[2]
Molecular Weight 405.43 g/mol [2]

Mechanism of Action: NRF2 Pathway Activation

This compound and its analogs are potent activators of the NRF2 signaling pathway. The primary mechanism of action for the well-characterized analog, this compound-17, involves the covalent modification of a critical stress-sensor cysteine residue (C151) on the Kelch-like ECH-associated protein 1 (Keap1).[2][3]

Under basal conditions, Keap1 acts as a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex, which targets NRF2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of NRF2.

The binding of this compound-17 to Keap1 disrupts the Keap1-NRF2 interaction.[3][4] This disruption prevents the ubiquitination of NRF2, leading to its stabilization and accumulation in the cytoplasm. The accumulated NRF2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[3][5]

The activation of the NRF2 pathway by this compound compounds results in a reduction of reactive oxygen species and nitrogen intermediates, thereby protecting cells from oxidative injury.[1][3] This mechanism has shown therapeutic potential in models of Huntington's Disease, diabetic retinopathy, and hydrogen peroxide-induced oxidative stress in osteoblasts.[1][3][5]

This compound-17 mediated activation of the NRF2 signaling pathway.

Quantitative Data

While comprehensive quantitative data for this compound is limited in the public domain, some studies have reported the inhibitory activity of this compound and its analog, this compound-19, against Sirtuin 2 (SIRT2), a class III histone deacetylase.

Table 5: SIRT2 Inhibitory Activity
CompoundTargetIC50 (µM)
This compound SIRT23.5[6]
This compound-19 SIRT27.0[6]

Further quantitative data on the direct binding affinity of this compound or this compound-17 to Keap1 and the dose-response for the induction of Nrf2 target genes in various cell lines are needed for a more complete understanding of its potency as an NRF2 activator.[6] this compound-17 has been shown to be effective in inducing NRF2 activation in neuronal and non-neuronal cultures at concentrations ranging from 0.1 to 10 µM.[2]

Experimental Protocols

The following are generalized methodologies for key experiments to characterize the activity of this compound and its analogs.

Cell Culture and Treatment
  • Cell Lines: Primary murine retinal ganglion cells (RGCs), primary osteoblasts, OB-6 osteoblastic cells, or other relevant cell lines.

  • Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Pre-treat cells with varying concentrations of this compound or this compound-17 (e.g., 0.1-10 µM) for a specified duration before inducing cellular stress (e.g., with high glucose or hydrogen peroxide).

Assessment of NRF2 Activation
  • Western Blotting for Protein Expression:

    • Lyse treated cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against NRF2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

    • Expected Outcome: Increased protein levels of NRF2, HO-1, and NQO1 in this compound/MIND4-17 treated cells.

  • Immunofluorescence for NRF2 Nuclear Translocation:

    • Grow cells on coverslips and treat as described above.

    • Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Block with bovine serum albumin and incubate with an anti-NRF2 primary antibody.

    • Incubate with a fluorescently labeled secondary antibody and counterstain nuclei with DAPI.

    • Visualize using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of NRF2.

    • Expected Outcome: Increased nuclear localization of NRF2 in this compound/MIND4-17 treated cells.

Evaluation of Cytoprotective Effects
  • Cell Viability Assay (e.g., MTT or WST-1):

    • Seed cells in a 96-well plate and treat as described.

    • Induce oxidative stress (e.g., with H2O2).

    • Add the viability reagent and measure absorbance at the appropriate wavelength.

    • Expected Outcome: Increased cell viability in cells pre-treated with this compound/MIND4-17 compared to stressed, untreated cells.

  • Measurement of Reactive Oxygen Species (ROS):

    • Treat cells as described and then incubate with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

    • Measure fluorescence intensity using a microplate reader or flow cytometer.

    • Expected Outcome: Attenuated ROS production in cells pre-treated with this compound/MIND4-17.

Experimental_Workflow cluster_cell_prep Cell Preparation Cell_Culture Cell Culture (e.g., RGCs, Osteoblasts) Treatment Treatment with This compound/MIND4-17 Cell_Culture->Treatment Stress_Induction Induction of Oxidative Stress (e.g., H2O2, High Glucose) Treatment->Stress_Induction Western_Blot Western Blot (Nrf2, HO-1, NQO1 levels) Stress_Induction->Western_Blot Immunofluorescence Immunofluorescence (Nrf2 Nuclear Translocation) Stress_Induction->Immunofluorescence Viability_Assay Cell Viability Assay (MTT, WST-1) Stress_Induction->Viability_Assay ROS_Assay ROS Measurement (DCFH-DA) Stress_Induction->ROS_Assay

General experimental workflow for characterizing this compound activity.

Conclusion

This compound and its analogs, particularly this compound-17, represent a promising class of NRF2 activators with therapeutic potential for a variety of diseases rooted in oxidative stress. Their ability to modulate the Keap1-Nrf2 signaling pathway provides a robust mechanism for cellular protection. This technical guide summarizes the current understanding of this compound's chemical and biological properties and provides a framework for its further investigation. Future research should focus on obtaining a more detailed quantitative profile of its binding affinity and selectivity, as well as a thorough characterization of its in vivo pharmacokinetic and pharmacodynamic properties to facilitate its potential translation into a clinical candidate.

References

MIND4 discovery and origin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Origin of MIND4-17, a Novel Nrf2 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound-17 is a novel synthetic thiazole-containing compound identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It exerts cytoprotective effects against oxidative stress by uniquely disrupting the interaction between Nrf2 and its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1). This guide provides a comprehensive overview of the discovery, mechanism of action, and experimental data related to this compound-17, intended for researchers and professionals in the field of drug development.

Introduction and Origin

This compound-17 was developed as a small molecule activator of the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. The discovery of this compound-17 arose from efforts to find compounds that could modulate this pathway for therapeutic benefit, particularly in diseases with underlying oxidative stress pathology. Research has demonstrated its protective effects in various cell types, including osteoblasts and retinal cells, against stressors like hydrogen peroxide (H₂O₂) and ultraviolet (UV) radiation.[1][2]

Mechanism of Action: The Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. This keeps the intracellular levels of Nrf2 low. In response to oxidative stress, or through the action of Nrf2 activators like this compound-17, this interaction is disrupted.

This compound-17 is believed to modify Keap1's stress-sensor cysteine residues (specifically C151), leading to a conformational change in the Keap1 protein.[2] This change prevents Keap1 from binding to Nrf2, thereby inhibiting its degradation. As a result, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus. Inside the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a suite of cytoprotective genes, including heme oxygenase 1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM).[2]

Signaling Pathway Diagram

This compound-17 induced Nrf2 signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound-17 as documented in key studies.

Table 1: Cytoprotective Effects of this compound-17 on Osteoblasts
Cell TypeStressorThis compound-17 Conc. (µM)Outcome MeasureResult (% of Control)
Primary OsteoblastsH₂O₂ (400 µM)1Cell Viability~85%
Primary OsteoblastsH₂O₂ (400 µM)10Cell Viability~95%
OB-6 CellsH₂O₂ (800 µM)1Cell Viability~80%
OB-6 CellsH₂O₂ (800 µM)10Cell Viability~90%
OB-6 CellsH₂O₂ (800 µM)1Apoptosis (TUNEL)~15% (vs ~45% for H₂O₂ alone)

Data extracted from "Activation of Nrf2 by this compound-17 protects osteoblasts from hydrogen peroxide-induced oxidative stress".[2]

Table 2: Cytoprotective Effects of this compound-17 on Retinal Cells
Cell TypeStressorThis compound-17 Conc. (µM)Outcome MeasureResult (% of Control)
ARPE-19 CellsUVR (30 mJ/cm²)1Cell Viability (CCK-8)~85%
ARPE-19 CellsUVR (30 mJ/cm²)10Cell Viability (CCK-8)~95%
Primary RGCsUVR (30 mJ/cm²)1Cell Viability (CCK-8)~80%
Primary RGCsUVR (30 mJ/cm²)10Cell Viability (CCK-8)~90%
ARPE-19 CellsUVR (30 mJ/cm²)10Apoptosis (Annexin V)~10% (vs ~35% for UVR alone)

Data extracted from "this compound-17 protects retinal pigment epithelium cells and retinal ganglion cells from UV".[1]

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Lines:

    • Primary murine osteoblasts were isolated from neonatal mouse calvaria.

    • OB-6, an established murine osteoblastic cell line.

    • ARPE-19, a human retinal pigment epithelial cell line.

    • Primary human retinal ganglion cells (RGCs).

  • Culture Medium:

    • Osteoblasts: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Retinal Cells: DMEM/F12 medium with similar supplements.

  • This compound-17 Treatment: this compound-17 was dissolved in DMSO to create a stock solution. For experiments, cells were pre-treated with the indicated concentrations of this compound-17 for 30 minutes to 1 hour before the application of the oxidative stressor (H₂O₂ or UVR). Control cells received a corresponding volume of DMSO.

Western Blotting
  • Protein Extraction: Cells were lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Quantification: Protein concentration was determined using a BCA Protein Assay Kit.

  • Electrophoresis: Equal amounts of protein (20-30 µg) were separated by 10% or 12% SDS-PAGE.

  • Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Membranes were incubated overnight at 4°C with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and β-actin (as a loading control).

  • Secondary Antibody Incubation: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit.

Cell Viability and Death Assays
  • CCK-8 Assay: Cell viability was quantified using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance was measured at 450 nm.

  • LDH Release Assay: Cell death was measured by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium using a colorimetric LDH cytotoxicity assay kit.

  • Apoptosis Assays:

    • TUNEL Staining: Apoptotic cells were detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit.

    • Annexin V/PI Staining: Apoptotic cells were quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).

Measurement of Reactive Oxygen Species (ROS)
  • Intracellular ROS levels were measured using the fluorescent probe DCFH-DA (2',7'-dichlorofluorescin diacetate).

  • Cells were incubated with DCFH-DA (10 µM) for 30 minutes at 37°C.

  • The fluorescence intensity was measured using a fluorescence microscope or a microplate reader.

Experimental Workflow Visualization

Experimental_Workflow cluster_assays Assay Types A 1. Cell Seeding & Culture B 2. Pre-treatment with this compound-17 (or Vehicle Control) A->B C 3. Application of Oxidative Stressor (e.g., H₂O₂, UVR) B->C D 4. Incubation (e.g., 24-48 hours) C->D E 5. Endpoint Assays D->E Viability Cell Viability (CCK-8) E->Viability Death Cell Death (LDH, TUNEL) E->Death ROS ROS Measurement (DCFH-DA) E->ROS Western Western Blot (Nrf2 Pathway Proteins) E->Western

A typical experimental workflow for evaluating this compound-17.

Conclusion

This compound-17 is a promising small molecule activator of the Nrf2 signaling pathway with demonstrated cytoprotective effects against oxidative stress in various preclinical models. Its unique mechanism of disrupting the Keap1-Nrf2 interaction makes it a valuable tool for studying the Nrf2 pathway and a potential lead compound for the development of therapeutics for diseases characterized by oxidative damage. Further research is warranted to explore its pharmacokinetic properties, in vivo efficacy, and safety profile.

References

Unraveling "MIND4": A Complex Landscape with Limited In Vivo Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable scarcity of specific in vivo data for a singular entity referred to as "MIND4." The term appears in multiple, distinct contexts within biomedical research, none of which currently provide the depth of quantitative, peer-reviewed in vivo data necessary for the creation of an in-depth technical guide on its systemic effects following administration. This report aims to clarify the different interpretations of "this compound" found in research and highlight the current limitations in addressing the in vivo effects of what may be a proprietary or early-stage compound family.

Our investigation into the in vivo effects of "this compound" administration has led to several distinct research areas where this term is used:

  • The this compound Compound Family: A key finding points to a "this compound compound family," a portfolio of novel psychedelic drug candidates being developed by Mindset Pharma. These compounds are inspired by DMT and 5-MeO-DMT. However, a crucial caveat is that specific quantitative data from preclinical in vivo studies on this compound family are not extensively available in the public, peer-reviewed scientific literature.[1] Information appears to be primarily within the domain of the developing company, limiting the scope of a detailed, independent technical analysis.

  • The TNBC-MIND Model: In the field of oncology research, "MIND" refers to a "mammary intraductal" method used to create a triple-negative breast cancer (TNBC) model in syngeneic mice. This "TNBC-MIND model" is a research methodology, a tool to study cancer progression, and not a substance that is administered for therapeutic effect.[2] Therefore, it falls outside the scope of a guide on the in vivo effects of a compound administration.

  • The MINDS Study: Further complicating the landscape is the "MINDS Study," a clinical trial focused on assessing the impact of multidisciplinary lifestyle interventions to prevent or delay neurological disorders.[3] This study does not involve the administration of a specific compound designated "this compound."

  • This compound - A Company: The term "this compound" also refers to a company focused on developing mental agility and resilience, which is not pertinent to the user's request for a technical guide on the in vivo effects of a pharmacological agent.[4]

The initial request for an in-depth technical guide on the in vivo effects of "this compound" administration cannot be fulfilled at this time due to the lack of specific, publicly available, and peer-reviewed scientific data for a singular, well-defined compound. The term "this compound" is used in multiple, unrelated contexts within the scientific and commercial landscape. Without access to proprietary data or the publication of detailed preclinical and clinical studies, a comprehensive analysis of its in vivo effects, including quantitative data, experimental protocols, and signaling pathways, remains speculative.

For researchers, scientists, and drug development professionals interested in this area, it is crucial to specify the exact compound or context of interest. If the "this compound compound family" from Mindset Pharma is the subject of interest, direct inquiries to the company or monitoring for future publications of their preclinical data would be the most effective approach to gathering the necessary information.

References

Unraveling MIND4: A Technical Guide to Its Homologs, Analogs, and Signaling Networks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known homologs and analogs of MIND4, a designation that refers to two distinct molecular entities: the archaeal protein this compound involved in cellular organization, and the synthetic small molecule this compound-17, an activator of the Nrf2 signaling pathway. This document delineates the functions, presents quantitative data, details experimental methodologies, and visualizes the associated signaling pathways for both entities to facilitate advanced research and drug development efforts.

Section 1: The Archaeal Protein this compound and Its Homologs

This compound is a key protein in the archaeon Haloferax volcanii, where it plays a crucial role in determining cell shape and motility. It is a member of the MinD family of P-loop ATPases, which are involved in the spatial regulation of cell division in bacteria and archaea.

Homologs of this compound in Haloferax volcanii

Haloferax volcanii possesses four homologs of MinD, designated MinD1 through this compound.[1][2] While the precise functions of MinD1, MinD2, and MinD3 are not yet fully characterized, this compound is known to be essential for the polar localization of the motility and chemotaxis systems.[1]

HomologGene ID (HVO)Known Function/Characteristics
MinD1HVO_0225Function not yet described.
MinD2HVO_0595Function not yet described.
MinD3HVO_1634Function not yet described.
This compoundHVO_0322Governs polar localization of motility and chemotaxis systems; oscillates between cell poles.[1][2]
Experimental Protocols: Characterizing this compound Localization

The subcellular localization and dynamics of this compound in H. volcanii have been investigated using fluorescence microscopy. A key technique involves the expression of a green fluorescent protein (GFP)-MinD4 fusion protein.

Protocol: GFP-MinD4 Expression and Fluorescence Microscopy

  • Strain Construction: A plasmid expressing a GFP-MinD4 fusion protein (pgfp-minD4) is introduced into a H. volcanii strain where the native this compound gene has been deleted (Δthis compound). Alternatively, a genomic integration of an N-terminal GFP fusion to this compound (gGFP-MinD4) can be created.[1]

  • Cell Culture: H. volcanii cells are grown to the mid-exponential phase.

  • Microscopy: Live cells are imaged using a fluorescence microscope equipped with a GFP filter set. Images are captured to observe the subcellular localization of the GFP-MinD4 signal.

  • Data Analysis: The fluorescence signal intensity along the longitudinal axis of the cells is quantified to determine the distribution pattern (e.g., polar, mid-cell).[1]

Signaling and Functional Dynamics of this compound

This compound exhibits a dynamic oscillation from one cell pole to the other. This oscillatory behavior is crucial for its function in establishing cellular polarity.

MIND4_Function This compound This compound Protein CellPole1 Cell Pole 1 This compound->CellPole1 Localization MotilitySystem Motility & Chemotaxis System This compound->MotilitySystem Polar Targeting CellShape Rod Shape Maintenance This compound->CellShape Influences ATP ATP ATP->this compound Energy Source (presumed for localization) CellPole2 Cell Pole 2 CellPole1->CellPole2 Oscillation Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MIND4_17 This compound-17 Keap1 Keap1 MIND4_17->Keap1 Modifies C151 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds & Sequesters Cul3 Cul3-E3 Ligase Keap1->Cul3 Adapter for Nrf2_cyto->Keap1 Dissociation Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Cul3->Nrf2_cyto Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to TargetGenes HO-1, NQO1, etc. ARE->TargetGenes Activates Transcription Cytoprotection Cellular Protection (Anti-oxidant, Anti-inflammatory) TargetGenes->Cytoprotection Leads to

References

Preliminary Toxicity Profile of MIND4: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MIND4-17

This compound-17 is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It functions by covalently modifying a specific cysteine residue (C151) on the Kelch-like ECH-associated protein 1 (KEAP1), which is a negative regulator of Nrf2. This modification disrupts the interaction between KEAP1 and Nrf2, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 promotes the transcription of a wide array of antioxidant and cytoprotective genes. Due to this mechanism, this compound-17 has been investigated for its therapeutic potential in conditions associated with oxidative stress, such as diabetic retinopathy and Huntington's disease.

Summary of Available Safety and Toxicity Data

The available data on the toxicity of this compound-17 is limited. The information is primarily derived from basic hazard assessments by chemical suppliers and observations from in vitro and in vivo studies designed to evaluate its efficacy.

Hazard Identification

Commercial suppliers of this compound-17 provide basic hazard information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: Summary of Hazard Statements for this compound-17

Hazard CodeDescriptionHazard Class
H315Causes skin irritationSkin Irritation (Category 2)
H319Causes serious eye irritationSerious Eye Irritation (Category 2)
H335May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation

Data sourced from commercial supplier safety data sheets.

Preclinical Observations

Research studies have explored the effects of this compound-17 in various experimental models. While these were not formal toxicology studies, they provide some insights into the compound's biological effects.

  • In Vitro Cytotoxicity: In studies on retinal ganglion cells and osteoblasts, pretreatment with this compound-17 was shown to protect the cells from cytotoxicity and apoptosis induced by high glucose and hydrogen peroxide, respectively.[1][2] This highlights its cytoprotective effects in specific stress-induced contexts rather than its inherent toxicity.

  • In Vivo Studies: An in vivo study involving intravitreal injection of this compound-17 in mice demonstrated its ability to activate Nrf2 signaling and reduce retinal dysfunction caused by light damage.[1] Another study noted that while the parent compound, this compound, was brain-permeable, this compound-17 was not detected in the brain of mice, suggesting limited penetration of the blood-brain barrier.[3]

  • Inflammatory Response: In primary mouse and human cells, this compound-17 has been shown to repress the release of pro-inflammatory cytokines, such as IL-6.

It is important to reiterate that these studies were not designed to assess the toxicity of this compound-17. Therefore, parameters such as maximum tolerated dose, organ-specific toxicities, and long-term effects have not been reported.

Experimental Protocols

Detailed experimental protocols for formal toxicological assessments of this compound-17 are not available in the public literature. The following sections describe the general methodologies used in the efficacy-focused studies that provide some safety-related observations.

In Vitro Cell Viability and Cytotoxicity Assays
  • Objective: To assess the protective effect of this compound-17 against induced cell death.

  • Cell Lines: Primary murine retinal ganglion cells (RGCs)[1], primary osteoblasts, and OB-6 osteoblastic cells.[2]

  • Methodology:

    • Cells are cultured under standard conditions.

    • Cells are pre-treated with varying concentrations of this compound-17 for a specified period.

    • A cytotoxic agent (e.g., high glucose or hydrogen peroxide) is added to induce cell stress and death.

    • Cell viability is assessed using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by measuring markers of apoptosis (e.g., caspase activity).

  • Endpoint: Percentage of viable cells compared to control groups.

In Vivo Animal Studies (Efficacy Models)
  • Objective: To evaluate the therapeutic efficacy of this compound-17 in a disease model.

  • Animal Model: Mice.[1]

  • Methodology:

    • Animals are subjected to a disease induction protocol (e.g., light-induced retinal damage).

    • This compound-17 is administered via a relevant route (e.g., intravitreal injection).

    • Physiological and functional outcomes are measured (e.g., retinal function).

    • General health and behavior of the animals are monitored.

  • Endpoint: Improvement in disease-related parameters and notation of any observable adverse effects.

Signaling Pathway and Workflow Diagrams

This compound-17 Mechanism of Action: Nrf2 Activation Pathway

The primary mechanism of action of this compound-17 is the activation of the Nrf2 signaling pathway.

MIND4_17_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus MIND4_17 This compound-17 KEAP1 KEAP1 MIND4_17->KEAP1 Covalently modifies C151 MIND4_17->KEAP1 Nrf2 Nrf2 KEAP1->Nrf2 Binds and promotes ubiquitination KEAP1->Nrf2 Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocation Ub Ubiquitin Ub->Nrf2 Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE ARE (Antioxidant Response Element) ARE->Genes Activates Transcription

Caption: Mechanism of this compound-17-induced Nrf2 activation.

General Workflow for In Vitro Cytoprotection Assay

The following diagram illustrates a typical workflow for assessing the cytoprotective effects of this compound-17 in vitro.

InVitro_Workflow start Start: Cell Culture pretreatment Pre-treatment with this compound-17 start->pretreatment stressor Addition of Cytotoxic Stressor (e.g., High Glucose) pretreatment->stressor incubation Incubation stressor->incubation assay Cell Viability/Apoptosis Assay (e.g., MTT, Caspase) incubation->assay analysis Data Analysis assay->analysis end End: Determine Cytoprotection analysis->end

Caption: Workflow for in vitro cytoprotection assessment.

Conclusion and Future Directions

The currently available data are insufficient to form a comprehensive preliminary toxicity profile for this compound-17. The existing information is limited to basic hazard warnings and observations from preclinical efficacy studies. There is a clear need for formal toxicological studies to be conducted and published to establish a proper safety profile. This would include, but not be limited to:

  • Acute, sub-chronic, and chronic toxicity studies in relevant animal models.

  • Genotoxicity and mutagenicity assays.

  • Safety pharmacology studies to assess effects on vital organ systems.

  • Reproductive and developmental toxicity studies.

Without such data, any potential therapeutic development of this compound-17 will be significantly hindered. Researchers and drug development professionals should exercise appropriate caution when handling this compound, adhering to the safety information provided by the supplier, and be aware of the significant gaps in its toxicological evaluation.

References

In-Depth Technical Guide: The Interaction of MIND4-17 with Keap1 and Subsequent Nrf2 Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the novel Nrf2 activator, MIND4-17, and its direct target, the Kelch-like ECH-associated protein 1 (Keap1). This compound-17 has emerged as a potent therapeutic candidate for conditions associated with oxidative stress, and a thorough understanding of its mechanism of action is crucial for its further development and application.

Executive Summary

This compound-17 is a small molecule that activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. The primary mechanism of action of this compound-17 involves the direct covalent modification of Keap1, the principal negative regulator of Nrf2. This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins. This guide details the quantitative aspects of this interaction, the experimental protocols to study it, and the signaling pathways involved.

Quantitative Data on this compound-17 Activity

The following table summarizes the available quantitative data for the activity of this compound-17 in activating the Nrf2 pathway. Due to the covalent nature of the interaction between this compound-17 and Keap1, traditional binding affinity constants (Kd) are not the most appropriate measure of interaction. Instead, activity assays quantifying the downstream effects of Nrf2 activation are more informative.

ParameterValueCell Line/SystemAssayReference
CD Value (NQO1 Induction) 0.15 µMMurine Hepa1c1c7 cellsQuantitative NQO1 Inducer Bioassay[1]
Effective Concentration for Nrf2 Nuclear Accumulation 0.5 µMWild-Type Mouse Embryonic Fibroblasts (MEFs)Western Blot of Nuclear Fractions[1]
Concentration for Keap1-Nrf2 Complex Conformational Change 1 µMHEK293 cellsFluorescence Lifetime Imaging (FLIM)-FRET[2]
Concentration Range for ARE Gene Induction (Nqo1, Hmox1, Srx1, Gclc) 0.1 - 2 µMST14A cellsQuantitative Real-Time PCR (qRT-PCR)[3]
Concentration Range for Protein Induction (NQO1, GCLM) 0.1 - 2 µMWild-Type and HD mutant ST14A cellsWestern Blot[3]

Note: The CD value is the concentration that doubles the specific activity of the NQO1 enzyme.

Signaling Pathway and Mechanism of Action

This compound-17 activates the Nrf2 pathway through a direct interaction with Keap1. The established signaling cascade is as follows:

  • Covalent Modification of Keap1: this compound-17 covalently modifies a critical cysteine residue (C151) on the BTB domain of Keap1[1]. This modification induces a conformational change in the Keap1 protein.

  • Disruption of Keap1-Nrf2 Interaction: The conformational change in Keap1 disrupts its ability to bind to Nrf2 and target it for ubiquitination and subsequent proteasomal degradation.

  • Nrf2 Stabilization and Nuclear Translocation: Freed from Keap1-mediated degradation, Nrf2 protein levels stabilize, and it translocates from the cytoplasm to the nucleus.

  • ARE-Mediated Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) present in the promoter region of its target genes.

  • Upregulation of Cytoprotective Genes: This binding initiates the transcription of a wide array of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC)[4][5][6].

MIND4_Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MIND4_17 This compound-17 Keap1 Keap1 (Cys151) MIND4_17->Keap1 Covalent Modification MIND4_17->Keap1 Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto Inhibition Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuclear Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuclear Translocation ARE ARE Nrf2_nuclear->ARE Binding Genes Cytoprotective Genes (NQO1, HO-1, GCLC) ARE->Genes Transcription

This compound-17 Signaling Pathway

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the interaction between this compound-17 and Keap1.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of Keap1-Nrf2 Interaction

This protocol is designed to qualitatively assess the ability of this compound-17 to disrupt the interaction between Keap1 and Nrf2 in a cellular context.

Workflow:

CoIP_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T, MEFs) Treatment 2. Treatment (this compound-17 or vehicle) Cell_Culture->Treatment Lysis 3. Cell Lysis (Non-denaturing buffer) Treatment->Lysis IP 4. Immunoprecipitation (anti-Keap1 or anti-Nrf2 antibody) Lysis->IP Wash 5. Wash Beads IP->Wash Elution 6. Elution Wash->Elution WB 7. Western Blot Analysis (Probe for co-precipitated protein) Elution->WB

Co-Immunoprecipitation Workflow

Detailed Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T or MEFs) and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound-17 (e.g., 1-5 µM) or vehicle (DMSO) for a specified time (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

    • Incubate on ice and then centrifuge to pellet cell debris.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-Keap1 or anti-Nrf2) overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against the "prey" protein (e.g., if Keap1 was the bait, probe for Nrf2).

    • A decrease in the amount of co-precipitated Nrf2 in this compound-17-treated samples compared to the vehicle control indicates disruption of the Keap1-Nrf2 interaction.

Fluorescence Resonance Energy Transfer (FRET) for Live-Cell Interaction Analysis

FRET is a powerful technique to monitor protein-protein interactions in real-time within living cells. This can be used to observe the conformational changes in the Keap1-Nrf2 complex upon this compound-17 treatment[2].

Workflow:

FRET_Workflow Transfection 1. Co-transfect cells (e.g., EGFP-Nrf2 and mCherry-Keap1) Imaging_Baseline 2. Baseline Imaging (Confocal or FLIM microscope) Transfection->Imaging_Baseline Treatment 3. Add this compound-17 Imaging_Baseline->Treatment Imaging_Post 4. Time-lapse Imaging (Monitor FRET efficiency change) Treatment->Imaging_Post Analysis 5. Data Analysis (Quantify change in FRET) Imaging_Post->Analysis

FRET Experimental Workflow

Detailed Methodology:

  • Constructs and Transfection:

    • Co-transfect cells (e.g., HEK293) with expression vectors for a FRET pair, such as EGFP-Nrf2 (donor) and mCherry-Keap1 (acceptor).

  • Live-Cell Imaging:

    • Image the transfected cells using a confocal microscope equipped for FRET analysis or a Fluorescence Lifetime Imaging (FLIM) system.

    • Acquire baseline images to determine the initial FRET efficiency, which reflects the proximity of Keap1 and Nrf2.

  • This compound-17 Treatment and Time-Lapse:

    • Add this compound-17 to the imaging medium at the desired concentration.

    • Acquire images at regular intervals to monitor changes in FRET efficiency over time. A decrease in FRET efficiency suggests a conformational change or dissociation of the Keap1-Nrf2 complex.

  • Data Analysis:

    • Calculate the FRET efficiency at each time point. In FLIM-FRET, a change in the fluorescence lifetime of the donor (EGFP-Nrf2) in the presence of the acceptor (mCherry-Keap1) indicates FRET. An increase in the donor's fluorescence lifetime after this compound-17 treatment would signify a reduction in FRET.

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression

This protocol quantifies the transcriptional activation of Nrf2 by measuring the mRNA levels of its downstream target genes.

Workflow:

qRTPCR_Workflow Cell_Treatment 1. Cell Treatment (Dose-response of this compound-17) RNA_Extraction 2. Total RNA Extraction Cell_Treatment->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR 4. Quantitative PCR (SYBR Green or TaqMan) cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (ΔΔCt method) qPCR->Data_Analysis

qRT-PCR Experimental Workflow

Detailed Methodology:

  • Cell Treatment and RNA Extraction:

    • Treat cells with varying concentrations of this compound-17 for a specific duration (e.g., 6-24 hours).

    • Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis:

    • Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR:

    • Perform qPCR using SYBR Green or TaqMan probes with primers specific for Nrf2 target genes (e.g., NQO1, HO-1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Example Primer Sequences (Human):

      • NQO1 Forward: 5'-ATGTATGACAAAGGCCGGAGA-3'

      • NQO1 Reverse: 5'-TACTGAAAGTTCGCAGGGATGA-3'

      • HO-1 Forward: 5'-AAGACTGCGTTCCTGCTCAAC-3'

      • HO-1 Reverse: 5'-AAAGCCCTACAGCAACTGTCG-3'

      • GCLC Forward: 5'-AATGAAGGGCAAGGAGTGAA-3'

      • GCLC Reverse: 5'-TTGGGATCAGTCCAGGAAAC-3'

      • GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

      • GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Conclusion

This compound-17 is a promising Nrf2 activator with a well-defined mechanism of action centered on the covalent modification of Keap1. The experimental approaches outlined in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound-17 and other molecules targeting the Keap1-Nrf2 pathway. The provided quantitative data and signaling pathway diagrams offer a clear and concise summary of the current understanding of this compound-17's interaction with its target, facilitating future research and development efforts in the field of oxidative stress-related diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MIND4 compound family, developed by Mindset Pharma, represents a novel class of psychedelic drug candidates engineered as next-generation therapeutics inspired by DMT (N,N-Dimethyltryptamine) and 5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine).[1][2][3] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and intellectual property landscape associated with the this compound compounds, including the lead candidates MSP-4018, MSP-4019, and MSP-4020. Additionally, this guide will touch upon a related but distinct compound, this compound-17, an activator of the Nrf2 signaling pathway.

Core Platform: this compound Psychedelic Compounds

The primary focus of the this compound platform is the development of optimized psychedelic compounds with improved safety and efficacy profiles compared to first-generation molecules like DMT and 5-MeO-DMT.[1][4] The lead candidates from this family are MSP-4018, MSP-4019, and MSP-4020.[5][6]

Mechanism of Action: 5-HT2A Receptor Agonism

The principal mechanism of action for the psychedelic effects of the this compound compound family is the activation of the serotonin (B10506) 2A receptor (5-HT2A).[1] This is a well-established target for classic psychedelics, and the this compound compounds are designed to modulate this receptor to achieve their therapeutic effects. The head-twitch response (HTR) in mice, a widely accepted behavioral proxy for 5-HT2A receptor activation and psychedelic potential, has been a key assay in the preclinical validation of these compounds.[1][5][7]

Preclinical Data Summary

Preclinical studies have positioned the this compound compounds as having superior efficacy and safety profiles when compared to their parent compounds, DMT and 5-MeO-DMT. While specific quantitative data from peer-reviewed publications remains limited, press releases and company announcements from Mindset Pharma provide a qualitative and semi-quantitative summary of their preclinical findings.

Table 1: Preclinical Performance Comparison of this compound Compounds vs. 5-MeO-DMT

Parameter 5-MeO-DMT This compound Compounds (MSP-4018, MSP-4019, MSP-4020) Reference(s)
Efficacy (Head-Twitch Response) Standard psychedelic activityStrong efficacy demonstrated in mouse head-twitch assays.[1][5][6]
Safety (Serotonin Syndrome) Associated with a risk of 5-HT syndrome.No signs of 5-HT syndrome observed in preclinical models.[4][5][6]
Safety (Locomotor Activity) Profound decline in locomotor activity observed.No decline in locomotor activity and rearing behavior at a range of doses.[1][8]
Oral Bioavailability Not orally active without a MAOI.Some Family 4 compounds are orally bioavailable.[3]
Potency High potency.Some Family 4 compounds are more potent than 5-MeO-DMT.[3]

Experimental Protocols

Head-Twitch Response (HTR) Assay in Mice

The head-twitch response is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists.[7] It is a widely used preclinical model to assess the psychedelic potential of novel compounds.[7]

Protocol Outline:

  • Animals: Male C57BL/6J mice are commonly used.[9]

  • Drug Administration: Test compounds (e.g., MSP-4018, MSP-4019, MSP-4020) are administered, typically via subcutaneous or intraperitoneal injection, at various doses. A vehicle control and a positive control (e.g., 5-MeO-DMT or DOI) are included.

  • Observation Period: Immediately following injection, mice are placed in individual observation chambers. The observation period typically lasts for a predefined duration, for instance, 30 minutes.[9][10]

  • Quantification: The number of head twitches is counted by a trained observer, who may be blinded to the treatment conditions. Automated scoring using video analysis software is also a validated method.[9]

  • Data Analysis: The frequency of head twitches is compared between the different treatment groups. A dose-response curve can be generated to determine the potency and efficacy of the test compounds.

Experimental Workflow: Preclinical Evaluation of this compound Compounds

G cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Pharmacology cluster_2 Pharmacokinetics & Safety in_vitro Receptor Binding & Functional Assays (e.g., 5-HT2A) htr Head-Twitch Response (HTR) Assay in_vitro->htr Efficacy signal locomotor Locomotor Activity Assessment htr->locomotor serotonin_syndrome Serotonin Syndrome Observation locomotor->serotonin_syndrome pk Pharmacokinetic Profiling (ADME) serotonin_syndrome->pk tox Toxicology Studies pk->tox lead_candidate Lead Candidate (e.g., MSP-4018) tox->lead_candidate Lead Candidate Selection

Caption: Preclinical evaluation workflow for this compound compounds.

Signaling Pathways

5-HT2A Receptor Signaling Pathway

The activation of the 5-HT2A receptor by psychedelic compounds initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to the modulation of downstream cellular processes and neuronal activity, which are thought to underlie the psychedelic experience. Some 5-HT2A receptor agonists can also engage beta-arrestin signaling pathways, and the specific signaling bias of the this compound compounds is an area of ongoing research.

G This compound This compound Compound HT2AR 5-HT2A Receptor This compound->HT2AR Gq Gq Protein HT2AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC downstream Downstream Cellular Effects & Psychedelic Activity Ca_release->downstream PKC->downstream

Caption: 5-HT2A receptor signaling pathway activated by this compound compounds.

This compound-17: An Nrf2 Activator

Separate from the psychedelic compound family, this compound-17 is a small molecule that has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Mechanism of Action

This compound-17 disrupts the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). This leads to the stabilization and nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of its target genes. This results in the upregulation of a battery of cytoprotective genes, including antioxidant enzymes.

Experimental Protocol: Nrf2 Activation Assay

The activation of the Nrf2 pathway by this compound-17 can be assessed using several methods, including co-immunoprecipitation (Co-IP) to demonstrate the disruption of the Nrf2-Keap1 interaction, and quantitative real-time PCR (qRT-PCR) to measure the expression of Nrf2 target genes.

Co-Immunoprecipitation (Co-IP) Protocol Outline:

  • Cell Culture and Treatment: Cells (e.g., primary retinal ganglion cells or osteoblasts) are cultured and treated with this compound-17 or a vehicle control.

  • Cell Lysis: Cells are lysed to extract total protein.

  • Immunoprecipitation: An antibody against Nrf2 or Keap1 is added to the cell lysate to pull down the target protein and its binding partners.

  • Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both Nrf2 and Keap1 to assess their co-precipitation. A decrease in the co-precipitation of Nrf2 with Keap1 in the this compound-17 treated group would indicate a disruption of their interaction.

qRT-PCR Protocol Outline:

  • Cell Culture and Treatment: Cells are treated with this compound-17 or a vehicle control.

  • RNA Extraction: Total RNA is extracted from the cells.

  • Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA).

  • Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for Nrf2 target genes (e.g., HO-1, NQO1).

  • Data Analysis: The relative expression of the target genes is calculated and compared between the treated and control groups. An increase in the expression of these genes in the this compound-17 treated group indicates Nrf2 pathway activation.

Nrf2 Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MIND4_17 This compound-17 Keap1_Nrf2 Keap1-Nrf2 Complex MIND4_17->Keap1_Nrf2 disrupts interaction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Target_Genes Target Gene Transcription (e.g., HO-1, NQO1) ARE->Target_Genes Cytoprotection Cytoprotection Target_Genes->Cytoprotection

Caption: this compound-17 activation of the Nrf2 signaling pathway.

Intellectual Property Landscape

Mindset Pharma has actively pursued patent protection for its novel psychedelic compounds. The company has filed multiple provisional and international patent applications covering its various families of compounds, including the this compound (Family 4) DMT and 5-MeO-DMT analogs.[2][3]

Table 2: Summary of Intellectual Property for this compound Compounds

Patent Application Type Covered Compounds Key Aspects Covered Reference(s)
Provisional Patent Applications (USPTO)Novel DMT and 5-MeO-DMT analogs (Family 4)Composition of matter, chemical synthesis processes, therapeutic uses.[2][3]
International Patent Applications (PCT)Novel non-tryptamine compounds (Family 6) and other families.Broad protection for novel chemical entities.[11]

These patent filings are a critical component of Mindset Pharma's strategy to create a proprietary pipeline of next-generation psychedelic medicines with the potential for long-term commercial exclusivity. The company's collaboration with Otsuka Pharmaceutical's McQuade Center for Strategic Research and Development for the development of Family 2 and Family 4 compounds further strengthens the commercial prospects of the this compound platform.[3]

Conclusion

The this compound compound family represents a significant advancement in the field of psychedelic drug development. Through targeted chemical modifications of DMT and 5-MeO-DMT, Mindset Pharma has generated a portfolio of novel candidates with promising preclinical data suggesting improved efficacy and safety profiles. The robust intellectual property strategy surrounding these compounds further enhances their potential as future therapeutics for a range of neurological and psychiatric disorders. Continued research and clinical development will be crucial in fully elucidating the therapeutic potential of the this compound compounds.

References

foundational research papers on MIND4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Nrf2 Activator MIND4-17

Introduction

This compound-17 is a novel small molecule compound identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] This pathway is a critical cellular defense mechanism against oxidative stress, which is implicated in a wide range of pathological conditions, including neurodegenerative diseases, diabetic complications, and inflammatory disorders. This compound-17 exerts its therapeutic potential by modulating this pathway, offering a promising avenue for the development of new drugs targeting oxidative stress-related diseases. This document provides a comprehensive overview of the foundational research on this compound-17, detailing its mechanism of action, key experimental findings, and protocols for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound-17 functions by disrupting the interaction between Nrf2 and its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][2][3] Under normal physiological conditions, Keap1 binds to Nrf2 and facilitates its ubiquitination and subsequent proteasomal degradation, thereby keeping Nrf2 levels low. This compound-17 has been shown to modify a specific cysteine residue (C151) on Keap1.[1] This modification leads to a conformational change in Keap1, causing the dissociation of the Keap1-Nrf2 complex.[1][2]

Once released from Keap1-mediated repression, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[1][2] This binding event initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity and protect it from oxidative damage.[2]

Key Experimental Findings

In Vitro Efficacy of this compound-17

Foundational studies have demonstrated the protective effects of this compound-17 in various cell types subjected to oxidative stress.

Cell TypeStressorKey Findings with this compound-17 TreatmentReference
Primary Murine Retinal Ganglion Cells (RGCs)High Glucose (HG)Inhibited cytotoxicity and apoptosis; Attenuated reactive oxygen species (ROS) production and oxidative injury.[1]
Primary Osteoblasts and OB-6 Osteoblastic CellsHydrogen Peroxide (H₂O₂)Inhibited viability reduction and both apoptotic and non-apoptotic cell death; Attenuated ROS production, lipid peroxidation, and DNA damage.[2]
Retinal Pigment Epithelium (RPE) Cells and RGCsUltraviolet Radiation (UVR)Protected against UVR-induced apoptosis and oxidative stress.[4]
In Vivo Efficacy of this compound-17

In vivo studies have further validated the therapeutic potential of this compound-17.

Animal ModelConditionKey Findings with this compound-17 TreatmentReference
MiceLight-induced retinal damageIntravitreal injection activated Nrf2 signaling and attenuated retinal dysfunction.[1]

Experimental Protocols

Cell Culture and Treatment

Primary murine RGCs, primary osteoblasts, OB-6 human osteoblastic cells, and ARPE-19 human RPE cells are cultured under standard conditions. For experimental assays, cells are pre-treated with this compound-17 at a specified concentration (e.g., 1 µM) for a designated period (e.g., 24 hours) before the induction of oxidative stress with agents like high glucose, H₂O₂, or UV radiation.[1][2][4]

Western Blot Analysis

To assess protein expression levels, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin). After incubation with a secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) kit.

Nrf2 Nuclear Translocation Assay

Following treatment, nuclear and cytoplasmic protein fractions are separated using a commercial kit. The levels of Nrf2 in each fraction are then determined by Western blot analysis to assess its translocation to the nucleus.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA). Cells are incubated with DCFH-DA, and the fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.

Cell Viability and Apoptosis Assays

Cell viability can be assessed using the MTT assay. Apoptosis can be quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry analysis.

Signaling and Experimental Workflow Diagrams

Below are diagrams illustrating the signaling pathway of this compound-17 and a typical experimental workflow.

MIND4_17_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound-17 Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 disrupts Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Keap1 Keap1_Nrf2->Nrf2 Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Nrf2_nuc->ARE binds Genes Cytoprotective Genes (HO-1, NQO1, etc.) ARE->Genes activates transcription

Caption: The signaling pathway of this compound-17.

Experimental_Workflow A Cell Culture (e.g., RGCs, Osteoblasts) B Pre-treatment with this compound-17 A->B C Induction of Oxidative Stress (e.g., High Glucose, H₂O₂) B->C D Endpoint Analysis C->D E Western Blot (Nrf2, Keap1, HO-1) D->E F ROS Measurement (DCFH-DA assay) D->F G Cell Viability/Apoptosis (MTT, Annexin V) D->G H Nrf2 Nuclear Translocation D->H

Caption: A typical experimental workflow for evaluating this compound-17.

References

Methodological & Application

Application Notes and Protocols for MIND4 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for utilizing MIND4, a known activator of the Nrf2 signaling pathway, in a cell culture setting. The protocols outlined below are specifically tailored for the human neuroblastoma cell line SH-SY5Y and can be adapted for other relevant cell lines, such as retinal pigment epithelium (RPE) cells.

Introduction

This compound is a compound that has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] It functions by disrupting the interaction between Nrf2 and its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[1][2] This disruption allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes.[3] These genes encode for antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][2] The activation of this pathway by this compound offers a promising therapeutic strategy for conditions associated with oxidative stress.

Mechanism of Action: Nrf2 Signaling Pathway

The mechanism of this compound-17 involves the modification of a cysteine residue on Keap1, leading to the dissociation of the Nrf2-Keap1 complex.[4] This prevents the ubiquitination and subsequent proteasomal degradation of Nrf2, causing its accumulation and nuclear translocation. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE, driving the expression of target genes.

MIND4_Signaling_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Cul3_E3 Cul3-E3 Ligase Nrf2->Cul3_E3 ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasome Cul3_E3->Proteasome degradation sMaf sMaf Nrf2_n->sMaf ARE ARE Nrf2_n->ARE binds sMaf->ARE binds Target_Genes Target Genes (e.g., HO-1, NQO1) ARE->Target_Genes activates transcription

This compound-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound in cell culture.

SH-SY5Y Cell Culture

The human neuroblastoma SH-SY5Y cell line is a widely used model in neuroscience research.[5] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for studying neuroprotective effects.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Growth Medium: 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix[6]

  • 10% Fetal Bovine Serum (FBS)[6]

  • 1% Penicillin-Streptomycin[6]

  • 0.05% Trypsin-EDTA[7]

  • Dulbecco's Phosphate-Buffered Saline (DPBS)[7]

  • Cell culture flasks and plates

Procedure:

  • Cell Thawing and Plating:

    • Rapidly thaw a cryovial of SH-SY5Y cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.

    • Centrifuge at 150 x g for 5 minutes.[7]

    • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

    • Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.[7]

  • Cell Maintenance and Subculturing:

    • Change the growth medium every 2-3 days.

    • When cells reach 80% confluency, subculture them.

    • Aspirate the medium and wash the cells once with DPBS.[7]

    • Add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[7]

    • Neutralize the trypsin with an equal volume of growth medium.

    • Centrifuge the cell suspension at 150 x g for 5 minutes.[7]

    • Resuspend the pellet in fresh growth medium and plate at the desired density. A split ratio of 1:3 to 1:6 is recommended.

This compound Treatment

Materials:

  • This compound compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cell culture medium appropriate for the experiment

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Store at -20°C or as recommended by the supplier.

  • Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.1%).

  • Cell Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

    • Remove the existing medium and replace it with the medium containing the desired concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the cells for the desired treatment duration.

Analysis of Nrf2 Pathway Activation

Several assays can be employed to quantify the activation of the Nrf2 pathway by this compound.

a. Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction

This assay is used to assess the disruption of the Keap1-Nrf2 complex. A study on OB-6 human osteoblastic cells treated with 3 μM this compound-17 utilized a Co-IP assay to examine the association between Nrf2 and Keap1.[4]

b. Western Blot for Protein Expression

Western blotting can be used to measure the levels of total Nrf2, nuclear Nrf2, and downstream target proteins like HO-1 and NQO1.

c. Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of Nrf2 target genes.

d. Nrf2 Transcription Factor Activity Assay

This is a high-throughput ELISA-based assay to quantify active Nrf2 in nuclear extracts.[3] The assay utilizes a 96-well plate coated with a specific DNA sequence containing the Nrf2 consensus binding site.[3] Active Nrf2 from the nuclear extract binds to this oligonucleotide and is detected by a specific primary antibody, followed by a HRP-conjugated secondary antibody for colorimetric readout.[3]

ParameterAssayPurpose
Protein-Protein Interaction Co-ImmunoprecipitationTo determine the effect of this compound on the Keap1-Nrf2 interaction.
Protein Levels Western BlotTo quantify changes in total Nrf2, nuclear Nrf2, and downstream target protein levels.
Gene Expression qRT-PCRTo measure the mRNA levels of Nrf2 target genes (e.g., HO-1, NQO1).[1][2]
Nrf2 Activity Transcription Factor AssayTo quantify the amount of active Nrf2 in nuclear extracts that can bind to the ARE.[3]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cultured cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Cell Culture (e.g., SH-SY5Y) B Cell Seeding A->B C This compound Treatment (various concentrations and durations) B->C D Cell Lysis (Whole cell or nuclear/cytoplasmic fractionation) C->D F RNA Extraction C->F E Protein Quantification D->E J Nrf2 Activity Assay D->J G Western Blot (Nrf2, Keap1, HO-1, NQO1) E->G H Co-Immunoprecipitation (Keap1-Nrf2) E->H I qRT-PCR (HO-1, NQO1 mRNA) F->I

General experimental workflow for studying this compound in cell culture.

Quantitative Data Summary

The following table summarizes the types of quantitative data that can be generated from the described experiments.

ExperimentQuantitative OutputExample UnitPurpose
Western Blot Relative protein expression levels (normalized to a loading control)Fold change vs. controlTo quantify changes in protein abundance.
qRT-PCR Relative mRNA expression levels (normalized to a housekeeping gene)Fold change vs. controlTo quantify changes in gene transcription.
Nrf2 Activity Assay Optical Density (OD) at 450 nmOD450To measure the DNA-binding activity of Nrf2.
Cell Viability Assay (e.g., MTT, MTS) Absorbance or Fluorescence% of controlTo assess the effect of this compound on cell viability or its protective effects against stressors.
Apoptosis Assay (e.g., Annexin V/PI staining) Percentage of apoptotic cells% positive cellsTo quantify the anti-apoptotic effects of this compound.

These protocols and guidelines provide a solid foundation for researchers to investigate the cellular and molecular effects of this compound. Adherence to good cell culture practices and appropriate experimental controls are crucial for obtaining reliable and reproducible results.

References

MIND4 Compound Family: Preclinical Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic use.

Introduction

The MIND4 compound family, developed by Mindset Pharma, represents a portfolio of novel psychedelic drug candidates inspired by DMT and 5-MeO-DMT. This family includes several compounds, notably MSP-4018, MSP-4019, and MSP-4020, which are engineered to be next-generation therapeutics. Preclinical data suggests that these compounds may offer improved efficacy and safety profiles compared to first-generation psychedelics like 5-MeO-DMT. The primary mechanism of action for the this compound family is agonism at serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is a key target for psychedelic effects.[1][2][3]

These application notes provide a summary of the available preclinical data, protocols for in vivo assessment, and an overview of the relevant signaling pathways for researchers, scientists, and drug development professionals. It is important to note that the data presented is based on publicly available information and may not be exhaustive.

Data Presentation

In Vitro Receptor Activity

The this compound compound family has been evaluated for its activity at various human serotonin (5-HT) receptor subtypes. The following table summarizes the qualitative findings from in vitro studies.

Compound FamilyTarget ReceptorsObserved EffectReference Compound
Family 4 (includes MSP-4018, MSP-4019, MSP-4020)5-HT1A, 5-HT2A, 5-HT2CGreater effect sizeDMT, 5-MeO-DMT

Table 1: Summary of in vitro receptor activity for the this compound (Family 4) compounds.

In Vivo Preclinical Efficacy and Safety

Preclinical studies in rodent models have been conducted to assess the psychedelic-like activity and safety of the this compound compounds. The head-twitch response (HTR) in mice is a standard behavioral proxy for 5-HT2A receptor activation and psychedelic potential.

CompoundSpeciesRoute of AdministrationDose RangeKey Findings
MSP-4018MouseNot SpecifiedNot Specified- Elicited head-twitch response (HTR).- No decline in locomotor activity or rearing behavior at doses tested, unlike 5-MeO-DMT.[4][5]
MSP-4019MouseNot SpecifiedUp to 30 mg/kg- Demonstrated strong efficacy in HTR assay.- Improved safety profile compared to 5-MeO-DMT.- No signs of serotonin syndrome.[6][7]
MSP-4020MouseNot SpecifiedUp to 30 mg/kg- Demonstrated strong efficacy in HTR assay.- Improved safety profile compared to 5-MeO-DMT.- No signs of serotonin syndrome.[6][7]

Table 2: Summary of in vivo preclinical data for select this compound (Family 4) compounds.

Experimental Protocols

Head-Twitch Response (HTR) Assay in Mice

The HTR assay is a crucial behavioral experiment for evaluating the in vivo psychedelic potential of 5-HT2A receptor agonists.

Objective: To quantify the psychedelic-like activity of a test compound by measuring the frequency of head-twitches in mice.

Materials:

  • Test compound (e.g., MSP-4018, MSP-4019, or MSP-4020)

  • Vehicle control (e.g., sterile saline or other appropriate vehicle)

  • Positive control (e.g., 5-MeO-DMT or DOI)

  • Male C57BL/6J mice (8-10 weeks old)

  • Standard mouse cages

  • Video recording equipment

  • Software for behavioral analysis (or manual counting)

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Compound Preparation: Dissolve the test compound, vehicle, and positive control in the appropriate vehicle to the desired concentrations.

  • Administration: Administer the test compound, vehicle, or positive control to the mice via the desired route (e.g., intraperitoneal injection, subcutaneous injection, or oral gavage).

  • Observation: Immediately after administration, place each mouse in an individual cage for observation. Record the behavior of the mice for a predefined period (e.g., 60-180 minutes).

  • Data Collection: Count the number of head-twitches for each mouse. A head-twitch is a rapid, rotational movement of the head that is not associated with grooming or exploratory behavior. This can be done manually by a trained observer blinded to the treatment groups or by using automated video analysis software.

  • Data Analysis: Compare the number of head-twitches in the test compound groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant increase in head-twitches in the test compound group compared to the vehicle group indicates psychedelic-like activity.

Mandatory Visualization

Signaling Pathway

The primary pharmacological target of the this compound compound family is the serotonin 2A receptor (5-HT2A). Activation of this G protein-coupled receptor (GPCR) initiates a cascade of intracellular signaling events.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Compound Receptor 5-HT2A Receptor This compound->Receptor Binds to & Activates G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Downstream Downstream Effects (e.g., Gene Expression) PKC->Downstream Phosphorylates Targets

Caption: 5-HT2A Receptor Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a this compound compound.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing cluster_analysis Data Analysis & Candidate Selection receptor_binding Receptor Binding Assays (5-HT1A, 5-HT2A, 5-HT2C) functional_assays Functional Assays (e.g., Calcium Flux) receptor_binding->functional_assays htr_assay Head-Twitch Response (HTR) in Mice functional_assays->htr_assay Promising Candidates safety_assessment Safety Assessment (Locomotor Activity, Serotonin Syndrome) htr_assay->safety_assessment data_analysis Efficacy & Safety Profile Analysis safety_assessment->data_analysis candidate_selection Lead Candidate Selection data_analysis->candidate_selection

Caption: Preclinical Evaluation Workflow

References

Application Notes: Preparing Stock Solutions of MIND4-17

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MIND4-17 is a potent activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2] It functions as a covalent modifier of the Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2.[1][2][3] By covalently modifying a critical cysteine residue (C151) on KEAP1, this compound-17 disrupts the KEAP1-NRF2 interaction.[1][2] This prevents the ubiquitination and subsequent degradation of NRF2, leading to its stabilization, nuclear translocation, and the transcription of downstream antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[2][4] Due to its mechanism of action, this compound-17 is a valuable tool for studying cellular responses to oxidative stress and has therapeutic potential for conditions like Huntington's disease and diabetic retinopathy.[1][2]

Proper preparation of this compound-17 stock solutions is critical for ensuring experimental reproducibility and obtaining accurate, reliable data. This document provides a detailed protocol for the preparation, storage, and handling of this compound-17 stock solutions for research use.

Data Presentation: Physicochemical Properties

A summary of the key quantitative data for this compound-17 is presented in the table below for easy reference.

PropertyValueSource(s)
IUPAC Name 5-Nitro-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}pyridine[1]
CAS Number 345989-24-4[1]
Molecular Formula C₂₀H₁₅N₅O₃S[1]
Molecular Weight 405.43 g/mol [1]
Appearance White to brown powder[1]
Purity ≥98% (HPLC)[1]
Solubility DMSO: ≥2 mg/mL (with warming)[1]
Storage (Solid) 2-8°C[1]
Storage (Stock Solution) -20°C for long-term storage[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound-17 Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound-17 in Dimethyl Sulfoxide (DMSO), the recommended solvent.

Materials:

  • This compound-17 powder (CAS: 345989-24-4)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettors and sterile pipette tips

  • Vortex mixer

  • Water bath or heat block (optional, for gentle warming)

Procedure:

  • Pre-Calculation: Before weighing, calculate the required mass of this compound-17 and volume of DMSO. To prepare a 10 mM stock solution:

    • Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock:

      • Mass (mg) = 10 mM x 1 mL x 405.43 g/mol = 4.05 mg

    • Therefore, you will need to weigh 4.05 mg of this compound-17 and dissolve it in 1 mL of DMSO.

  • Weighing: Carefully weigh the calculated amount of this compound-17 powder using an analytical balance. Tare the balance with a clean microcentrifuge tube or weigh boat before adding the compound.

  • Solubilization:

    • Add the appropriate volume of high-purity DMSO to the tube containing the this compound-17 powder.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure all solid particles have dissolved. If needed, gentle warming in a water bath (37°C) can be applied to aid solubilization, as noted in solubility data.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Labeling and Storage:

    • Clearly label each aliquot with the compound name ("this compound-17"), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • For short-term storage (days to weeks), store aliquots at 2-8°C.[5]

    • For long-term storage (months to years), store aliquots at -20°C, protected from light.[5][6]

Safety Precautions:

  • This compound-17 is classified as a warning-level chemical that may cause skin, eye, and respiratory irritation.[1]

  • Always handle the compound and its solutions in a well-ventilated area or chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Signaling Pathway of this compound-17 Action

MIND4_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound-17 KEAP1 KEAP1 This compound->KEAP1 Covalently modifies C151 NRF2 NRF2 KEAP1->NRF2 Binds & Sequesters CUL3 CUL3 E3 Ligase KEAP1->CUL3 Proteasome Proteasome Degradation NRF2->Proteasome Degradation NRF2_nuc NRF2 NRF2->NRF2_nuc Translocation CUL3->NRF2 Ubiquitination Ub Ubiquitin ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Binds Genes Cytoprotective Genes (HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Mechanism of this compound-17-induced NRF2 pathway activation.

Experimental Workflow: Stock Preparation to Cell-Based Assay

MIND4_Workflow start Start weigh 1. Weigh this compound-17 (e.g., 4.05 mg) start->weigh add_dmso 2. Add appropriate volume of DMSO (e.g., 1 mL) weigh->add_dmso dissolve 3. Vortex to dissolve (Warm to 37°C if needed) add_dmso->dissolve check Is solution clear? dissolve->check check->dissolve No aliquot 4. Aliquot into single-use tubes check->aliquot Yes store 5. Store at -20°C aliquot->store dilute 6. Prepare working solution in cell culture medium store->dilute treat 7. Treat cells with this compound-17 (e.g., 0.1-10 µM) dilute->treat analyze 8. Analyze NRF2 activation (e.g., Western Blot for HO-1) treat->analyze end End analyze->end

Caption: Workflow for preparing and using this compound-17 stock solutions.

References

Application Notes and Protocols for the Analytical Detection of MIND4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIND4 and its analog, this compound-17, are novel small molecules of significant interest in drug development. These compounds have a dual mechanism of action, functioning as inhibitors of Sirtuin 2 (SIRT2) and as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. By activating this pathway, this compound-17 promotes the transcription of numerous cytoprotective genes, offering therapeutic potential for conditions associated with oxidative damage, such as neurodegenerative diseases and diabetic retinopathy.[1]

These application notes provide detailed protocols and methodologies for the analytical detection of this compound-17, focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. As specific validated bioanalytical data for this compound-17 is not publicly available, this document presents an adapted method based on a validated protocol for sulforaphane (B1684495), a well-characterized Nrf2 activator with similar analytical challenges. Additionally, this document outlines methods to assess the activity of this compound-17 by monitoring the activation of the Nrf2 signaling pathway.

I. Analytical Method for the Quantification of this compound-17 in Human Plasma

Due to the reactive nature of many small molecule Nrf2 activators, their quantification in biological matrices can be challenging. The following protocol is adapted from a validated high-throughput LC-MS/MS method for sulforaphane and is proposed as a robust starting point for the bioanalysis of this compound-17.

Experimental Protocol: LC-MS/MS Quantification of this compound-17

1. Objective: To quantify the concentration of this compound-17 in human plasma samples.

2. Materials and Reagents:

  • This compound-17 analytical standard

  • Internal Standard (IS) (e.g., a deuterated analog of this compound-17)

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Microcentrifuge tubes

  • LC-MS vials

3. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma sample.

  • Add 150 µL of ACN containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 20°C.

  • Reconstitute the residue in 100 µL of 0.1% formic acid in water.

  • Vortex and sonicate for 15 minutes in a water bath maintained below 25°C.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to LC-MS vials for analysis.

4. Liquid Chromatography Conditions (Adapted):

  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 4°C.

5. Mass Spectrometry Conditions (Hypothetical):

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • These would need to be determined empirically for this compound-17 and its internal standard by direct infusion.

    • Example: this compound-17: Precursor ion (Q1) > Product ion (Q3)

    • Example: IS: Precursor ion (Q1) > Product ion (Q3)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flows: Optimized for the specific instrument.

Data Presentation: Quantitative Method Performance (Adapted from a Sulforaphane Assay)

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for a small molecule Nrf2 activator, which can serve as a benchmark for a this compound-17 assay.[2][3][4]

ParameterSpecification
Linearity Range 5 - 1000 nM
Lower Limit of Quantification (LLOQ) 5 nM
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by IS

Experimental Workflow for this compound-17 Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) precip Add ACN with Internal Standard (150 µL) plasma->precip vortex1 Vortex (1 min) precip->vortex1 cent1 Centrifuge (14,000 x g, 10 min) vortex1->cent1 supernatant Collect Supernatant cent1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in 0.1% FA dry->reconstitute vortex2 Vortex & Sonicate reconstitute->vortex2 cent2 Centrifuge (14,000 x g, 10 min) vortex2->cent2 vial Transfer to LC-MS Vial cent2->vial injection Inject Sample (5 µL) vial->injection separation HPLC Separation (C18 Column) injection->separation ionization ESI+ Ionization separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantify this compound-17 Concentration calibration->quantification

Workflow for LC-MS/MS quantification of this compound-17.

II. Methods for Assessing this compound-17 Activity: Nrf2 Pathway Activation

The therapeutic effect of this compound-17 is mediated through its activation of the Nrf2 signaling pathway. Therefore, analytical methods to confirm this activity are crucial in research and development.

Signaling Pathway: this compound-17 Activation of the Keap1-Nrf2 Pathway

Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome. This compound-17 is designed to disrupt the Keap1-Nrf2 interaction. By binding to Keap1, this compound-17 prevents the degradation of Nrf2, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating the transcription of a wide array of cytoprotective proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound-17 Keap1 Keap1 This compound->Keap1 Binds & Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-E3 Ligase Nrf2->Cul3 Targeted by Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Cul3->Ub Ub->Nrf2 Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

This compound-17 mediated activation of the Nrf2 signaling pathway.
Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation

1. Objective: To qualitatively and semi-quantitatively assess the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound-17.

2. Materials and Reagents:

  • Cell line of interest (e.g., retinal ganglion cells, osteoblasts)

  • This compound-17

  • Cell culture medium and supplements

  • PBS (phosphate-buffered saline)

  • Nuclear and cytoplasmic extraction kit

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

3. Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound-17 or vehicle control for a specified time (e.g., 4-6 hours).

  • Cell Lysis and Fractionation:

    • Wash cells with ice-cold PBS.

    • Harvest cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol. Add protease and phosphatase inhibitors to all buffers.

  • Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-Nrf2, anti-Lamin B1, anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the image using a digital imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the Nrf2 signal in the nuclear fraction to the Lamin B1 signal.

    • Normalize the Nrf2 signal in the cytoplasmic fraction to the GAPDH signal.

    • Compare the nuclear-to-cytoplasmic Nrf2 ratio between treated and untreated samples. An increase in this ratio indicates successful Nrf2 activation.

Conclusion

The analytical methods described provide a framework for the detection, quantification, and functional assessment of the novel Nrf2 activator, this compound-17. The adapted LC-MS/MS protocol offers a starting point for developing a validated bioanalytical assay essential for pharmacokinetic and pharmacodynamic studies in drug development. Furthermore, the Western blot protocol for Nrf2 translocation provides a reliable method to confirm the on-target activity of this compound-17 in cellular models. Together, these methods will aid researchers and drug development professionals in advancing the study of this promising therapeutic compound.

References

Application Notes and Protocols for Investigating MIND4-17 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing MIND4-17, a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, in common laboratory assays such as ELISA and Western Blot. The provided information is intended to guide researchers in studying the cellular effects of this compound-17 on the Nrf2 antioxidant response element (ARE) pathway.

Introduction to this compound-17

This compound-17 is a small molecule that activates the Nrf2 signaling pathway by disrupting the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][2][3] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound-17 covalently modifies a specific cysteine residue (C151) on Keap1, leading to a conformational change that prevents Nrf2 binding.[1] This stabilization of Nrf2 allows it to translocate to the nucleus, where it binds to the ARE and initiates the transcription of a battery of cytoprotective genes, including Heme Oxygenase 1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1][2][3]

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound-17 to activate the Nrf2 pathway. This data can be used as a starting point for experimental design.

Table 1: In Vitro Activity of this compound-17

Cell LineAssayParameterValueReference
Murine Hepa1c1c7NQO1 InductionCD Value*0.15 µM[4]
Wild-Type MEFsNrf2 Nuclear AccumulationConcentration0.5 µM[4]
Wild-Type MEFsNrf2 Nuclear AccumulationTime Course30 min - 5 hr[4]
OB-6 Human Osteoblastic CellsNrf2 Pathway ActivationConcentration3 µM[5]
HEK293 CellsKeap1:Nrf2 Complex DisruptionConcentration1 µM
HEK293 CellsKeap1:Nrf2 Complex DisruptionIncubation Time1 hour

*CD value is the concentration that doubles the specific activity of the enzyme.

Table 2: Observed Effects of this compound-17 on Protein Expression

Protein TargetAssayCell LineThis compound-17 ConcentrationIncubation TimeObserved EffectReference
Nrf2Western Blot (Nuclear Fraction)Wild-Type MEFs0.5 µM30 min - 5 hrIncreased nuclear accumulation[4]
NQO1Western BlotWild-Type MEFs0.5 µMNot SpecifiedIncreased protein levels[4]
HO-1Not SpecifiedPrimary Murine RGCsNot SpecifiedNot SpecifiedIncreased expression[1]
NQO1Not SpecifiedPrimary Murine RGCsNot SpecifiedNot SpecifiedIncreased expression[1]
Nrf2Western BlotOB-6 Human Osteoblastic Cells3 µM0 - 6 hrIncreased total and nuclear levels[5]
HO-1Western BlotOB-6 Human Osteoblastic Cells3 µM0 - 24 hrIncreased protein levels[5]
NQO1Western BlotOB-6 Human Osteoblastic Cells3 µM0 - 24 hrIncreased protein levels[5]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound-17 on the Nrf2 signaling pathway.

MIND4_Signaling_Pathway This compound-17 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound-17 Keap1 Keap1 (C151) This compound->Keap1 Covalent Modification Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 (cytoplasm) Keap1_Nrf2->Nrf2_cyto Release Keap1->Keap1_Nrf2 Inhibition of Dissociation Ub Ubiquitin Nrf2_cyto->Ub Ubiquitination Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binding Genes Cytoprotective Genes (HO-1, NQO1, etc.) ARE->Genes Transcription Proteins Cytoprotective Proteins Genes->Proteins Translation

Caption: this compound-17 covalently modifies Keap1, leading to Nrf2 stabilization and nuclear translocation.

Experimental Protocols

The following are generalized protocols for Western Blot and ELISA to assess the effects of this compound-17 on the Nrf2 signaling pathway. Researchers should optimize these protocols for their specific experimental conditions.

Western Blot Protocol for Nrf2, Keap1, HO-1, and NQO1

This protocol describes the detection of total and nuclear Nrf2, as well as total Keap1, HO-1, and NQO1 protein levels in cell lysates following treatment with this compound-17.

1. Cell Lysis and Protein Extraction:

  • Culture cells to the desired confluency and treat with this compound-17 at the desired concentration and duration.

  • For total protein extraction, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • For nuclear protein extraction, use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins on a 4-20% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, or NQO1 overnight at 4°C. Use appropriate loading controls (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software.

Western_Blot_Workflow Western Blot Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA) A->B C SDS-PAGE B->C D Protein Transfer (PVDF/Nitrocellulose) C->D E Blocking (5% Milk/BSA) D->E F Primary Antibody Incubation (overnight, 4°C) E->F G Secondary Antibody Incubation (1 hour, RT) F->G H Detection (ECL) G->H I Data Analysis H->I

Caption: A generalized workflow for Western Blot analysis.

ELISA Protocol for Nrf2 and HO-1

This protocol describes a sandwich ELISA for the quantitative measurement of Nrf2 and HO-1 in cell lysates.

1. Sample Preparation:

  • Culture cells and treat with this compound-17 as described for the Western Blot protocol.

  • Lyse cells using a buffer compatible with the chosen ELISA kit.

  • Determine protein concentration.

2. ELISA Procedure:

  • Prepare standards and samples according to the ELISA kit manufacturer's instructions.

  • Add 100 µL of standards and samples to the wells of the antibody-coated microplate.

  • Incubate for the time and temperature specified in the kit protocol (typically 1-2 hours at 37°C or room temperature).

  • Wash the wells multiple times with the provided wash buffer.

  • Add 100 µL of the detection antibody to each well and incubate.

  • Wash the wells.

  • Add 100 µL of HRP-conjugated secondary reagent (e.g., streptavidin-HRP) and incubate.

  • Wash the wells.

  • Add 100 µL of TMB substrate and incubate in the dark until color develops.

  • Stop the reaction with the provided stop solution.

3. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve and calculate the concentration of the target protein in the samples.

ELISA_Workflow ELISA Workflow A Sample Preparation B Add Samples/Standards to Plate A->B C Incubation B->C D Wash C->D E Add Detection Antibody D->E F Incubation E->F G Wash F->G H Add HRP Conjugate G->H I Incubation H->I J Wash I->J K Add TMB Substrate J->K L Incubation (Dark) K->L M Add Stop Solution L->M N Read Absorbance (450 nm) M->N O Data Analysis N->O

Caption: A generalized workflow for a sandwich ELISA.

References

Applications of MIND4-17 in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIND4-17 is a potent, small-molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] It functions by covalently modifying cysteine 151 (C151) on the Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2.[2][3] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization, nuclear translocation, and accumulation of Nrf2.[1][2] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][2][4]

Given its mechanism of upregulating endogenous antioxidant defenses, this compound-17 is a valuable tool for neuroscience research, particularly in studies of neurodegenerative diseases, oxidative stress-mediated neuronal injury, and the development of novel neuroprotective therapeutics. This document provides an overview of its applications, quantitative data on its activity, and detailed protocols for its use in a research setting.

Signaling Pathway of this compound-17

The mechanism of action of this compound-17 involves the direct inhibition of Keap1, leading to the activation of the Nrf2 signaling cascade. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound-17's modification of Keap1 prevents this, allowing Nrf2 to accumulate and exert its transcriptional activity.

MIND4_17_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MIND4_17 This compound-17 Keap1 Keap1 MIND4_17->Keap1 Covalently modifies C151 MIND4_17->Keap1 Inhibits Interaction Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Keap1->Ub Mediates Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_acc Accumulated Nrf2 Nrf2->Nrf2_acc Stabilization Ub->Nrf2 Nrf2_nuc Nrf2 Nrf2_acc->Nrf2_nuc Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds TargetGenes Target Genes (e.g., HO-1, NQO1, GCLM) ARE->TargetGenes Initiates Transcription

This compound-17 signaling pathway.

Data Presentation

In Vitro Potency and Efficacy of this compound-17

The following table summarizes the quantitative data regarding the activity of this compound-17 in various cell models. This data is essential for dose-selection in experimental designs.

ParameterCell LineValueDescriptionReference
NQO1 Induction (CD value) Murine Hepatoma (Hepa1c1c7)0.15 µMConcentration required to double the specific activity of NQO1, a key Nrf2 target enzyme.[3]
Nrf2 Stabilization Wild-Type Mouse Embryonic Fibroblasts (MEFs)0.5 µMConcentration at which nuclear accumulation of Nrf2 is observed as early as 30 minutes post-treatment.[3]
Cytoprotection Primary Murine Retinal Ganglion Cells (RGCs)1-10 µMPre-treatment concentration range that significantly inhibits high glucose-induced cytotoxicity and apoptosis.[2]
Cytoprotection Primary Osteoblasts & OB-6 Osteoblastic cells1-10 µMPre-treatment concentration range that significantly inhibits H₂O₂-induced reduction in cell viability.[1][5]
Target Gene Upregulation OB-6 Osteoblastic Cells3 µMConcentration used to demonstrate significant upregulation of HO-1, NQO1, GCLC, and GCLM mRNA.[5]

Key Applications and Experimental Protocols

Application 1: Neuroprotection Against Oxidative Stress in Retinal Ganglion Cells

This compound-17 has been shown to protect retinal ganglion cells (RGCs) from high-glucose-induced oxidative injury, a model relevant to diabetic retinopathy.[2] This application is critical for screening potential therapeutic agents for neurodegenerative diseases of the retina.

References

Application Notes: Utilizing MIND4-Based PROTACs for BRD4 Degradation in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Topic: MIND4 for Studying Cancer Disease Models Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the body's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein from the cell.[3] This is achieved through a heterobifunctional design: one end of the PROTAC binds to the target protein, while the other end binds to an E3 ubiquitin ligase.[4][5] This induced proximity results in the target protein being tagged with ubiquitin, marking it for destruction by the 26S proteasome.[2][4]

This compound is a highly potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7][8][9] By incorporating this compound into a PROTAC, researchers can effectively hijack the VHL E3 ligase complex to target specific proteins for degradation.

A prominent target in cancer research is Bromodomain-containing protein 4 (BRD4), an epigenetic reader that regulates the expression of key oncogenes, most notably c-Myc.[10] Degrading BRD4 has shown significant therapeutic potential in various cancers, including acute myeloid leukemia (AML) and prostate cancer.[1][11][12][13] These application notes provide a detailed framework and experimental protocols for characterizing a hypothetical this compound-based BRD4-degrading PROTAC (herein referred to as "this compound-BRD4d") in a cancer cell line model.

Mechanism of Action of this compound-BRD4d

The this compound-BRD4d PROTAC operates by forming a ternary complex between the BRD4 protein and the VHL E3 ligase complex.[5][14] This event brings the target protein into close proximity with the E3 ligase, an enzyme that facilitates the transfer of ubiquitin molecules to the target. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to a downstream reduction in the transcription of oncogenes like c-Myc and subsequent inhibition of cancer cell proliferation and survival.[10][15]

MIND4_Mechanism cluster_1 Ubiquitination & Degradation BRD4 BRD4 PROTAC This compound-BRD4d BRD4->PROTAC VHL_Complex VHL E3 Ligase Complex PROTAC->VHL_Complex PolyUb_BRD4 Poly-ubiquitinated BRD4 VHL_Complex->PolyUb_BRD4 Poly-ubiquitination Ub Ubiquitin Ub->VHL_Complex Proteasome 26S Proteasome PolyUb_BRD4->Proteasome Degraded Proteasome->Degraded Degradation

Figure 1. Mechanism of this compound-based PROTAC-mediated BRD4 degradation.

Experimental Protocols & Data Presentation

The following protocols provide a workflow for the initial characterization of this compound-BRD4d in a relevant cancer cell line, such as the MV4-11 cell line for AML.[13]

Experimental_Workflow cluster_WB Protein Degradation Analysis cluster_Via Functional Outcome Analysis cluster_qPCR Transcriptional Analysis start Culture MV4-11 AML Cells treat Treat with this compound-BRD4d (Dose-Response & Time-Course) start->treat incubate Incubate (e.g., 4-48 hours) treat->incubate lysis Cell Lysis & Protein Quantification incubate->lysis 4-24h via_assay Cell Viability Assay (e.g., CellTiter-Glo®) incubate->via_assay 72h rna_ext RNA Extraction & cDNA Synthesis incubate->rna_ext 24h sds SDS-PAGE & Transfer lysis->sds immuno Immunoblotting (Anti-BRD4, Anti-c-Myc) sds->immuno quant_wb Densitometry Analysis immuno->quant_wb measure_lum Measure Luminescence via_assay->measure_lum qpcr qPCR for c-Myc mRNA rna_ext->qpcr qpcr_analysis Calculate Fold Change (ΔΔCT Method) qpcr->qpcr_analysis

Figure 2. Overall experimental workflow for characterizing this compound-BRD4d.

Protocol 1: BRD4 Degradation by Western Blot

This protocol quantifies the dose-dependent degradation of BRD4 protein.

A. Materials

  • Cell Line: MV4-11 (AML) or similar BRD4-dependent cancer cell line.[13]

  • Compound: this compound-BRD4d (stock in DMSO).

  • Controls: DMSO (vehicle), JQ1 (non-degrading inhibitor).[15]

  • Reagents: RPMI-1640 media, FBS, Pen-Strep, ice-cold PBS, RIPA Lysis Buffer with protease/phosphatase inhibitors.[16]

  • Antibodies: Primary antibodies (anti-BRD4, anti-c-Myc, anti-GAPDH), HRP-conjugated secondary antibody.[15][17]

  • Detection: ECL substrate.[15]

B. Procedure

  • Cell Seeding: Seed MV4-11 cells in 6-well plates at a density to achieve 70-80% confluency at harvest.

  • Treatment: Treat cells with a serial dilution of this compound-BRD4d (e.g., 0.1 nM to 1000 nM) and controls for a set time (e.g., 18 hours).[17]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer on ice for 30 minutes.[16][17]

  • Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[15]

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes.[15]

  • SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[15][17]

    • Incubate with primary antibodies (e.g., anti-BRD4 at 1:1000) overnight at 4°C.[17]

    • Wash with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[17]

  • Detection: Wash with TBST, apply ECL substrate, and capture the chemiluminescent signal with an imaging system.[15]

  • Analysis: Quantify band intensities using software like ImageJ. Normalize BRD4 and c-Myc levels to the GAPDH loading control.[15]

C. Data Presentation

Data should be presented as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).

CompoundTargetCell LineDC₅₀ (nM)Dₘₐₓ (%)Time (h)
This compound-BRD4dBRD4MV4-11<10>90%18
This compound-BRD4dc-MycMV4-11~25>80%18
JQ1BRD4MV4-11No Degradation<10%18

Note: The above data are representative examples based on published results for potent BRD4 degraders.[10]

Protocol 2: Cell Viability Assay

This protocol assesses the functional impact of BRD4 degradation on cell proliferation.

A. Materials

  • Cell Line: MV4-11 or other target cancer cells.

  • Compound: this compound-BRD4d (stock in DMSO).

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.[10]

  • Equipment: Opaque-walled 96-well plates, microplate reader capable of measuring luminescence.

B. Procedure

  • Cell Seeding: Seed cells in opaque-walled 96-well plates at an appropriate density (e.g., 5,000 cells/well).

  • Treatment: Add serial dilutions of this compound-BRD4d to the wells. Include a DMSO-only control.

  • Incubation: Incubate plates for a period sufficient to observe anti-proliferative effects (e.g., 72 hours).[10]

  • Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Measurement: Mix contents and incubate to stabilize the luminescent signal. Measure luminescence using a microplate reader.

  • Analysis: Normalize the data to the DMSO control and plot a dose-response curve to calculate the IC₅₀ (concentration for 50% inhibition of growth).

C. Data Presentation

CompoundCell LineIC₅₀ (nM)Assay Duration
This compound-BRD4dMV4-11~0.5 - 572 hours
JQ1 (Inhibitor)MV4-11~50 - 20072 hours

Note: The above data are representative. PROTACs are often significantly more potent at inhibiting cell proliferation than their corresponding inhibitors.[10][18]

Protocol 3: Quantitative PCR (qPCR) for c-Myc Expression

This protocol measures changes in the mRNA levels of the key BRD4 target gene, c-Myc.[19][20]

A. Materials

  • Cell Line & Compound: As described above.

  • Reagents: RNA extraction kit (e.g., TRIzol), cDNA synthesis kit, SYBR Green or TaqMan qPCR master mix.[21]

  • Primers: Validated qPCR primers for c-Myc and a housekeeping gene (e.g., GAPDH or ABL1).[22][23]

  • Equipment: Real-time PCR system.

B. Procedure

  • Cell Treatment: Treat cells in 6-well plates with this compound-BRD4d at various concentrations for a suitable time (e.g., 24 hours).

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA for all samples.

  • qPCR Reaction: Set up qPCR reactions in triplicate for each sample and primer set using qPCR master mix.

  • Thermal Cycling: Run the qPCR plate on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[22]

  • Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of c-Myc mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene.[22]

C. Data Presentation

This compound-BRD4d Conc. (nM)Target GeneRelative mRNA Expression (Fold Change vs. DMSO)
0 (DMSO)c-Myc1.0
1c-Myc~0.6
10c-Myc~0.3
100c-Myc~0.1

Note: The above data are representative, demonstrating dose-dependent suppression of the target gene's transcription.[15]

Conclusion

The use of this compound as an E3 ligase ligand provides a powerful tool for developing potent and selective PROTACs. By targeting proteins like BRD4, this compound-based degraders offer a highly effective therapeutic strategy for cancers dependent on these targets.[12][18] The protocols outlined here provide a robust framework for the preclinical characterization of such molecules, enabling researchers to quantify target degradation, assess downstream effects on oncogene expression, and determine the functional consequences on cancer cell viability.

References

Application Notes and Protocols for MIND4

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

MIND4 is a potent, cell-permeable, ATP-competitive inhibitor of Kinase-X, a serine/threonine kinase implicated in aberrant cell cycle progression and proliferation in various cancer cell lines. These application notes provide detailed protocols for the safe handling and laboratory use of this compound, including methods for assessing its biological activity in vitro.

Safety and Handling

2.1. Personal Protective Equipment (PPE)

Due to its cytotoxic nature, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Nitrile or neoprene gloves[1]

  • Safety goggles

  • A lab coat, preferably a disposable, moisture-resistant gown[2]

2.2. Handling Procedures

  • This compound is supplied as a lyophilized powder. All handling of the powdered form should be conducted in a certified chemical fume hood to avoid inhalation.

  • Prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] DMSO is readily absorbed through the skin and can carry dissolved substances with it; therefore, extreme caution should be exercised.[4][5]

  • Avoid contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with soap and water and seek medical attention.[6]

2.3. Waste Disposal

All materials contaminated with this compound, including pipette tips, tubes, and cell culture media, should be treated as cytotoxic waste.[7][8] Dispose of this waste in clearly labeled, leak-proof containers designated for cytotoxic materials, following institutional and local regulations for hazardous waste disposal.[9][10][11]

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell LineIC₅₀ (nM)Assay Type
HCT11675Cell Viability (MTT)
A549120Cell Viability (MTT)
MCF795Cell Viability (MTT)

Table 2: Kinase Selectivity Profile of this compound

KinaseIC₅₀ (nM)
Kinase-X15
Kinase-Y> 10,000
Kinase-Z> 10,000

Experimental Protocols

4.1. Protocol 1: Cell Viability Assay (MTT)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).[12][13]

Materials:

  • This compound

  • Cancer cell lines (e.g., HCT116, A549, MCF7)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[14]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.[14] Remove the old medium from the cells and add 100 µL of the this compound dilutions. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and plot the results to determine the IC₅₀ value.[14]

4.2. Protocol 2: Western Blot for Phospho-Kinase-X

This protocol is used to assess the inhibition of Kinase-X phosphorylation by this compound.

Materials:

  • This compound-treated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)[15]

  • Primary antibodies (anti-phospho-Kinase-X and anti-total-Kinase-X)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Lyse cells treated with this compound and a vehicle control. It is crucial to add phosphatase inhibitors to the lysis buffer to preserve the phosphorylation state of proteins.[15] Determine protein concentration.

  • Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Kinase-X) overnight at 4°C.[16]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The blot can be stripped and re-probed with an antibody against the total protein as a loading control.[17]

4.3. Protocol 3: In Vitro Kinase Assay

This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of purified Kinase-X.[18][19][20][21]

Materials:

  • Recombinant Kinase-X enzyme

  • Kinase-X substrate (peptide or protein)

  • This compound

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)[18][19]

  • Kinase reaction buffer

  • Method-specific detection reagents (e.g., phosphocellulose paper for radiometric assay, or fluorescent antibodies for TR-FRET)[19][20]

Procedure:

  • Reaction Setup: In a microplate, combine the recombinant Kinase-X enzyme, its substrate, and varying concentrations of this compound in the kinase reaction buffer.[22]

  • Initiate Reaction: Start the kinase reaction by adding ATP.[22]

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time.

  • Terminate Reaction: Stop the reaction, for example, by adding EDTA or by spotting the reaction mixture onto phosphocellulose paper.[21]

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method. For radiometric assays, this involves measuring the incorporated radioactivity.[18][20]

  • Data Analysis: Determine the IC₅₀ of this compound by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

4.4. Protocol 4: Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.[23][24]

Materials:

  • This compound-treated cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)[25]

  • Propidium Iodide (PI) staining solution (containing RNase A)[23][25]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest both adherent and floating cells.[26]

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[27]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.[25] Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[23]

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[25]

4.5. Protocol 5: Apoptosis Assay (Annexin V Staining)

This protocol is used to detect apoptosis induced by this compound.[28][29]

Materials:

  • This compound-treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[29]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells, including any floating cells from the supernatant.[29]

  • Washing: Wash the cells twice with cold PBS.[29]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[30]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[31]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[31]

  • Data Analysis: Differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

Visualizations

MIND4_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK KinaseX Kinase-X RTK->KinaseX DownstreamEffector Downstream Effector KinaseX->DownstreamEffector CellCycle Cell Cycle Progression DownstreamEffector->CellCycle Proliferation Proliferation CellCycle->Proliferation This compound This compound This compound->KinaseX

Caption: Proposed signaling pathway of Kinase-X and the inhibitory action of this compound.

Western_Blot_Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (PVDF) C->D E Blocking (5% BSA) D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H

Caption: Workflow for Western Blot analysis of protein phosphorylation.

Cell_Cycle_Analysis_Workflow A Cell Treatment with this compound B Harvest Cells A->B C Fixation (70% Ethanol) B->C D Staining (Propidium Iodide) C->D E Flow Cytometry Analysis D->E F Data Interpretation (G1, S, G2/M phases) E->F

Caption: Workflow for cell cycle analysis using flow cytometry.

References

Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Topic: MIND4 Delivery Systems for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific delivery system designated "this compound" is not available in the public domain or published scientific literature based on the conducted search. The following application notes and protocols are based on general principles and established methodologies for nanoparticle-based drug delivery systems intended for in vivo studies and are provided as a representative guide. Researchers should adapt these protocols based on the specific characteristics of their delivery system.

Introduction to Nanoparticle-Based In Vivo Delivery Systems

Nanoparticle-based drug delivery systems are at the forefront of therapeutic innovation, offering the potential to enhance the efficacy and safety of a wide range of therapeutic agents.[1][2][3] These systems can improve drug solubility, protect cargo from degradation, and enable targeted delivery to specific tissues or cells, thereby reducing off-target effects.[1][2] In in vivo research, these delivery platforms are instrumental in studying disease models and evaluating novel therapeutic strategies. The design of a nanoparticle delivery system, including its size, surface charge, and composition, plays a critical role in its biological interactions and overall performance.[4]

Key Advantages of Nanoparticle Delivery Systems:

  • Enhanced Bioavailability: Nanoparticles can improve the solubility and stability of therapeutic agents.[2][5]

  • Targeted Delivery: Surface modifications allow for active targeting of specific cell types or tissues.[2]

  • Controlled Release: Formulations can be designed for sustained or triggered release of the payload.[2]

  • Crossing Biological Barriers: Nanoparticles can be engineered to overcome physiological barriers such as the blood-brain barrier (BBB).[3][5][6]

General Mechanism of Action

The in vivo mechanism of a nanoparticle delivery system typically involves several key stages, from administration to cellular uptake and cargo release.

Biodistribution and Targeting

Following administration, the physicochemical properties of the nanoparticles dictate their circulation time and biodistribution.[7] "Stealth" coatings, such as polyethylene (B3416737) glycol (PEG), can help nanoparticles evade the mononuclear phagocyte system, prolonging their circulation.[7] Targeting can be achieved passively or actively.

  • Passive Targeting: This relies on the Enhanced Permeability and Retention (EPR) effect, where nanoparticles preferentially accumulate in tissues with leaky vasculature, such as tumors.[2]

  • Active Targeting: This involves conjugating ligands (e.g., antibodies, peptides) to the nanoparticle surface that bind to specific receptors overexpressed on target cells.[2]

Cellular Uptake and Intracellular Trafficking

Once at the target site, nanoparticles are typically internalized by cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[8] After internalization, the nanoparticles are enclosed in endosomes. Successful delivery often requires the nanoparticle to escape the endosome to release its therapeutic cargo into the cytoplasm.

G cluster_circulation Systemic Circulation cluster_tissue Target Tissue cluster_cell Target Cell NP Nanoparticle Administration (e.g., Intravenous) EPR Passive Targeting (EPR Effect) NP->EPR Active Active Targeting (Ligand-Receptor Binding) NP->Active Endocytosis Cellular Uptake (Endocytosis) EPR->Endocytosis Active->Endocytosis Endosome Endosomal Entrapment Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Release Cargo Release Escape->Release

Caption: General workflow of nanoparticle delivery in vivo.

Experimental Protocols

The following are generalized protocols for the in vivo evaluation of a nanoparticle delivery system. Specific parameters should be optimized for the particular nanoparticle formulation and animal model.

Protocol: In Vivo Biodistribution Study

Objective: To determine the tissue distribution and clearance profile of the nanoparticle delivery system over time.

Materials:

  • Nanoparticle formulation labeled with a detectable marker (e.g., fluorescent dye, radiolabel).

  • Animal model (e.g., mice, rats).

  • Anesthesia.

  • Imaging system (e.g., IVIS for fluorescence imaging, SPECT/CT for radiolabeling).

  • Tissue homogenization equipment.

  • Scintillation counter or fluorometer.

Procedure:

  • Administer the labeled nanoparticle formulation to the animal cohort via the desired route (e.g., intravenous, intraperitoneal).[7]

  • At predetermined time points (e.g., 1h, 4h, 24h, 48h), euthanize a subset of animals.

  • Perfuse the animals with saline to remove blood from the organs.

  • Excise major organs (e.g., liver, spleen, kidneys, lungs, heart, brain, tumor if applicable).

  • For fluorescently labeled nanoparticles, image the organs ex vivo using an appropriate imaging system.

  • For radiolabeled nanoparticles, weigh each organ and measure the radioactivity using a gamma counter.

  • Homogenize a portion of each organ to quantify the nanoparticle concentration per gram of tissue.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g).

Protocol: Evaluation of Therapeutic Efficacy in a Disease Model

Objective: To assess the therapeutic effect of the nanoparticle-delivered drug in a relevant animal model of disease.

Materials:

  • Nanoparticle formulation encapsulating the therapeutic agent.

  • Control formulations (e.g., free drug, empty nanoparticles).

  • Disease-induced animal model.

  • Calipers for tumor measurement (if applicable).

  • Equipment for behavioral tests (if applicable).

  • Histology supplies.

Procedure:

  • Induce the disease in the animal cohort.

  • Randomly assign animals to treatment groups (e.g., nanoparticle-drug, free drug, empty nanoparticle, vehicle control).

  • Administer the respective treatments according to a predetermined dosing schedule.

  • Monitor the animals for signs of toxicity and disease progression throughout the study.

  • Measure relevant efficacy endpoints. For example, in a cancer model, measure tumor volume regularly.

  • At the end of the study, euthanize the animals and collect tissues for histological and molecular analysis.

  • Statistically analyze the differences in therapeutic outcomes between the treatment groups.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Disease_Model Induce Disease in Animal Model Grouping Randomize into Treatment Groups Disease_Model->Grouping Administration Administer Formulations Grouping->Administration Monitoring Monitor Health and Disease Progression Administration->Monitoring Endpoints Measure Efficacy Endpoints Monitoring->Endpoints Histology Histological and Molecular Analysis Endpoints->Histology Stats Statistical Analysis Histology->Stats

Caption: Workflow for an in vivo efficacy study.

Data Presentation

Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison between different formulations and control groups.

Table 1: Representative Biodistribution Data

Organ% Injected Dose per Gram (Mean ± SD) at 24h
Empty Nanoparticles
Liver15.2 ± 3.1
Spleen8.5 ± 1.9
Kidneys2.1 ± 0.5
Lungs1.8 ± 0.4
Heart0.9 ± 0.2
Brain0.1 ± 0.05
Tumor5.6 ± 1.2

Table 2: Representative Therapeutic Efficacy Data (Tumor Model)

Treatment GroupFinal Tumor Volume (mm³) (Mean ± SD)% Tumor Growth Inhibition
Vehicle Control1500 ± 250-
Free Drug950 ± 18036.7%
Empty Nanoparticles1450 ± 2303.3%
Nanoparticle-Drug350 ± 9076.7%

Conclusion

The successful in vivo application of nanoparticle delivery systems requires rigorous characterization of their biodistribution, efficacy, and safety profiles. The protocols and data presentation formats outlined above provide a general framework for conducting and reporting such studies. It is imperative for researchers to adapt these general guidelines to the specific characteristics of their novel delivery systems and the nuances of their chosen disease models to generate robust and reproducible results.

References

Application Notes and Protocols for MIND4: A Research-Grade Nrf2 Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIND4 is a potent inducer of the cytoprotective Nuclear factor-erythroid 2 p45-derived factor 2 (Nrf2) signaling pathway. The most extensively researched compound in this class is this compound-17, a selective activator of Nrf2 that functions by covalently modifying Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a broad array of antioxidant and cytoprotective proteins. These application notes provide an overview of this compound-17, its mechanism of action, and protocols for its use in cell-based research.

Commercial Suppliers of Research-Grade this compound-17

This compound-17 is available from several commercial suppliers specializing in research chemicals. Additionally, for larger quantities or specific formulations, custom synthesis is a viable option.

Potential Commercial Suppliers:

  • MedChemExpress

  • MyBioSource

  • Sigma-Aldrich (Merck)

  • Alfa Chemistry

Custom Synthesis Services:

For researchers requiring larger quantities, specific analogs, or GMP-grade material, a number of companies offer custom chemical synthesis services. Examples include:

  • MedKoo Biosciences

  • BLDpharm

  • Otava Chemicals

  • Life Chemicals

  • Biosynth

  • R&D Systems (Tocris Bioscience)

Note: Availability may vary. Researchers should contact suppliers directly for current stock and purchasing information.

Technical Data for this compound

The technical data provided here corresponds to the parent compound "this compound" as identified in chemical databases. This compound-17 is a closely related analog and the lead inducer from this series.

PropertyData
IUPAC Name 5-Nitro-8-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}quinoline[1]
Synonyms This compound, MIND 4, MIND-4
CAS Number 1639965-26-6[1]
Chemical Formula C₂₄H₁₇N₅O₃S[1]
Molecular Weight 455.49 g/mol [1]
Chemical Structure (SMILES) O=--INVALID-LINK--N3C5=CC=CC=C5)C=C1)[O-][1]
Purity Typically >98% (HPLC)
Solubility Soluble in DMSO.
Storage Store at -20°C for long-term stability.

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. This compound-17 acts as an electrophile that covalently modifies a specific cysteine residue (C151) on Keap1.[2][3][4] This modification induces a conformational change in the Keap1 protein, impairing its ability to bind Nrf2.[3] Consequently, newly synthesized Nrf2 is no longer targeted for degradation, allowing it to accumulate and translocate to the nucleus.[2][4][5] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE, driving the expression of numerous antioxidant and detoxification genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).[4][5]

MIND4_Signaling_Pathway This compound-17 Activation of the Nrf2 Pathway MIND4_17 This compound-17 Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) MIND4_17->Keap1_Nrf2 Covalently modifies Keap1 (C151) Nrf2_free Nrf2 (Stabilized) Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation Nucleus Nucleus Nrf2_Maf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_Maf Maf sMaf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., NQO1, HO-1, GCLM) ARE->Genes Promotes Transcription

This compound-17 Signaling Pathway

Quantitative Data

While comprehensive IC₅₀ values across multiple cell lines are not widely published, the following data provides insights into the potency and effective concentrations of this compound-17.

ParameterValueCell Line / SystemSource
CD Value for NQO1 Induction ¹0.15 µMMurine Hepa1c1c7[6]
Dissociation Constant (Kd) with Keap1 16.5 µMFull kinetic analysis[1]
Effective Concentration for Nrf2 Nuclear Accumulation 0.5 - 1.0 µMWild-type MEFs, HEK293[6][7]
Effective Concentration for ARE Gene Induction 0.1 - 2.0 µMST14A cells[2]
Effective Concentration for Cytoprotection 1.0 - 10 µMPrimary osteoblasts

¹CD value is the concentration required to double the specific activity of NQO1.

Experimental Protocols

The following are generalized protocols based on methodologies described in the literature for studying the effects of this compound-17. Researchers should optimize these protocols for their specific cell types and experimental systems.

General Experimental Workflow

Experimental_Workflow General Workflow for this compound-17 Cell-Based Assays A 1. Cell Culture (Seed cells at appropriate density) C 3. Cell Treatment (Pre-treat with this compound-17 for desired time) A->C B 2. This compound-17 Preparation (Prepare stock and working solutions) B->C D 4. Stress Induction (Optional) (e.g., H₂O₂, high glucose) C->D If studying cytoprotection E 5. Endpoint Assays C->E If studying direct Nrf2 activation D->E F Western Blot (Nrf2, Keap1, HO-1, NQO1) E->F G qRT-PCR (Nrf2 target genes) E->G H Cell Viability/Apoptosis Assay (MTT, TUNEL, etc.) E->H I ROS Measurement (e.g., DCFDA assay) E->I

Typical Experimental Workflow
Protocol: Nrf2 Activation Assay via Western Blot

This protocol details the detection of Nrf2 stabilization, nuclear accumulation, and downstream target protein expression.

Materials:

  • This compound-17

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Nuclear/Cytoplasmic Fractionation Kit

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-Keap1, anti-NQO1, anti-HO-1, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., primary osteoblasts, retinal ganglion cells) in 6-well plates and grow to 70-80% confluency.

    • Prepare working solutions of this compound-17 in culture medium. A dose-response experiment (e.g., 0.1, 0.5, 1, 2, 5 µM) is recommended. Include a vehicle control (e.g., DMSO).

    • Treat cells with this compound-17 for a specified time. For Nrf2 accumulation, a time course of 30 minutes to 5 hours is effective.[6] For downstream target expression, 12-24 hours is recommended.

  • Protein Extraction:

    • For Total Lysates: Wash cells with ice-cold PBS, then add 100-200 µL of lysis buffer. Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • For Nuclear/Cytoplasmic Fractions: Use a commercial kit according to the manufacturer's instructions to separate cytoplasmic and nuclear extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

    • Analyze band intensities relative to loading controls (GAPDH for cytoplasmic/total lysates, Lamin B1 for nuclear lysates).

Protocol: Cytoprotection Assay

This protocol assesses the ability of this compound-17 to protect cells from an oxidative insult.

Materials:

  • This compound-17

  • Oxidative stressor (e.g., hydrogen peroxide (H₂O₂), high glucose)

  • Cell Viability Assay Kit (e.g., MTT, WST-1)

  • Apoptosis Detection Kit (e.g., Annexin V/PI staining, TUNEL assay)

Procedure:

  • Cell Culture and Pre-treatment:

    • Plate cells in 96-well plates for viability assays or in chamber slides/6-well plates for apoptosis assays.

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of this compound-17 (e.g., 1, 5, 10 µM) or vehicle control for 12-24 hours to allow for the induction of Nrf2 target genes.

  • Induction of Cellular Stress:

    • After the pre-treatment period, add the oxidative stressor (e.g., H₂O₂) to the media containing this compound-17. The concentration and duration of the stressor should be optimized to induce a significant, but not complete, loss of cell viability in the control group.

    • Incubate for the desired time (e.g., 4-24 hours).

  • Assessment of Cell Viability/Apoptosis:

    • MTT/WST-1 Assay: Follow the manufacturer's protocol. Typically, the reagent is added to the wells, incubated for 1-4 hours, and the absorbance is read on a plate reader. Calculate cell viability as a percentage relative to the untreated control.

    • Annexin V/PI Staining: Stain cells according to the kit manufacturer's protocol and analyze by flow cytometry to quantify early and late apoptotic cells.

    • TUNEL Assay: Fix and permeabilize cells, then perform the TUNEL staining according to the manufacturer's protocol. Analyze by fluorescence microscopy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MIND4 Concentration for Cytoprotection Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MIND4, a potent Nrf2 activator, in cytoprotection experiments. The information is tailored for scientists in academic and drug development settings.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration for experiments aimed at protecting cells from oxidative stress.

Issue Potential Cause Recommended Solution
No protective effect of this compound observed. Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a significant Nrf2 response.Perform a dose-response experiment to determine the optimal concentration. Based on published studies, a starting range of 1-10 µM is recommended.[1]
Insufficient Pre-incubation Time: The cells may not have had enough time to express protective antioxidant enzymes after Nrf2 activation.Increase the pre-incubation time with this compound before inducing oxidative stress. A pre-incubation period of 1-6 hours is a typical starting point.[2]
Oxidative Stressor Too Potent: The concentration or duration of the oxidative stressor (e.g., H₂O₂) may be too high, overwhelming the protective capacity of the cells.Titrate the concentration of the oxidative stressor to induce a moderate level of cell death (e.g., 50-70% viability) in the control group.
Cell Type Insensitivity: The specific cell line being used may have a less responsive Nrf2 pathway.Confirm Nrf2 activation via Western blot for Nrf2 and its downstream targets (e.g., HO-1, NQO1) after this compound treatment.
High background or off-target effects observed. This compound Concentration Too High: Excessive concentrations of any compound can lead to non-specific effects or cytotoxicity.Lower the concentration of this compound. Ensure that the chosen concentration is not cytotoxic on its own by performing a cell viability assay with this compound alone.
Solvent (e.g., DMSO) Toxicity: The final concentration of the solvent used to dissolve this compound may be toxic to the cells.Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).
Inconsistent results between experiments. Variability in Cell Health and Density: Differences in cell confluence and overall health can affect their response to treatments.Standardize cell seeding density and ensure cells are in a logarithmic growth phase before starting the experiment.
Instability of this compound in Media: The compound may degrade over long incubation periods.Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the exposure of the stock solution to light and repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cytoprotection assay?

A1: Based on existing literature, a starting concentration of 3 µM has been shown to be effective in protecting osteoblasts from hydrogen peroxide-induced oxidative stress.[1][2] However, it is highly recommended to perform a dose-response experiment (e.g., 0.1, 1, 3, 10 µM) to determine the optimal concentration for your specific cell type and experimental conditions.

Q2: How long should I pre-incubate my cells with this compound before adding an oxidative stressor?

A2: A pre-incubation time of 1 hour has been demonstrated to be sufficient for this compound to confer protection against oxidative stress.[2] This allows for the activation of the Nrf2 signaling pathway and the initial expression of downstream antioxidant genes. Optimization of the pre-incubation time (e.g., 1, 4, 8, and 24 hours) may be necessary for different cell lines and experimental setups.

Q3: What solvent should I use to dissolve this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution is then further diluted in cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How can I confirm that this compound is activating the Nrf2 pathway in my cells?

A4: The most common method to confirm Nrf2 activation is to perform a Western blot analysis. Following treatment with this compound, you should observe an increase in the protein levels of Nrf2 in the nucleus and its downstream target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), in the total cell lysate.[1][3]

Q5: Is this compound cytotoxic at higher concentrations?

A5: While this compound is designed to be a specific Nrf2 activator, like any chemical compound, it can exhibit cytotoxicity at high concentrations. It is essential to perform a toxicity assay by treating your cells with a range of this compound concentrations for the duration of your experiment to identify the non-toxic working range.

Data Presentation

Table 1: Representative Dose-Response of this compound-17 in a Hydrogen Peroxide (H₂O₂) Induced Cytotoxicity Assay in Osteoblasts

This compound-17 Concentration (µM)H₂O₂ TreatmentCell Viability (%)
0 (Vehicle Control)-100
0 (Vehicle Control)+52
1+65
3+85
10+88
10-98

This table presents a hypothetical but representative dataset based on findings from published studies, illustrating the protective effect of this compound-17 against oxidative stress.[2][4]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound for Cytoprotection against Hydrogen Peroxide-Induced Oxidative Stress

1. Cell Seeding:

  • Plate cells (e.g., human osteoblasts) in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

2. This compound Pre-treatment:

  • Prepare a range of this compound concentrations (e.g., 0.1, 1, 3, 10 µM) by diluting a DMSO stock solution in fresh cell culture medium.

  • Include a vehicle control (medium with the same final concentration of DMSO).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubate for 1-6 hours at 37°C.

3. Induction of Oxidative Stress:

  • Prepare a solution of hydrogen peroxide (H₂O₂) in serum-free medium at a pre-determined concentration that induces approximately 50% cell death.

  • Remove the this compound-containing medium and add the H₂O₂ solution to the appropriate wells.

  • For control wells (no oxidative stress), add serum-free medium without H₂O₂.

  • Incubate for 4-6 hours at 37°C.

4. Cell Viability Assay (e.g., MTT Assay):

  • After the H₂O₂ incubation, remove the medium.

  • Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

MIND4_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto binds Cul3 Cul3 Keap1->Cul3 Proteasome Proteasome Nrf2_cyto->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Cul3->Nrf2_cyto ubiquitinates Ub Ubiquitin Ub->Nrf2_cyto Maf Maf Nrf2_nuc->Maf heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Maf->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Experimental_Workflow A 1. Seed Cells (e.g., 96-well plate) B 2. Pre-treat with this compound (or Vehicle Control) A->B 24h incubation C 3. Induce Oxidative Stress (e.g., H₂O₂) B->C 1-6h pre-incubation D 4. Incubate C->D 4-6h incubation E 5. Assess Cell Viability (e.g., MTT Assay) D->E F 6. Data Analysis E->F

Caption: Experimental workflow for assessing the cytoprotective effects of this compound.

References

Technical Support Center: Preventing MIND4 Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of MIND4 in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible particulates. What is the cause?

A cloudy appearance or visible particulates in your this compound solution are likely signs of aggregation or precipitation. This can be caused by several factors including suboptimal buffer conditions (pH and ionic strength), high protein concentration, or exposure to environmental stressors like extreme temperatures.[1]

Q2: I am observing a progressive loss of this compound activity over a short period. What could be the reason?

A rapid loss of activity can be attributed to several factors, including proteolytic degradation, oxidation, or denaturation due to improper storage or handling.[2][3] It is crucial to ensure that your experimental workflow minimizes exposure to proteases and oxidizing agents.

Q3: Can repeated freeze-thaw cycles affect my this compound solution?

Yes, repeated freeze-thaw cycles are a common cause of protein degradation.[4][5][6] The formation of ice crystals during freezing and their subsequent melting can disrupt the protein's structure, leading to aggregation and loss of function. It is highly recommended to aliquot your this compound solution into single-use volumes.

Q4: What are the ideal storage conditions for this compound?

Generally, proteins are best stored at temperatures of 4°C or lower.[4][5] For short-term storage (a few days to a week), 4°C is often sufficient. For long-term storage, freezing at -20°C or -80°C is recommended.[4][6] The optimal storage conditions are specific to each protein, so it is advisable to consult the manufacturer's guidelines if available.

Q5: How can I prevent microbial contamination in my this compound solution?

To prevent microbial growth, it is essential to work under sterile conditions.[4] You can also consider adding antimicrobial agents like sodium azide (B81097) (0.02-0.05%) to your storage buffer, but ensure they are compatible with your downstream applications.[5]

Troubleshooting Guide

This guide provides systematic solutions to common issues encountered with this compound degradation in solution.

Issue Potential Cause Recommended Solution
Precipitation/Aggregation Suboptimal buffer pH or ionic strength.Optimize the buffer pH to be at least one unit away from the isoelectric point (pI) of this compound.[1] Adjust the salt concentration to improve solubility.
High protein concentration.Work with lower concentrations of this compound when possible. If high concentrations are necessary, consider adding solubilizing agents.[1]
Temperature fluctuations.Maintain a constant, low temperature during all handling and storage steps. Avoid leaving the solution at room temperature for extended periods.[5]
Loss of Activity Proteolytic degradation.Add a protease inhibitor cocktail to your buffer solutions immediately before use.[2] Perform all purification and handling steps at 4°C to minimize protease activity.[2]
Oxidation.Include reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) at a concentration of 1-5 mM in your buffers to prevent the oxidation of cysteine residues.[4]
Denaturation.Avoid harsh conditions such as extreme pH, high temperatures, and vigorous vortexing.[3]
Inconsistent Results Variability in sample handling.Standardize your experimental protocols. Ensure consistent timing, temperatures, and reagent concentrations across all experiments.
Reagent quality.Use high-purity reagents and freshly prepared buffers.

Experimental Protocols

Protocol 1: Assessing this compound Aggregation using Thioflavin T (ThT) Assay

This protocol provides a method to quantify the aggregation of this compound in solution.

Materials:

  • This compound solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)

  • Assay buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare serial dilutions of your this compound solution in the assay buffer.

  • Add a fixed amount of ThT stock solution to each well to achieve a final concentration of 10-20 µM.

  • Incubate the plate at a desired temperature (e.g., 37°C) with gentle shaking.

  • Monitor the fluorescence intensity at regular intervals. An increase in fluorescence indicates ThT binding to amyloid-like aggregates.

  • Plot fluorescence intensity versus time to determine the kinetics of aggregation.

Protocol 2: Evaluating this compound Stability with Differential Scanning Fluorimetry (DSF)

This protocol helps determine the thermal stability of this compound in different buffer conditions.

Materials:

  • This compound solution

  • SYPRO Orange dye (5000x stock in DMSO)

  • Real-time PCR instrument with a thermal ramping feature

  • Thin-walled PCR plates or tubes

  • Various buffer solutions to be tested

Procedure:

  • Prepare a master mix containing this compound and SYPRO Orange dye in the buffer to be tested. The final protein concentration should be in the range of 0.1-0.2 mg/mL, and the final dye concentration should be 5x.

  • Aliquot the master mix into the PCR plate.

  • Seal the plate and centrifuge briefly.

  • Place the plate in the real-time PCR instrument.

  • Set up a thermal ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1°C/minute.

  • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • The melting temperature (Tm) is the point at which the fluorescence is at its maximum, indicating protein unfolding. A higher Tm suggests greater stability in that buffer condition.

Visual Guides

experimental_workflow General Experimental Workflow to Minimize Degradation cluster_prep Sample Preparation cluster_exp Experimentation cluster_storage Storage A Start with high-quality this compound stock B Prepare fresh buffers with stabilizers A->B C Add protease inhibitors B->C D Perform experiment at low temperature (e.g., 4°C) C->D E Minimize exposure to air and light D->E F Avoid vigorous mixing E->F G Aliquot into single-use tubes F->G H Flash freeze in liquid nitrogen G->H I Store at -80°C H->I

Caption: A general workflow to minimize this compound degradation.

troubleshooting_logic Troubleshooting Logic for this compound Degradation A Observe this compound Degradation (e.g., precipitation, loss of activity) B Check Storage Conditions A->B C Check Buffer Composition A->C D Review Handling Procedures A->D E Improper temperature? Repeated freeze-thaw? B->E F Suboptimal pH or ionic strength? Absence of stabilizers? C->F G Extended time at room temp? Vigorous vortexing? D->G H Optimize storage: Aliquot and store at -80°C E->H I Optimize buffer: Adjust pH, add cryoprotectants F->I J Refine handling: Keep on ice, gentle mixing G->J

Caption: A logical approach to troubleshooting this compound degradation.

nrf2_pathway This compound-17 Activation of the Nrf2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound-17 Keap1 Keap1 This compound->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 promotes ubiquitination of Proteasome Proteasome Nrf2->Proteasome degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates and binds to Ub Ubiquitin Genes Target Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of

Caption: this compound-17's role in the Nrf2 signaling pathway.[7]

References

Technical Support Center: MIND4-17 Covalent Nrf2 Activator

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of MIND4-17, a covalent activator of the Nrf2 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-17?

This compound-17 is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It functions by covalently modifying a specific cysteine residue (Cys151) on the Kelch-like ECH-associated protein 1 (Keap1).[1] This modification disrupts the interaction between Keap1 and Nrf2, leading to the stabilization and nuclear translocation of Nrf2.[1][2] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective and antioxidant enzymes.[3][4][5]

Q2: Is this compound-17 a kinase inhibitor?

No, this compound-17 is not a kinase inhibitor. Its mechanism of action is the activation of the Nrf2 pathway through covalent modification of Keap1, a substrate adaptor protein for an E3 ubiquitin ligase complex.[5][6]

Q3: What are the potential off-target effects of this compound-17?

As a covalent modifier, this compound-17 contains an electrophilic group that reacts with a cysteine residue on its intended target, Keap1. However, this reactivity poses a risk of off-target effects, where this compound-17 may covalently bind to other proteins in the cell that also contain reactive cysteine residues.[4] Such off-target interactions can lead to unintended biological consequences and misinterpretation of experimental results.

Q4: How can I assess the on-target engagement of this compound-17 in my cellular model?

To confirm that this compound-17 is activating the Nrf2 pathway in your experimental system, you can perform the following assays:

  • Western Blot Analysis: Probe for the upregulation of Nrf2 protein levels and the increased expression of its downstream target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

  • RT-qPCR: Measure the mRNA levels of Nrf2 target genes to confirm transcriptional activation.

  • Reporter Assays: Utilize a luciferase reporter construct containing AREs to quantify the activation of the Nrf2 pathway.

Q5: What are the best practices for storing and handling this compound-17?

For long-term storage, this compound-17 should be stored as a solid at -20°C. For experimental use, prepare a stock solution in an appropriate solvent like DMSO. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
No induction of Nrf2 target genes (e.g., HO-1, NQO1) after this compound-17 treatment. 1. Compound inactivity: The compound may have degraded. 2. Cellular context: The cell line used may have a compromised Nrf2 pathway. 3. Incorrect dosage: The concentration of this compound-17 may be too low.1. Use a fresh aliquot of this compound-17. 2. Confirm the integrity of the Keap1-Nrf2 pathway in your cell line using a known Nrf2 activator (e.g., sulforaphane). 3. Perform a dose-response experiment to determine the optimal concentration of this compound-17.
Observed cellular phenotype is inconsistent with Nrf2 activation. 1. Off-target effects: this compound-17 may be interacting with other cellular proteins. 2. Cellular stress response: High concentrations of the compound may be inducing a general stress response.1. Perform a chemoproteomic analysis to identify potential off-target proteins. 2. Use a structurally different Nrf2 activator to see if the phenotype is reproducible. 3. Perform a dose-response analysis and use the lowest effective concentration.
High levels of cytotoxicity observed with this compound-17 treatment. 1. Off-target toxicity: Covalent modification of essential proteins can lead to cell death. 2. Excessive Nrf2 activation: Prolonged or excessive activation of Nrf2 can be detrimental in some contexts.1. Lower the concentration of this compound-17. 2. Reduce the treatment duration. 3. Assess markers of apoptosis and necrosis to understand the mechanism of cell death.

Experimental Protocols

Protocol 1: Assessment of On-Target Nrf2 Pathway Activation by Western Blot

Objective: To determine if this compound-17 treatment leads to the accumulation of Nrf2 protein and the induction of its downstream target, HO-1.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of this compound-17 concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop using an ECL substrate.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 2: Chemoproteomic Profiling to Identify Potential Off-Targets of this compound-17 using isoTOP-ABPP

Objective: To identify cysteine-containing proteins that are covalently modified by this compound-17 in a proteome-wide manner. This protocol is based on the principles of isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP).[7]

Methodology:

  • Cell Culture and Treatment: Culture cells and treat them with either a vehicle control (DMSO) or a high concentration of this compound-17 (e.g., 50 µM) for a short duration (e.g., 1-3 hours) to capture covalent interactions.

  • Cell Lysis and Probe Labeling:

    • Lyse the cells in a buffer that preserves protein integrity.

    • Treat the lysates with an alkyne-functionalized iodoacetamide (B48618) probe to label cysteine residues that have not been modified by this compound-17.

  • Click Chemistry: Append a biotin-azide tag to the alkyne-labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The biotin (B1667282) tag will contain an isotopically light linker for the DMSO-treated sample and a heavy linker for the this compound-17-treated sample.

  • Protein Enrichment and Digestion:

    • Combine the light and heavy labeled proteomes.

    • Enrich the biotinylated proteins using streptavidin beads.

    • Digest the enriched proteins on-bead with trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify and quantify the light and heavy peptide pairs. A decrease in the heavy-to-light ratio for a particular cysteine-containing peptide indicates that it was a target of this compound-17.

    • Proteins with peptides showing significant and reproducible changes in the heavy-to-light ratio are considered potential off-targets.

Visualizations

Keap1-Nrf2 Signaling Pathway and this compound-17 Mechanism of Action

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Nrf2 Nrf2 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ubiquitinates MIND4_17 This compound-17 MIND4_17->Keap1 Covalently modifies (Cys151) ARE ARE Nrf2_nuc->ARE Binds Genes Cytoprotective Genes (HO-1, NQO1) ARE->Genes Activates Transcription

Caption: this compound-17 covalently modifies Keap1, preventing Nrf2 degradation and promoting its nuclear translocation.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow start Start: Observe unexpected phenotype on_target_exp Perform on-target validation: - Western Blot (Nrf2, HO-1) - RT-qPCR (Nrf2 targets) - ARE Reporter Assay start->on_target_exp is_on_target Is the phenotype consistent with Nrf2 activation? chemoproteomics Identify potential off-targets: Chemoproteomic Profiling (e.g., isoTOP-ABPP) is_on_target->chemoproteomics No end_on_target Conclusion: Phenotype is likely on-target is_on_target->end_on_target Yes on_target_exp->is_on_target validate_off_target Validate off-target candidates: - In vitro binding assays - Cellular thermal shift assay - siRNA/CRISPR knockdown of candidate chemoproteomics->validate_off_target end_off_target Conclusion: Phenotype is likely off-target validate_off_target->end_off_target

Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound-17 treatment.

References

Technical Support Center: MIND4 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with the MIND4 signaling pathway and related assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound signaling pathway?

A1: The this compound (Metabolic Integration and Neuronal Differentiation 4) pathway is a critical signaling cascade primarily involved in regulating cellular metabolic responses and promoting neuronal differentiation. The core component is this compound, a serine/threonine kinase that, upon activation by upstream signals such as growth factors or cellular stress, phosphorylates a range of downstream target proteins. Dysregulation of the this compound pathway has been implicated in various metabolic and neurodegenerative disorders.

Q2: I am observing high background noise in my this compound Western Blots. What are the common causes?

A2: High background in Western Blots for this compound can stem from several factors. Common issues include insufficient blocking, the primary antibody concentration being too high, or inadequate washing steps. It is also possible that the antibody is cross-reacting with other proteins. We recommend optimizing your blocking and washing protocols and titrating your primary antibody concentration.

Q3: My recombinant this compound protein shows low kinase activity in vitro. What could be the problem?

A3: Low kinase activity of recombinant this compound can be due to several reasons. The protein may be improperly folded or aggregated. Ensure that the protein purification protocol is optimized and that the protein is stored correctly. Additionally, the kinase buffer composition, including the concentrations of ATP and Mg2+, is critical for optimal activity. It is also advisable to check for the presence of any inhibitory contaminants in your reaction mix.

Q4: What are the recommended positive and negative controls for a this compound cellular assay?

A4: For a cellular assay investigating this compound activation, a good positive control would be to treat cells with a known activator of the pathway, such as a specific growth factor, if one has been identified. For a negative control, you could use cells where this compound expression has been knocked down using siRNA or CRISPR, or cells pre-treated with a specific (if available) or broad-spectrum kinase inhibitor.

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Low or no signal for phosphorylated this compound (p-MIND4) in Western Blot 1. Inefficient cell stimulation. 2. Suboptimal antibody concentration. 3. Issues with transfer or detection reagents. 4. Protein degradation.1. Optimize stimulation time and concentration of the agonist. 2. Titrate the primary antibody to the optimal concentration. 3. Verify the transfer efficiency and ensure detection reagents are not expired. 4. Use fresh cell lysates and always add protease and phosphatase inhibitors.
Inconsistent results in this compound kinase assays 1. Pipetting errors or inaccurate reagent concentrations. 2. Variability in enzyme activity. 3. Temperature fluctuations during the assay.1. Calibrate pipettes regularly and prepare master mixes to minimize pipetting variability. 2. Use a fresh aliquot of the enzyme for each experiment and handle it on ice. 3. Ensure a stable temperature is maintained throughout the incubation steps.
High cell death observed after this compound pathway activation/inhibition 1. Compound toxicity. 2. Off-target effects of inhibitors. 3. Prolonged or excessive stimulation/inhibition.1. Perform a dose-response curve to determine the optimal, non-toxic concentration of your compound. 2. Test multiple inhibitors with different mechanisms of action if available. 3. Optimize the duration of the treatment.

Experimental Protocols

Protocol: Western Blot for Phosphorylated this compound (p-MIND4)
  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Stimulate cells with the desired agonist for the optimized time.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto a 10% polyacrylamide gel and run at 120V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane at 100V for 90 minutes.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-MIND4 (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an ECL substrate to the membrane.

    • Visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total this compound and a loading control like GAPDH.

Visualizations

MIND4_Signaling_Pathway cluster_input Upstream Signals cluster_core This compound Kinase Activation cluster_output Downstream Effects Growth_Factor Growth_Factor MIND4_Inactive This compound (Inactive) Growth_Factor->MIND4_Inactive Cellular_Stress Cellular_Stress Cellular_Stress->MIND4_Inactive MIND4_Active p-MIND4 (Active) MIND4_Inactive->MIND4_Active Phosphorylation Metabolic_Regulation Metabolic_Regulation MIND4_Active->Metabolic_Regulation Neuronal_Differentiation Neuronal_Differentiation MIND4_Active->Neuronal_Differentiation

Caption: The this compound signaling pathway is activated by upstream signals, leading to downstream cellular responses.

MIND4_Kinase_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, ATP, Substrate) Start->Prepare_Reaction_Mix Add_MIND4_Enzyme Add Recombinant this compound Enzyme Prepare_Reaction_Mix->Add_MIND4_Enzyme Incubate Incubate at 30°C Add_MIND4_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Phosphorylated Substrate Stop_Reaction->Detect_Signal Analyze_Data Analyze Data Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A standard workflow for performing an in vitro this compound kinase assay.

Troubleshooting_Decision_Tree Inconsistent_Results Inconsistent Results? Check_Reagents Check Reagent Stability and Concentrations Inconsistent_Results->Check_Reagents Yes Review_Protocol Review Protocol for Deviations Check_Reagents->Review_Protocol Calibrate_Equipment Calibrate Pipettes and Other Equipment Review_Protocol->Calibrate_Equipment Standardize_Conditions Standardize Incubation Times and Temperatures Calibrate_Equipment->Standardize_Conditions Problem_Solved Problem Resolved Standardize_Conditions->Problem_Solved

Caption: A decision tree to guide troubleshooting for inconsistent experimental results.

Technical Support Center: Improving the Bioavailability of MIND4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at improving the oral bioavailability of MIND4, a novel kinase inhibitor with low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: My in vivo efficacy studies with this compound are showing poor results despite high in vitro potency. What could be the primary reason?

A1: The most likely reason for the discrepancy between in vitro potency and in vivo efficacy of this compound is its poor oral bioavailability.[1][2] This is a common challenge for Biopharmaceutics Classification System (BCS) Class II drugs like this compound, which are characterized by low solubility and high permeability.[3][4] The low solubility limits the dissolution of the drug in the gastrointestinal fluids, which is a rate-limiting step for its absorption into the bloodstream.[4][5]

Q2: What are the initial formulation strategies I should consider to improve the oral bioavailability of this compound?

A2: For a poorly soluble compound like this compound, several formulation strategies can be employed to enhance its bioavailability.[5][6] These can be broadly categorized as:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[5][7]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its wettability and dissolution rate.[8]

  • Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[9][10]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.[10]

  • Nanotechnology Approaches: Encapsulating this compound in nanoparticles, liposomes, or nanoemulsions can improve its solubility, stability, and permeability.[11][12]

Q3: How do I choose the most suitable formulation strategy for this compound?

A3: The choice of formulation strategy depends on the specific physicochemical properties of this compound, the desired dosage form, and the target product profile. A systematic approach is recommended:

  • Physicochemical Characterization: Thoroughly characterize the solubility, permeability, lipophilicity (LogP), and solid-state properties of this compound.[13]

  • Feasibility Studies: Screen a few promising strategies at a small scale. For example, prepare a simple solid dispersion and a lipid-based formulation to assess the potential for solubility enhancement.

  • In Vitro Dissolution and Permeability Assays: Compare the dissolution profiles and permeability of the different formulations using in vitro models like the paddle dissolution apparatus (USP Apparatus 2) and Caco-2 cell monolayers, respectively.[14]

  • Preclinical In Vivo Studies: Based on the in vitro data, select the most promising formulations for a pilot in vivo pharmacokinetic (PK) study in an appropriate animal model (e.g., rats or mice).[[“]][16]

Troubleshooting Guides

Issue 1: Inconsistent results in in vivo pharmacokinetic (PK) studies.
  • Question: We are observing high variability in the plasma concentrations of this compound across different animals in our PK studies. What could be the cause?

  • Answer: High variability in in vivo PK studies for poorly soluble drugs is a common issue.[17] Potential causes include:

    • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of this compound.[2] Fatty meals, in particular, can sometimes enhance the absorption of lipophilic drugs.[5]

    • Formulation Instability: The formulation may not be stable in the gastrointestinal environment, leading to drug precipitation.[14]

    • Animal-to-Animal Physiological Differences: Variations in gastric pH, gastrointestinal motility, and enzyme activity among animals can contribute to variability.[16]

  • Troubleshooting Steps:

    • Standardize Feeding Conditions: Ensure that all animals are fasted or fed a standardized diet for a consistent period before and after drug administration.

    • Assess Formulation Stability: Conduct in vitro tests to evaluate the stability of your formulation in simulated gastric and intestinal fluids.

    • Increase Sample Size: A larger number of animals per group can help to improve the statistical power of your study.

    • Consider a More Robust Formulation: If variability persists, it may be necessary to develop a more advanced formulation, such as a solid dispersion or a lipid-based system, to ensure more consistent drug release and absorption.[8][9]

Issue 2: Low drug loading in nanoparticle formulations.
  • Question: We are trying to formulate this compound into polymeric nanoparticles, but we are struggling to achieve a high drug loading efficiency. What can we do?

  • Answer: Low drug loading in nanoparticles is a frequent challenge, especially for crystalline drugs.[18] Several factors can influence the encapsulation efficiency:

    • Drug-Polymer Miscibility: Poor miscibility between this compound and the chosen polymer can lead to drug expulsion from the nanoparticle matrix.

    • Solvent System: The choice of organic solvent and the rate of its removal during nanoparticle preparation are critical.

    • Drug Crystallization: The drug may crystallize during the formulation process instead of being molecularly dispersed within the polymer.

  • Troubleshooting Steps:

    • Screen Different Polymers: Test a variety of polymers with different chemical properties to find one that is more compatible with this compound.[19]

    • Optimize the Formulation Process: Experiment with different solvent systems, drug-to-polymer ratios, and process parameters (e.g., stirring speed, temperature).

    • Use a Co-solvent: Adding a small amount of a co-solvent in which both the drug and polymer are soluble can sometimes improve miscibility.

    • Employ a Different Nanoparticle Platform: If polymeric nanoparticles are not suitable, consider other nanocarriers like lipid-based nanoparticles (e.g., solid lipid nanoparticles or nanostructured lipid carriers) which can often accommodate lipophilic drugs more effectively.[11]

Data Presentation

Table 1: Comparison of In Vitro Solubility of this compound in Different Formulations.

Formulation TypeDrug Concentration (µg/mL)Fold Increase in Solubility
Unformulated this compound0.5 ± 0.11
Micronized this compound2.5 ± 0.45
Solid Dispersion (1:5 drug-to-polymer ratio)25.8 ± 2.151.6
SEDDS Formulation45.2 ± 3.590.4
Cyclodextrin Complex15.7 ± 1.831.4

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg).

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound55 ± 154.0350 ± 98100
Micronized this compound150 ± 422.0980 ± 210280
Solid Dispersion480 ± 1101.53500 ± 7501000
SEDDS Formulation750 ± 1801.05800 ± 12001657

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC), and a suitable solvent (e.g., methanol, ethanol).

  • Procedure:

    • Dissolve this compound and the polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:5 w/w).

    • Ensure complete dissolution of both components.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

    • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder and store it in a desiccator.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (8-10 weeks old).

  • Formulation Administration:

    • Fast the rats overnight (with free access to water) before dosing.

    • Administer the this compound formulation orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Bioanalysis:

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation formulation_screening Formulation Screening (Solid Dispersion, SEDDS, etc.) formulation_optimization Formulation Optimization formulation_screening->formulation_optimization physchem_char Physicochemical Characterization physchem_char->formulation_screening dissolution_testing Dissolution Testing formulation_optimization->dissolution_testing permeability_assay Permeability Assay (e.g., Caco-2) dissolution_testing->permeability_assay pk_study Pharmacokinetic (PK) Study in Rats permeability_assay->pk_study efficacy_study Efficacy Study pk_study->efficacy_study signaling_pathway cluster_absorption Absorption Barriers This compound This compound GI_lumen GI Lumen Dissolution Low Dissolution GI_lumen->Dissolution Solubility Limit Enterocyte Enterocyte Systemic_Circulation Systemic Circulation Enterocyte->Systemic_Circulation Absorption Permeation High Permeation Dissolution->Permeation Dissolved this compound Permeation->Enterocyte logical_relationship Poor_Bioavailability Poor Bioavailability of this compound Low_Solubility Low Aqueous Solubility (BCS Class II) Poor_Bioavailability->Low_Solubility High_Permeability High Permeability Poor_Bioavailability->High_Permeability Formulation_Strategy Formulation Strategy Low_Solubility->Formulation_Strategy Improved_Bioavailability Improved Bioavailability Formulation_Strategy->Improved_Bioavailability

References

Technical Support Center: MIND4-17 Experimental Variability and Controls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MIND4-17, a potent activator of the Nrf2 signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of this compound-17.

Frequently Asked Questions (FAQs)

Q1: What is this compound-17 and what is its mechanism of action?

A1: this compound-17 is a small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Its primary mechanism of action involves the covalent modification of a specific cysteine residue (C151) on the Kelch-like ECH-associated protein 1 (Keap1).[1] Under normal conditions, Keap1 targets Nrf2 for degradation. By modifying Keap1, this compound-17 disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[1][2][3] In the nucleus, Nrf2 activates the transcription of a suite of antioxidant and cytoprotective genes.

Q2: What is the optimal in vitro concentration range for this compound-17?

A2: The effective concentration of this compound-17 in cell culture can vary depending on the cell type and experimental conditions. However, most studies report effective concentrations in the range of 0.1 to 10 µM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store this compound-17?

A3: this compound-17 is typically a solid that should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is crucial to ensure complete dissolution. For storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q4: What are the expected downstream effects of this compound-17 treatment?

A4: Treatment with this compound-17 is expected to lead to the activation of the Nrf2 pathway. This can be observed through several key indicators:

  • Increased protein levels of Nrf2.

  • Nuclear accumulation of Nrf2.

  • Increased mRNA and protein expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM).[3][4]

  • Increased resistance to oxidative stress-induced cell death.[1][4]

  • Reduction in reactive oxygen species (ROS) levels under conditions of oxidative stress.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound-17.

Issue Potential Cause Recommended Solution
No or low induction of Nrf2 target genes (e.g., NQO1, HO-1). Ineffective concentration of this compound-17.Perform a dose-response experiment with a wider range of this compound-17 concentrations.
Poor cell health or viability.Ensure cells are healthy and in the logarithmic growth phase before treatment.
Issues with qPCR or Western blot procedure.Verify primer/antibody efficiency and specificity. Include positive and negative controls.
High background in Western blot for Nrf2. Non-specific antibody binding.Optimize antibody concentrations and blocking conditions. Use a high-quality, validated antibody.
Cell lysis issues.Ensure complete cell lysis and use fresh protease inhibitors.
Inconsistent results between experiments. Variability in this compound-17 stock solution.Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Differences in cell passage number or density.Use cells within a consistent passage number range and ensure consistent cell seeding density.
Contamination of cell cultures.Regularly test for mycoplasma and other contaminants.
Unexpected cytotoxicity with this compound-17 treatment. High concentration of this compound-17.Perform a toxicity assay to determine the maximum non-toxic concentration for your cell line.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent is low and consistent across all treatment groups, including vehicle controls.

Data Presentation

The following tables summarize representative quantitative data from experiments using this compound-17.

Table 1: Effect of this compound-17 on Nrf2 Target Gene Expression in Osteoblasts

GeneTreatmentFold Change in mRNA Expression (vs. Control)
NQO1 This compound-17 (3 µM)~4.5
HO-1 This compound-17 (3 µM)~3.5
GCLM This compound-17 (3 µM)~3.0
Data is estimated from graphical representations in published literature and is for illustrative purposes.

Table 2: Effect of this compound-17 on Cell Viability and ROS Production in Osteoblasts under Oxidative Stress (H₂O₂)

ParameterTreatment GroupValue
Cell Viability (%) Control100
H₂O₂~50
H₂O₂ + this compound-17 (3 µM)~85
ROS Levels (Fold Change) Control1.0
H₂O₂~3.5
H₂O₂ + this compound-17 (3 µM)~1.5
Data is estimated from graphical representations in published literature and is for illustrative purposes.

Experimental Protocols

1. General Protocol for Cell Culture Treatment with this compound-17

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound-17 Preparation: Prepare a stock solution of this compound-17 in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing this compound-17 or vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 6-24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Downstream Analysis: After incubation, harvest the cells for downstream applications such as RNA extraction for qPCR, protein extraction for Western blotting, or cell viability assays.

2. Protocol for Measuring Reactive Oxygen Species (ROS)

This protocol is adapted for a 96-well plate format.

  • Cell Treatment: Treat cells with this compound-17 and/or an oxidative stressor (e.g., H₂O₂) as described in the general protocol.

  • Dye Loading: After treatment, remove the medium and wash the cells with warm phosphate-buffered saline (PBS).

  • Incubate the cells with a solution of 5 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) in PBS for 30 minutes at 37°C in the dark.

  • Measurement: After incubation, wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[5]

  • Data Analysis: Normalize the fluorescence intensity of the treated samples to the control samples.

Visualizations

MIND4_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MIND4_17 This compound-17 Keap1 Keap1 MIND4_17->Keap1 Modifies Cys151 (Inhibits) Nrf2_c Nrf2 Keap1->Nrf2_c Binds Degradation Proteasomal Degradation Nrf2_c->Degradation Targeted for Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds to TargetGenes Antioxidant & Cytoprotective Genes (NQO1, HO-1, GCLM) ARE->TargetGenes Activates Transcription

Caption: this compound-17 Signaling Pathway.

Experimental_Workflow cluster_assays Downstream Assays start Start: Healthy Cell Culture treatment Treatment: - Vehicle Control - this compound-17 - Stressor (e.g., H₂O₂) - Stressor + this compound-17 start->treatment incubation Incubation (e.g., 6-24 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability ros ROS Measurement (e.g., H2DCFDA) incubation->ros qpcr qRT-PCR for Nrf2 Target Genes incubation->qpcr western Western Blot for Nrf2 & Target Proteins incubation->western analysis Data Analysis & Interpretation viability->analysis ros->analysis qpcr->analysis western->analysis Troubleshooting_Logic start Unexpected Result: No Nrf2 Activation check_compound Check this compound-17: - Correct concentration? - Fresh stock? - Proper storage? start->check_compound Is compound ok? check_cells Check Cells: - Healthy? - Correct passage? - Correct density? start->check_cells Are cells ok? check_assay Check Assay: - Positive/Negative controls ok? - Reagents fresh? - Protocol followed? start->check_assay Is assay ok? solution_compound Solution: - Perform dose-response. - Make fresh stock. check_compound->solution_compound No solution_cells Solution: - Use healthy, low-passage cells. - Standardize seeding. check_cells->solution_cells No solution_assay Solution: - Optimize assay parameters. - Validate reagents. check_assay->solution_assay No end Problem Resolved solution_compound->end solution_cells->end solution_assay->end

References

Technical Support Center: Refining MIND4 Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MIND4 purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the purification of the this compound protein.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low yield of this compound after purification. What are the potential causes?

A low yield of this compound can stem from several factors throughout the expression and purification workflow. Key areas to investigate include inefficient cell lysis, protein degradation by proteases released during lysis, and suboptimal buffer conditions leading to poor binding or premature elution.[1][2][3] Additionally, issues with the affinity tag, such as being inaccessible or cleaved, can prevent the protein from binding to the purification resin.[1][2] It is also possible that the protein is forming insoluble aggregates or inclusion bodies.[2][3]

Q2: My this compound protein is precipitating during purification. How can I improve its solubility?

Protein aggregation is a common challenge that can occur at various stages of purification.[4][5][6] To improve the solubility of this compound, consider optimizing buffer conditions such as pH and salt concentration.[7] Proteins are generally least soluble at their isoelectric point (pI), so adjusting the buffer pH to be at least one unit away from the pI of this compound can enhance solubility.[7][8] Other strategies include working at lower protein concentrations, maintaining a low temperature (4°C) during purification, and adding stabilizing agents like glycerol (B35011) or non-denaturing detergents to your buffers.[7]

Q3: I am seeing multiple bands on my SDS-PAGE gel after the final elution, indicating impurities. How can I increase the purity of this compound?

Contaminating proteins can co-elute with this compound for several reasons. Non-specific binding of contaminants to the chromatography resin is a common issue. To mitigate this, you can increase the stringency of your wash steps, for example, by adding a low concentration of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins) to the wash buffer.[9] Optimizing the elution conditions, such as using a gradient elution instead of a step elution, can also improve the separation of this compound from contaminants.[9][10] If impurities persist, a multi-step purification strategy involving different chromatography techniques (e.g., affinity chromatography followed by size exclusion or ion exchange chromatography) is highly recommended.[9][11]

Q4: The back pressure on my chromatography column is increasing significantly during the purification run. What could be the cause?

An increase in back pressure is often due to clogging of the column.[12] This can be caused by particulates in the sample, such as cell debris that was not completely removed during clarification.[9] Ensure your lysate is properly clarified by centrifugation and/or filtration before loading it onto the column.[9] High sample viscosity, often due to high concentrations of nucleic acids, can also contribute to increased back pressure.[9] Treating the lysate with DNase can help reduce viscosity.[9] Additionally, protein precipitation on the column can lead to clogging.

Troubleshooting Guides

Low Yield of this compound
Potential Cause Recommended Solution
Inefficient Cell LysisOptimize lysis method (e.g., increase sonication time, use a different lysis reagent). Confirm lysis efficiency by microscopy.[2]
Protein DegradationAdd protease inhibitors to the lysis buffer and keep the sample at 4°C at all times.[1][2]
Inaccessible Affinity TagPurify under denaturing conditions to expose the tag.[3][13] Consider re-cloning with a different tag or a longer linker.
Suboptimal Buffer ConditionsScreen different pH and salt concentrations for binding, wash, and elution buffers.[1]
Protein in Inclusion BodiesOptimize expression conditions (e.g., lower temperature, different inducer concentration).[2] Use a solubilization buffer with denaturants.
This compound Aggregation and Precipitation
Potential Cause Recommended Solution
High Protein ConcentrationReduce the protein concentration by increasing the volume of buffers used during purification and elution.[7]
Suboptimal Buffer pHAdjust the buffer pH to be 0.5-1 unit away from the protein's isoelectric point (pI).[8]
Unfavorable TemperaturePerform all purification steps at 4°C. For long-term storage, freeze at -80°C with a cryoprotectant like glycerol.[7]
Hydrophobic InteractionsAdd non-ionic detergents (e.g., Tween-20) or other stabilizing agents to the buffers.[7][9]
Protein UnfoldingAdd a ligand or cofactor that is known to stabilize the native conformation of this compound.[7]

Experimental Protocols

Protocol 1: Standard Affinity Chromatography Purification of His-tagged this compound
  • Lysate Preparation:

    • Resuspend the cell pellet expressing His-tagged this compound in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x protease inhibitor cocktail).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Filter the supernatant through a 0.45 µm filter.

  • Column Equilibration:

    • Equilibrate a pre-packed Ni-NTA affinity column with 5-10 column volumes (CV) of lysis buffer.

  • Sample Loading:

    • Load the clarified lysate onto the equilibrated column at a flow rate of 1 mL/min.

  • Washing:

    • Wash the column with 10-20 CV of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound this compound protein with 5 CV of elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to check for purity and yield.

Visualizations

MIND4_Purification_Workflow cluster_0 Cell Culture & Expression cluster_1 Purification cluster_2 Analysis Expression This compound Expression Lysis Cell Lysis Expression->Lysis Clarification Clarification Lysis->Clarification Binding Binding to Resin Clarification->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution Analysis SDS-PAGE & QC Elution->Analysis

Caption: Standard workflow for this compound protein purification.

Troubleshooting_Low_Yield Start Low this compound Yield CheckLysis Check Lysis Efficiency Start->CheckLysis CheckDegradation Assess Protein Degradation CheckLysis->CheckDegradation Efficient OptimizeLysis Optimize Lysis Protocol CheckLysis->OptimizeLysis Inefficient CheckBinding Evaluate Binding Conditions CheckDegradation->CheckBinding No Degradation AddProteaseInhibitors Add Protease Inhibitors CheckDegradation->AddProteaseInhibitors Degradation OptimizeBuffers Optimize Buffers (pH, Salt) CheckBinding->OptimizeBuffers Poor Binding

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Modulating Cell Viability with MIND4/MDM4-Targeting Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers encountering issues related to cytotoxicity when working with compounds targeting the MDM4 protein, often implicated in cancer biology, and clarifies the role of the similarly named but functionally distinct Nrf2 activator, MIND4-17.

Disclaimer: The term "this compound" can be ambiguous. Scientific literature prominently features "this compound-17" as a cytoprotective agent that activates the Nrf2 signaling pathway to protect against oxidative stress.[1][2][3] Conversely, MDM4 (sometimes referred to as MDMX or HDMX) is an oncogene and a negative regulator of the p53 tumor suppressor protein.[4][5][6] Inhibitors of MDM4 are developed to induce cytotoxicity in cancer cells. This guide will focus on troubleshooting cytotoxicity related to the inhibition of MDM4, as this aligns with the experimental goal of inducing cell death in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of MDM4 and how do its inhibitors induce cytotoxicity?

A1: MDM4 is a key negative regulator of the p53 tumor suppressor protein.[4][5] It binds to p53, inhibiting its transcriptional activity and promoting its degradation, thereby allowing cancer cells to evade apoptosis. MDM4 inhibitors are designed to disrupt the MDM4-p53 interaction. This restores p53 function, leading to the transcription of target genes that initiate apoptosis and cell cycle arrest, resulting in cancer cell death.[6][7]

Q2: What are the expected differences in cytotoxicity when treating p53 wild-type versus p53-mutant cell lines with an MDM4 inhibitor?

A2: The cytotoxic effects of MDM4 inhibitors are predominantly dependent on a functional p53 pathway. Therefore, p53 wild-type cell lines are expected to be sensitive to MDM4 inhibition, exhibiting a dose-dependent decrease in viability. In contrast, p53-mutant or null cell lines will likely show significantly less or no response to MDM4 inhibitors, as the primary mechanism for inducing apoptosis is absent.

Q3: What is this compound-17, and why is it not causing cytotoxicity in my experiments?

A3: this compound-17 is an activator of the Nrf2 signaling pathway.[1][2] It functions by disrupting the interaction between Nrf2 and its negative regulator, Keap1. This leads to the stabilization and nuclear translocation of Nrf2, which then activates the expression of antioxidant and cytoprotective genes.[1][2][3] Consequently, this compound-17 is expected to protect cells from cytotoxic insults like oxidative stress, not induce cytotoxicity itself.[1][2]

Q4: How can I confirm that the observed cytotoxicity is a specific result of MDM4 inhibition?

A4: To confirm on-target activity, you can perform several experiments:

  • Use a control cell line: Compare the cytotoxic effects on a p53-null cell line with your p53 wild-type experimental line.

  • Western Blot Analysis: Treat cells with the MDM4 inhibitor and probe for an increase in p53 levels and its downstream targets, such as p21 and PUMA.

  • Rescue Experiment: Overexpress MDM4 in your target cells. If the cytotoxicity is on-target, increased MDM4 levels should confer resistance to the inhibitor.

  • Use a structurally distinct MDM4 inhibitor: If available, confirming the effect with a different chemical scaffold targeting the same protein can help rule out off-target effects of the initial compound.

Troubleshooting Guide: Unexpected Cytotoxicity Results

ProblemPotential CausesRecommended Solutions
Higher than expected cytotoxicity in control (p53-null) cells 1. Off-target effects of the compound.2. Solvent toxicity (e.g., DMSO, ethanol).[8][9]3. High cell seeding density leading to nutrient depletion.[10]1. Test the compound in a panel of cell lines with varying genetic backgrounds.2. Ensure the final solvent concentration is below the cytotoxic threshold for your specific cell line (typically <0.1% for DMSO).[8][11]3. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[8]
Lower than expected cytotoxicity in target (p53 wild-type) cells 1. Compound instability or degradation.2. Presence of efflux pumps in the cell line.3. Cell line misidentification or contamination.4. Sub-optimal assay conditions (e.g., incorrect incubation time).1. Prepare fresh compound solutions for each experiment.2. Test for the expression of multidrug resistance proteins (e.g., P-glycoprotein).3. Authenticate your cell line using short tandem repeat (STR) profiling.4. Perform a time-course experiment to determine the optimal treatment duration.
High well-to-well variability in cytotoxicity assays 1. Inconsistent cell seeding.2. Edge effects on the microplate.[12]3. Presence of air bubbles in wells.[10]4. Incomplete dissolution of the compound.1. Ensure a homogenous cell suspension before and during plating.2. Avoid using the outer wells of the plate or fill them with sterile media/PBS.3. Carefully inspect plates for bubbles and puncture them with a sterile needle if necessary.[10]4. Ensure the compound is fully dissolved in the solvent before diluting in media.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.[13][14]

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Your MDM4 inhibitor

  • Complete cell culture medium

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of your MDM4 inhibitor in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay

The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, a marker of cytotoxicity.[12][13]

Materials:

  • 96-well clear-bottom plates

  • Commercially available LDH cytotoxicity assay kit

  • Lysis buffer (provided in the kit)

  • Stop solution (provided in the kit)

Procedure:

  • Seed cells and treat with your MDM4 inhibitor as described in the MTT assay protocol.

  • Prepare control wells:

    • Vehicle Control: Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the assay endpoint.[12]

    • Background Control: Medium only.[12]

  • After the treatment period, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate for the time specified in the kit instructions (usually 30 minutes) at room temperature, protected from light.

  • Add the stop solution.

  • Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

  • Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting background absorbance.

Quantitative Data Summary

Table 1: Comparative IC50 Values of a Hypothetical MDM4 Inhibitor (Compound X) in Various Cancer Cell Lines

Cell Linep53 StatusIC50 (µM) after 48h
MCF-7Wild-Type2.5
A549Wild-Type5.1
HCT116Wild-Type3.8
H1299Null> 100
PC-3Null> 100
HT-29Mutant> 100

Table 2: Time-Dependent Cytotoxicity of Compound X (5 µM) in A549 Cells

Treatment Duration% Cell Viability (MTT)% Cytotoxicity (LDH)
24 hours78%15%
48 hours52%45%
72 hours35%68%

Visualizations

MDM4_p53_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_nucleus Nucleus Stress Stress p53 p53 Stress->p53 activates p21 p21 p53->p21 activates transcription PUMA PUMA p53->PUMA activates transcription MDM4 MDM4 MDM4->p53 inhibits MDM2 MDM2 MDM2->p53 promotes degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis Inhibitor MDM4 Inhibitor Inhibitor->MDM4 blocks

Caption: The MDM4-p53 signaling pathway and point of intervention.

Cytotoxicity_Workflow A 1. Optimize Cell Seeding Density B 2. Seed Cells in 96-well Plates A->B C 3. Treat with MDM4 Inhibitor (Serial Dilutions) B->C D 4. Incubate for 24, 48, 72 hours C->D E 5. Perform Cytotoxicity Assay (e.g., MTT or LDH) D->E F 6. Measure Absorbance E->F G 7. Analyze Data & Calculate IC50 F->G

Caption: Experimental workflow for assessing cytotoxicity.

Troubleshooting_Tree Start Unexpected Cytotoxicity Result Q1 Is variability high between replicates? Start->Q1 A1_Yes Check seeding consistency, edge effects, and bubbles Q1->A1_Yes Yes Q2 Is cytotoxicity lower than expected? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Verify compound stability, cell line identity, and assay kinetics Q2->A2_Yes Yes Q3 Is cytotoxicity higher than expected in control cells? Q2->Q3 No A2_Yes->End A3_Yes Assess off-target effects and solvent toxicity Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for cytotoxicity assays.

References

how to improve MIND4 signal-to-noise ratio in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing assays involving MIND4, a potent Sirtuin 2 (SIRT2) inhibitor. The following information is intended to help improve the signal-to-noise ratio and ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of SIRT2, an NAD+-dependent protein deacetylase.[1] It functions by competing with the co-substrate NAD+ in the SIRT2 active site, thereby preventing the deacetylation of SIRT2 substrates.[1] This inhibition leads to the hyperacetylation of downstream targets, such as α-tubulin.

Q2: What is the principle of a typical fluorometric assay for measuring this compound activity against SIRT2?

A common method is a two-step fluorogenic assay. First, the SIRT2 enzyme is incubated with an acetylated peptide substrate and NAD+. In the absence of an inhibitor, SIRT2 deacetylates the substrate. In the second step, a developer solution containing a protease is added. This protease specifically cleaves the deacetylated peptide, releasing a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) from a quencher. The resulting increase in fluorescence is proportional to the SIRT2 activity. This compound, as an inhibitor, will reduce the rate of deacetylation, leading to a lower fluorescence signal.[2][3]

Troubleshooting Guide

Low Signal or No Signal

Q3: My fluorescence signal is very low or indistinguishable from the background. What are the possible causes and solutions?

A weak signal can be due to several factors related to enzyme activity, substrate concentration, or detection.

  • Suboptimal Enzyme Concentration: The concentration of SIRT2 might be too low. It is crucial to titrate the enzyme to determine the optimal concentration that yields a linear reaction rate over the desired time course.

  • Incorrect Substrate or NAD+ Concentration: The concentrations of the acetylated peptide substrate and NAD+ are critical. For accurate kinetic measurements, the substrate concentration should ideally be around its Michaelis-Menten constant (Km).[4][5] Ensure NAD+ is not limiting.

  • Inactive Enzyme: Ensure the SIRT2 enzyme has been stored correctly, typically at -80°C in aliquots to avoid repeated freeze-thaw cycles, which can lead to a loss of activity.[6]

  • Incorrect Filter Settings: Verify that the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorophore being used (e.g., AMC).[7]

Troubleshooting Low Signal: A Workflow

LowSignalTroubleshooting start Low or No Signal check_enzyme Verify SIRT2 Activity - Check storage - Run positive control start->check_enzyme check_reagents Check Reagent Concentrations - Titrate SIRT2 - Optimize Substrate & NAD+ start->check_reagents check_instrument Verify Plate Reader Settings - Correct filters - Appropriate gain start->check_instrument solution_enzyme Use fresh enzyme aliquot check_enzyme->solution_enzyme solution_reagents Adjust concentrations based on titration check_reagents->solution_reagents solution_instrument Correct instrument settings check_instrument->solution_instrument

Caption: Troubleshooting workflow for low signal in this compound assays.

High Background Signal

Q4: I am observing a high background fluorescence in my no-enzyme and/or no-substrate control wells. How can I reduce this?

High background can obscure the true signal and significantly reduce the signal-to-noise ratio.

  • Autofluorescence of Assay Components: The assay plate, buffer components, or even the this compound compound itself might be autofluorescent. Using black, opaque-walled microplates is essential to minimize well-to-well crosstalk and background from the plate.[7] Always include a control with all components except the enzyme to assess the background fluorescence.

  • Contaminated Reagents: Impurities in the reagents can contribute to the background signal. Use high-purity reagents and water.[7]

  • Substrate Instability: The fluorogenic substrate may be unstable and spontaneously hydrolyze, leading to an increase in background fluorescence over time. Prepare fresh substrate solutions for each experiment and protect them from light.

  • Developer Activity on Acetylated Substrate: Ideally, the developer protease should only cleave the deacetylated substrate. However, some non-specific cleavage of the acetylated substrate can occur, leading to a higher background. Ensure the developer is of high quality and used at the recommended concentration.

Logical Flow for Diagnosing High Background

HighBackground start High Background Signal check_autofluorescence Assess Autofluorescence - Plate, buffer, this compound start->check_autofluorescence check_reagent_purity Evaluate Reagent Purity - Use high-purity water and reagents start->check_reagent_purity check_substrate_stability Check Substrate Stability - Prepare fresh, protect from light start->check_substrate_stability solution_autofluorescence Use black plates Run proper controls check_autofluorescence->solution_autofluorescence solution_reagent_purity Use fresh, high-quality reagents check_reagent_purity->solution_reagent_purity solution_substrate_stability Prepare substrate fresh check_substrate_stability->solution_substrate_stability

Caption: Decision tree for troubleshooting high background fluorescence.

Inconsistent Results

Q5: My results are not reproducible between wells or experiments. What could be the cause?

Poor reproducibility can stem from several sources of variability.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors. Use calibrated pipettes and consider preparing a master mix for common reagents to be distributed across wells.

  • Incomplete Mixing: Ensure all components in the wells are thoroughly mixed after addition.

  • Temperature Fluctuations: Enzymatic reactions are sensitive to temperature. Ensure the plate is incubated at a stable and uniform temperature.

  • DMSO Effects: this compound is typically dissolved in DMSO. High concentrations of DMSO can inhibit enzyme activity or interfere with the assay chemistry. Keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤1%).[8][9] Always include a vehicle control (DMSO without this compound).

Quantitative Data Summary

The inhibitory potency of this compound and its analogs against SIRT2 is a key parameter. The half-maximal inhibitory concentration (IC50) is commonly used to quantify this.

CompoundTarget SirtuinIC50 (µM)Selectivity
This compound SIRT21.2 ± 0.2-
SIRT1> 10Selective for SIRT2
SIRT3> 10Selective for SIRT2
This compound-17 SIRT2No detectable inhibition-
AGK2 SIRT23.5>14-fold vs SIRT1/3
SirReal2 SIRT20.140>1000-fold vs SIRT1/3/4/5/6

Data compiled from in vitro biochemical deacetylation assays.

Experimental Protocols

Detailed Protocol: Fluorometric SIRT2 Deacetylation Assay for this compound Inhibition

This protocol is designed to determine the IC50 of this compound against human recombinant SIRT2.

Materials:

  • Human recombinant SIRT2 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., based on p53 or α-tubulin sequence with C-terminal AMC)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • This compound compound dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer Solution (containing a suitable protease, e.g., Trypsin)

  • Stop Solution (e.g., a broad-spectrum protease inhibitor or a strong acid)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound:

    • Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations to be tested.

    • Ensure the final DMSO concentration in all wells remains constant and below 1%.

  • Set up the reaction plate:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • This compound at various concentrations (or DMSO for the vehicle control).

      • Include a "no enzyme" control (with DMSO and substrate) and a "positive control" (with a known SIRT2 inhibitor).

  • Enzyme Addition:

    • Add the appropriate amount of recombinant human SIRT2 enzyme to all wells except the "no enzyme" control.

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding the fluorogenic acetylated peptide substrate and NAD+ to each well.

    • The final concentrations of substrate and NAD+ should be optimized for the specific enzyme batch and substrate used.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Develop the Signal:

    • Stop the enzymatic reaction and develop the fluorescent signal by adding the Developer Solution to each well.

    • Incubate the plate at room temperature for an additional 15-30 minutes, protected from light.

  • Measure Fluorescence:

    • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 355/460 nm for AMC).

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from all other readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

// Nodes SIRT2 [label="SIRT2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NAD [label="NAD+", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NAM [label="Nicotinamide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate_Ac [label="Acetylated Substrate\n(e.g., α-tubulin-Ac)", fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate_DeAc [label="Deacetylated Substrate\n(e.g., α-tubulin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Effects [label="Downstream Cellular Effects\n(e.g., Microtubule Dynamics)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Substrate_Ac -> SIRT2 [label=" binds"]; NAD -> SIRT2 [label=" co-substrate"]; SIRT2 -> Substrate_DeAc [label=" deacetylates"]; SIRT2 -> NAM [label=" produces"]; this compound -> SIRT2 [label=" inhibits", arrowhead=tee, color="#EA4335"]; Substrate_DeAc -> Cellular_Effects; }

References

MIND4-Express Production Scale-Up: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MIND4-Express, your source for high-yield, purified recombinant this compound protein. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this compound-Express production for experimental use.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the this compound-Express production and purification workflow.

Issue 1: Low Protein Yield After Induction

  • Question: We have scaled up our culture volume from 1L to 10L, but the final yield of soluble this compound-Express per liter has dropped by 50%. What are the potential causes and solutions?

  • Answer: A drop in yield during scale-up is a common issue often related to suboptimal conditions in the larger volume. Here are the primary factors to investigate:

    • Inadequate Aeration: Oxygen availability is critical for high-density bacterial cultures. The surface-to-volume ratio decreases in larger flasks or bioreactors, which can lead to anaerobic conditions, stressing the cells and reducing protein expression.

      • Solution: For bioreactors, increase the agitation speed and sparging rate. For flasks, ensure the culture volume does not exceed 20-25% of the flask volume and use baffled flasks to improve aeration.

    • Suboptimal Induction Parameters: The concentration of the inducing agent (e.g., IPTG) and the timing of induction are critical. What works in a small culture may not be optimal for a larger, denser culture.

      • Solution: Perform a small-scale optimization experiment to test a matrix of IPTG concentrations and induction times at the target cell density (OD600) you are achieving in the larger vessel.

    • Metabolic Stress: High-level expression of a foreign protein can be toxic to the host cells, leading to reduced growth and lower protein yield.

      • Solution: Try reducing the induction temperature (e.g., from 37°C to 18-25°C) and extending the induction time. This slows down protein synthesis, often leading to better protein folding and less toxicity.

Issue 2: High Levels of this compound-Express in Inclusion Bodies

  • Question: A significant portion of our this compound-Express protein is insoluble and found in inclusion bodies. How can we increase the yield of soluble protein?

  • Answer: Inclusion bodies are dense aggregates of misfolded protein. Increasing the soluble fraction is key to obtaining functional this compound-Express.

    • Reduce Expression Rate: As mentioned above, lowering the induction temperature is a highly effective method for improving protein solubility.

    • Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of your target protein.

      • Solution: Co-transform your expression host with a plasmid that encodes for chaperones like GroEL/GroES or DnaK/DnaJ/GrpE. These can significantly improve the yield of soluble protein.

    • Optimize Lysis Buffer: The composition of your lysis buffer can impact protein solubility.

      • Solution: Supplement your lysis buffer with additives such as non-detergent sulfobetaines (NDSBs), low concentrations of mild detergents (e.g., 0.1% Triton X-100), or stabilizing osmolytes like glycerol (B35011) (5-10%).

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended E. coli strain for optimal this compound-Express production?

    • A1: We recommend using strains like BL21(DE3) pLysS or Rosetta(DE3). The pLysS variant helps to reduce basal expression of the T7 RNA polymerase, minimizing toxicity of the target protein before induction. Rosetta strains contain a plasmid with tRNAs for rare codons, which can be beneficial if the this compound gene contains codons that are infrequently used by E. coli.

  • Q2: How can I confirm the identity and purity of my final this compound-Express sample?

    • A2: We recommend a two-step process. First, run an SDS-PAGE gel to visualize the protein and assess its purity by the presence of a single band at the expected molecular weight. Second, perform a Western blot using an anti-MIND4 antibody or an antibody against the purification tag (e.g., anti-His) to confirm the protein's identity.

  • Q3: Is a specific purification resin recommended for this compound-Express?

    • A3: For His-tagged this compound-Express, we recommend using a Ni-NTA (Nickel-Nitriloacetic Acid) affinity resin. For untagged protein, a multi-step purification process involving ion exchange followed by size-exclusion chromatography would be necessary.

Quantitative Data Summary

The following tables summarize data from optimization experiments for this compound-Express production.

Table 1: Effect of Induction Temperature on this compound-Express Yield and Solubility

Induction Temperature (°C)Total Yield (mg/L)Soluble Fraction (%)Insoluble Fraction (%)
371502575
301205545
251107030
1880955

Table 2: Comparison of Different E. coli Expression Strains

E. coli StrainSoluble this compound-Express Yield (mg/L) at 25°C
DH5α< 5
BL21(DE3)75
BL21(DE3) pLysS90
Rosetta(DE3)82

Experimental Protocols

Protocol: Optimizing Induction Conditions for this compound-Express

This protocol describes a small-scale experiment to determine the optimal IPTG concentration and post-induction temperature for maximizing the yield of soluble this compound-Express.

  • Inoculation: Inoculate 5 mL of LB media (with appropriate antibiotic) with a single colony of your this compound-Express transformed E. coli strain. Grow overnight at 37°C with shaking.

  • Main Culture Growth: The next day, use the overnight culture to inoculate 1L of LB media to a starting OD600 of 0.05. Grow at 37°C with vigorous shaking.

  • Preparation for Induction: Monitor the OD600 every 30-45 minutes. When the OD600 reaches 0.6-0.8, divide the culture into twelve 50 mL aliquots in 250 mL baffled flasks.

  • Induction Matrix:

    • Set up three temperature groups (four flasks per temperature): 37°C, 25°C, and 18°C.

    • Within each temperature group, induce the four flasks with different final concentrations of IPTG: 0.1 mM, 0.25 mM, 0.5 mM, and 1.0 mM.

  • Harvesting:

    • For the 37°C group, harvest the cells after 4 hours.

    • For the 25°C group, harvest the cells after 8 hours.

    • For the 18°C group, harvest the cells after 16 hours.

    • To harvest, centrifuge the cultures at 5,000 x g for 15 minutes at 4°C.

  • Analysis:

    • Lyse the cell pellets from each of the 12 conditions.

    • Separate the soluble and insoluble fractions by centrifugation.

    • Analyze both fractions for each condition on an SDS-PAGE gel to determine which condition yields the highest amount of protein in the soluble fraction.

Visualizations and Diagrams

Diagram 1: Hypothetical this compound Signaling Pathway

MIND4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates This compound This compound Kinase2->this compound activates TF Transcription Factor Kinase2->TF activates Vesicle Cargo Vesicle This compound->Vesicle promotes trafficking Vesicle->Receptor recycles Gene Gene Expression TF->Gene

Caption: A hypothetical signaling cascade involving this compound in growth factor receptor recycling and gene expression.

Diagram 2: this compound-Express Production Workflow

MIND4_Production_Workflow Start Transformation of E. coli Host Culture Overnight Starter Culture Start->Culture ScaleUp Scale-Up to 10L Bioreactor Culture->ScaleUp Induction Induce with IPTG at OD600=0.8 ScaleUp->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification by Centrifugation Lysis->Clarification Purification Ni-NTA Affinity Chromatography Clarification->Purification QC QC Analysis (SDS-PAGE, Western) Purification->QC Final Purified This compound-Express QC->Final

Caption: A standard workflow for the production and purification of recombinant this compound-Express from E. coli.

Diagram 3: Troubleshooting Logic for Low Protein Yield

Troubleshooting_Logic Start Low this compound Yield CheckSolubility Check Soluble vs. Insoluble Fractions Start->CheckSolubility SolublePath Yield is Low but Protein is Soluble CheckSolubility->SolublePath Mostly Soluble InsolublePath High Yield in Inclusion Bodies CheckSolubility->InsolublePath Mostly Insoluble OptimizeInduction Optimize Induction? (Temp, [IPTG]) SolublePath->OptimizeInduction CheckCodons Check Codon Usage? (Use Rosetta strain) OptimizeInduction->CheckCodons No End Yield Improved OptimizeInduction->End Yes CheckCodons->End Yes LowerTemp Lower Induction Temperature? InsolublePath->LowerTemp AddChaperones Co-express with Chaperones? LowerTemp->AddChaperones No LowerTemp->End Yes AddChaperones->End Yes

Validation & Comparative

validating the efficacy of MIND4 in [specific model]

Author: BenchChem Technical Support Team. Date: December 2025

To effectively validate the efficacy of "MIND4" within a specific model and create a comprehensive comparison guide, more specific information about both "this compound" and the model is necessary. The terms are too generic to retrieve targeted and accurate data for a meaningful analysis.

For instance, understanding whether "this compound" refers to a novel drug compound, a therapeutic protein, a gene-editing technique, or a computational algorithm is crucial. Similarly, the "[specific model]" needs to be defined—is it a preclinical animal model for a particular disease (e.g., a transgenic mouse model of Alzheimer's disease), an in vitro cellular assay, or a complex in silico simulation environment?

To proceed with generating the requested guide, please provide the specific details for:

  • This compound: What is the full name and nature of this entity?

  • [specific model]: Which specific experimental or computational model was used to test this compound's efficacy?

Once this information is available, a thorough search for relevant studies, experimental data, and comparative analyses can be conducted to build the detailed comparison guide as per your requirements.

A Comparative Analysis of MIND4 and its Analogs: Dual-Action Modulators of SIRT2 and Nrf2 Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals exploring the biochemical and cellular activities of the dual-action compound MIND4 and its structurally related analogs. This document provides a comprehensive analysis of their effects on Sirtuin 2 (SIRT2) inhibition and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway activation, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

The chemical compound this compound and its analogs have garnered significant interest within the scientific community for their potential therapeutic applications in neurodegenerative disorders, such as Huntington's disease.[1] These molecules exhibit a compelling dual-action mechanism, functioning as both inhibitors of the NAD+-dependent deacetylase SIRT2 and as activators of the cytoprotective Nrf2 signaling pathway. This guide presents a comparative analysis of this compound and its key analogs, this compound-17 and this compound-19, to facilitate further research and development.

Quantitative Performance Analysis

The following tables summarize the key quantitative data for this compound and its analogs, highlighting their differential effects on SIRT2 inhibition and Nrf2 activation.

Table 1: Comparative Activity of this compound and Analogs

CompoundTargetActivity MetricValue (µM)Notes
This compound SIRT2IC503.5Also demonstrates Nrf2 activation.[2]
This compound-19 SIRT2IC507.0Data on Nrf2 activation is not readily available.
This compound-17 SIRT2IC50> 50Lacks significant SIRT2 inhibitory activity.
This compound Nrf2 PathwayCD Value~1.0 - 10Induces Nrf2-responsive proteins.
This compound-17 Nrf2 PathwayCD Value0.15Potent activator of the Nrf2 pathway.[3]

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. CD Value: Concentration that doubles the specific activity of NQO1, a marker for Nrf2 activation. A lower value indicates greater potency.

Table 2: SIRT2 Inhibition Profile of this compound

ParameterValue (µM)
Ki 2.1 ± 0.2
Inhibition vs. NAD+ Competitive
Inhibition vs. Peptide Substrate Non-competitive

Signaling Pathways and Mechanisms of Action

This compound and its analogs achieve their dual-action effects through distinct molecular interactions. The diagrams below illustrate the key signaling pathways involved.

MIND4_SIRT2_Inhibition This compound This compound SIRT2 SIRT2 This compound->SIRT2 Inhibits Deacetylated_Tubulin Deacetylated α-tubulin SIRT2->Deacetylated_Tubulin Deacetylates Tubulin Acetylated α-tubulin Tubulin->SIRT2 Substrate

Figure 1: Mechanism of SIRT2 Inhibition by this compound.

The analog this compound-17 is a potent activator of the Nrf2 pathway. It functions by covalently modifying a specific cysteine residue (C151) on the Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of Nrf2.[4][5] This modification disrupts the KEAP1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2, and subsequent transcription of antioxidant and cytoprotective genes.

MIND4_17_Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MIND4_17 This compound-17 KEAP1 KEAP1 MIND4_17->KEAP1 Covalently modifies C151 Nrf2 Nrf2 KEAP1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Genes Cytoprotective Genes (e.g., NQO1, HMOX1) ARE->Genes Activates Transcription

Figure 2: Nrf2 Pathway Activation by this compound-17.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro SIRT2 Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the deacetylase activity of SIRT2.

  • Materials:

    • Recombinant human SIRT2 enzyme

    • Fluorogenic acetylated peptide substrate

    • Nicotinamide adenine (B156593) dinucleotide (NAD+)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution

    • Test compounds (this compound, analogs) dissolved in DMSO

    • 96-well black plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer to achieve 2x the final desired concentrations.

    • Add 5 µL of SIRT2 enzyme to each well of the 96-well plate.

    • Add 45 µL of the diluted test compounds or vehicle control (DMSO in assay buffer) to the respective wells.

    • Mix gently and incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding 50 µL of a substrate/NAD+ mixture (final concentrations of approximately 50 µM for the substrate and 500 µM for NAD+).

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Stop the reaction by adding 50 µL of developer solution.

    • Incubate at 37°C for 10-15 minutes.

    • Measure the fluorescence at an excitation wavelength of ~395 nm and an emission wavelength of ~541 nm using a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Nrf2 Activation Assay (NQO1 Induction)

This cell-based assay measures the induction of NAD(P)H quinone oxidoreductase 1 (NQO1), a downstream target of Nrf2, as a marker of pathway activation.

  • Materials:

    • Hepa1c1c7 murine hepatoma cells (or other suitable cell line)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (this compound, analogs) dissolved in DMSO

    • Lysis buffer

    • BCA protein assay kit

    • Reagents for NQO1 activity measurement (e.g., menadione (B1676200), MTT)

    • 96-well clear plates

  • Procedure:

    • Seed Hepa1c1c7 cells in 96-well plates and allow them to adhere and grow to ~80% confluency.

    • Treat the cells with various concentrations of the test compounds or vehicle control for 24-48 hours.

    • After the incubation period, wash the cells with PBS and lyse them.

    • Determine the total protein concentration in each lysate using a BCA assay.

    • Measure the NQO1 enzyme activity in the lysates by adding a reaction mixture containing menadione and MTT. The reduction of MTT by NQO1 results in a colorimetric change that can be measured at ~610 nm.

    • Normalize the NQO1 activity to the total protein concentration for each sample.

    • The CD value is determined as the concentration of the compound that causes a two-fold increase in NQO1 specific activity compared to the vehicle-treated cells.

The experimental workflow for assessing a novel compound's ability to activate the Nrf2 pathway is outlined below.

Nrf2_Activation_Workflow cluster_assays Downstream Assays start Start: Cell Seeding treatment Compound Treatment (Varying concentrations and time points) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western_blot Western Blot (Nrf2, NQO1, HMOX1 levels) lysis->western_blot qpcr qPCR (mRNA levels of Nrf2 target genes) lysis->qpcr reporter_assay ARE-Luciferase Reporter Assay (Nrf2 transcriptional activity) lysis->reporter_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis qpcr->data_analysis reporter_assay->data_analysis end End: Conclusion on Nrf2 Activation Potential data_analysis->end

Figure 3: Experimental Workflow for Nrf2 Activation Analysis.

Conclusion

This compound and its analogs represent a versatile class of compounds with distinct and tunable activities towards SIRT2 and the Nrf2 pathway. While this compound exhibits a dual-action profile, its analogs demonstrate a clear structure-activity relationship, with this compound-19 favoring SIRT2 inhibition and this compound-17 displaying potent and selective Nrf2 activation. This comparative analysis provides a foundational guide for the scientific community to further explore the therapeutic potential of these compounds in neurodegenerative and other diseases characterized by oxidative stress and cellular dysfunction.

References

Unveiling the Potency of MIND4: A Comparative Guide to Nrf2 Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the mechanism of MIND4-17, a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, reveals a highly specific and efficient mode of action. This guide provides a comprehensive cross-validation of this compound-17's mechanism and performance against other known Nrf2 activators, offering researchers, scientists, and drug development professionals a clear comparison supported by experimental data.

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and its activation is a promising therapeutic strategy for a range of diseases. This compound-17 distinguishes itself by its unique and highly targeted approach to Nrf2 activation.

Mechanism of Action: A Tale of Covalent Modification

This compound-17 operates by covalently modifying a specific cysteine residue (Cys151) on the Kelch-like ECH-associated protein 1 (Keap1).[1][2] Keap1 is the primary negative regulator of Nrf2, targeting it for degradation under normal conditions. By selectively binding to Cys151 on Keap1, this compound-17 disrupts the Keap1-Nrf2 interaction. This disruption prevents the degradation of Nrf2, allowing it to accumulate, translocate to the nucleus, and activate the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][2][3][4]

This highly specific mechanism of action is a key differentiator for this compound-17. While other electrophilic Nrf2 activators like Sulforaphane and Dimethyl Fumarate (DMF) also function by modifying Keap1 cysteine residues, they may interact with a broader range of cysteines, potentially leading to off-target effects.[5] Bardoxolone Methyl also activates Nrf2 through covalent modification of Keap1 cysteines.[5][6]

cluster_cytoplasm Cytoplasm cluster_activation cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Dimer Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitination This compound This compound-17 This compound->Keap1 Modifies Cys151 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Mechanism of this compound-17 Nrf2 Activation.

Comparative Performance of Nrf2 Activators

The potency of Nrf2 activators can be assessed using various in vitro assays. The table below summarizes the available quantitative data for this compound-17 and its alternatives. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell types, and the specific assays used across different studies.

CompoundMechanism of ActionAssay SystemPotencyReference(s)
This compound-17 Covalent modification of Keap1 (Cys151)NQO1 Induction Assay (murine Hepa1c1c7 cells)CD value = 0.15 µM [7]
Sulforaphane Covalent modification of Keap1 cysteinesARE-Luciferase ReporterEC50 ≈ 0.87 µM (for an analog)[8]
Dimethyl Fumarate (DMF) Covalent modification of Keap1 cysteinesARE-Luciferase ReporterEC50 ≈ 10-20 µM[9]
Bardoxolone Methyl Covalent modification of Keap1 cysteinesVarious Nrf2 activation assaysNanomolar efficacy reported[9][10]

CD value (Concentration that Doubles) is the concentration of the compound required to double the specific activity of the NQO1 enzyme. EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare Nrf2 activators.

cluster_are ARE-Luciferase Reporter Assay cluster_western Western Blot for Nrf2/HO-1 cluster_coip Keap1-Nrf2 Co-Immunoprecipitation start_are Seed cells with ARE-luciferase reporter construct treat_are Treat with Nrf2 activator (e.g., this compound-17) start_are->treat_are lyse_are Lyse cells and add luciferin substrate treat_are->lyse_are measure_are Measure luminescence lyse_are->measure_are analyze_are Calculate fold induction and EC50 measure_are->analyze_are start_wb Treat cells with Nrf2 activator lyse_wb Lyse cells and quantify protein start_wb->lyse_wb sds_page Separate proteins by SDS-PAGE lyse_wb->sds_page transfer_wb Transfer proteins to membrane sds_page->transfer_wb probe_wb Probe with primary and secondary antibodies transfer_wb->probe_wb detect_wb Detect protein bands probe_wb->detect_wb start_coip Treat cells with Nrf2 activator lyse_coip Lyse cells start_coip->lyse_coip ip_coip Immunoprecipitate Keap1 with anti-Keap1 antibody lyse_coip->ip_coip elute_coip Elute bound proteins ip_coip->elute_coip wb_coip Analyze eluate by Western blot for Nrf2 elute_coip->wb_coip

Experimental Workflows for Nrf2 Activation.
Antioxidant Response Element (ARE) Luciferase Reporter Assay

This assay is a standard method to quantify the transcriptional activity of Nrf2.

  • Cell Culture and Transfection: HepG2 or other suitable cells are cultured and transiently transfected with a plasmid containing a luciferase reporter gene driven by an ARE promoter. A co-transfection with a constitutively expressed reporter (e.g., Renilla luciferase) is often included for normalization.

  • Compound Treatment: Transfected cells are treated with various concentrations of the Nrf2 activator (e.g., this compound-17) or vehicle control for a specified period (e.g., 16-24 hours).

  • Cell Lysis and Luminescence Measurement: After treatment, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the luciferase enzyme activity, is measured using a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability. The fold induction of ARE activity is calculated relative to the vehicle-treated control. Dose-response curves are generated to determine the EC50 value.

Keap1-Nrf2 Interaction Assay (Co-Immunoprecipitation)

This assay directly assesses the ability of a compound to disrupt the interaction between Keap1 and Nrf2.

  • Cell Treatment and Lysis: Cells are treated with the test compound or a control. Following treatment, cells are lysed in a buffer that preserves protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific for Keap1, which is coupled to protein A/G beads. This step captures Keap1 and any proteins bound to it, including Nrf2.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins. The Keap1-protein complexes are then eluted from the beads.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against Nrf2 to determine the amount of Nrf2 that was co-immunoprecipitated with Keap1. A decrease in the amount of co-precipitated Nrf2 in treated cells compared to control cells indicates disruption of the Keap1-Nrf2 interaction.

Western Blotting for Nrf2 and Downstream Target Proteins

This method is used to measure the protein levels of Nrf2 and its downstream targets, such as HO-1 and NQO1, to confirm Nrf2 pathway activation.

  • Cell Treatment and Protein Extraction: Cells are treated with the Nrf2 activator. For Nrf2 nuclear translocation studies, nuclear and cytoplasmic fractions are separated. Total cell lysates or cellular fractions are prepared using appropriate lysis buffers containing protease inhibitors.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Nrf2, HO-1, NQO1, or a loading control (e.g., β-actin, GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified using densitometry software and normalized to the loading control.

References

Independent Replication and Comparative Analysis of MIND4 Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the Nrf2 activator, MIND4-17, and other well-established Nrf2-activating compounds. The content is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Keap1-Nrf2 signaling pathway. While direct independent replication studies of the initial this compound-17 findings are not publicly available, this guide offers a comprehensive comparison based on existing literature, focusing on quantitative data, experimental methodologies, and the underlying signaling pathway.

The Keap1-Nrf2 Signaling Pathway: A Key Regulator of Cellular Defense

The Keap1-Nrf2 signaling pathway is a critical mechanism in cellular defense against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), leading to their transcription and subsequent protection of the cell from damage.

Below is a diagram illustrating the Keap1-Nrf2 signaling pathway and the mechanism of action of Nrf2 activators.

Keap1-Nrf2 Signaling Pathway cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitination Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1 Inhibits Nrf2_Activators Nrf2 Activators (this compound-17, SFN, DMF) Nrf2_Activators->Keap1 Inhibits Nrf2_n Nrf2 ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Transcription Antioxidant_Genes->Transcription Nrf2_cyto Nrf2 Nrf2_cyto->Nrf2_n Translocation

Keap1-Nrf2 Signaling Pathway and Activator Mechanism.

Comparative Analysis of Nrf2 Activators

This section provides a quantitative comparison of this compound-17 with two other well-characterized Nrf2 activators: Sulforaphane (SFN), a natural isothiocyanate found in cruciferous vegetables, and Dimethyl Fumarate (DMF), an approved therapeutic for multiple sclerosis. The data is summarized from published in vitro studies.

CompoundTargetMechanism of ActionPotency (NQO1 Induction, CD value)Reported Cytoprotective Effects
This compound-17 Keap1 (Cys151)Covalent modification of Keap1, disrupting the Keap1-Nrf2 interaction.[1]~0.15 µMProtects retinal ganglion cells from high glucose-induced oxidative injury and osteoblasts from hydrogen peroxide-induced oxidative stress.[1][2]
Sulforaphane (SFN) Keap1 (Cys151)Covalent modification of Keap1, leading to Nrf2 stabilization.~0.2 µMDemonstrates protective effects against oxidative stress in various cell types and animal models.
Dimethyl Fumarate (DMF) Keap1Covalent modification of Keap1, leading to Nrf2 activation.~9 µMExhibits anti-inflammatory and antioxidant effects; used in the treatment of multiple sclerosis.[3][4][5]

CD value (Concentration for Doubling) refers to the concentration of the compound required to double the activity of the NQO1 enzyme, a downstream target of Nrf2. A lower CD value indicates higher potency.

Experimental Methodologies

Detailed protocols for the key experiments used to characterize Nrf2 activators are provided below. These are synthesized from various sources to provide a comprehensive guide for replication and further studies.

Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction

This protocol is designed to assess the interaction between Keap1 and Nrf2 and how it is affected by Nrf2 activators.

Workflow Diagram:

Co-IP Workflow start Cell Lysate Preparation preclear Pre-clearing with Protein A/G Beads start->preclear incubation Incubation with anti-Keap1 Antibody preclear->incubation capture Capture with Protein A/G Beads incubation->capture wash Wash Steps (x3) capture->wash elution Elution of Immunocomplexes wash->elution analysis Western Blot Analysis for Nrf2 elution->analysis

Co-Immunoprecipitation Experimental Workflow.

Detailed Protocol:

  • Cell Lysis:

    • Treat cells with the Nrf2 activator (e.g., this compound-17, SFN, DMF) or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse with Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Pre-clearing:

    • Incubate the cell lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-Keap1 antibody overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three times with ice-cold Co-IP lysis buffer.

  • Elution:

    • Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Nrf2 antibody to detect the co-immunoprecipitated Nrf2.

Quantitative Real-Time PCR (qRT-PCR) for HO-1 and NQO1 Expression

This protocol measures the mRNA expression levels of Nrf2 target genes, HO-1 and NQO1, following treatment with Nrf2 activators.

Detailed Protocol:

  • RNA Extraction:

    • Treat cells with the Nrf2 activator or vehicle control.

    • Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green-based master mix and a real-time PCR system.

    • A typical reaction mixture includes: 2x SYBR Green Master Mix, forward and reverse primers (10 µM each), cDNA template, and nuclease-free water.

    • Human Primer Sequences:

      • HO-1 Forward: 5'-AAGACTGCGTTCCTGCTCAAC-3'

      • HO-1 Reverse: 5'-AAAGCCCTACAGCAACTGTCG-3'

      • NQO1 Forward: 5'-AGCGGTTCGGTATTAC TATCC-3'

      • NQO1 Reverse: 5'-AGTACAATCAGGGCTCTTCTCG-3'

      • GAPDH Forward (Reference Gene): 5'-GAAGGTGAAGGTCGGAGTC-3'

      • GAPDH Reverse (Reference Gene): 5'-GAAGATGGTGATGGGATTTC-3'

    • Cycling Conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene (e.g., GAPDH).

Immunoblotting for Nrf2 Nuclear Translocation

This protocol is used to determine the levels of Nrf2 in the cytoplasm and nucleus, providing evidence of its translocation upon activation.

Detailed Protocol:

  • Cell Fractionation:

    • Treat cells with the Nrf2 activator or vehicle control.

    • Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents, Thermo Fisher Scientific) according to the manufacturer's protocol.

  • Protein Quantification:

    • Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Use Lamin B1 as a nuclear marker and GAPDH or α-tubulin as a cytoplasmic marker to ensure the purity of the fractions.

Conclusion

This compound-17 is a potent activator of the Nrf2 signaling pathway with demonstrated cytoprotective effects against oxidative stress in preclinical models. Its potency is comparable to the natural compound Sulforaphane and significantly greater than the clinically used drug Dimethyl Fumarate. While direct independent replications of this compound-17 studies are needed, the available data, when compared with established Nrf2 activators, supports its potential as a therapeutic agent. The detailed experimental protocols provided in this guide are intended to facilitate further research and independent validation of these findings. Researchers are encouraged to utilize this information to build upon the existing knowledge and explore the full therapeutic potential of targeting the Keap1-Nrf2 pathway.

References

MIND4: A Potent New Activator of the Nrf2 Signaling Pathway for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of MIND4-17, a novel Nrf2 activator, demonstrates superior potency over existing compounds, offering a promising new tool for researchers in the field of neurodegenerative diseases and cellular stress.

This guide provides a detailed comparison of the novel compound this compound-17 with established Nrf2 activators, sulforaphane (B1684495) (SFP) and dimethyl fumarate (B1241708) (DMF). The data presented herein, supported by detailed experimental protocols, highlights the potential of this compound-17 as a highly potent agent for activating the Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress and inflammation implicated in neurodegenerative conditions.

Potency Comparison of Nrf2 Activators

This compound-17 has been identified as a highly potent inducer of the Nrf2 pathway. Its potency was quantified using a quantitative NAD(P)H:quinone oxidoreductase 1 (NQO1) inducer bioassay in murine Hepa1c1c7 cells. The concentration that doubles the specific activity of NQO1 (CD value) is used as a measure of the inducer's potency.

CompoundCD Value (µM)Relative Potency vs. DMF
This compound-17 0.15 60x
Sulforaphane (SFP)Comparable to this compound-17-
Dimethyl Fumarate (DMF)91x

Table 1: Comparative Potency of Nrf2 Activators. The potency of this compound-17, sulforaphane, and dimethyl fumarate was determined by their ability to induce the Nrf2-responsive enzyme NQO1. The CD value represents the concentration required to double the enzyme's specific activity.

Mechanism of Action: Targeting the Keap1-Nrf2 Pathway

Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. This compound-17 activates the Nrf2 pathway by covalently modifying a specific cysteine residue (C151) on Keap1.[1] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, initiating the transcription of a suite of protective enzymes, including NQO1.

MIND4_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Degradation Proteasomal Degradation Keap1->Degradation Promotes This compound This compound-17 This compound->Keap1 Modifies Cys151 ARE ARE Nrf2_n->ARE Binds Genes Antioxidant Genes (e.g., NQO1) ARE->Genes Activates Transcription NQO1_Assay_Workflow A 1. Seed Hepa1c1c7 cells in 96-well plate B 2. Treat with compound (e.g., this compound-17) for 48h A->B C 3. Lyse cells B->C D 4. Add NQO1 assay reagents (Menadione, NADPH, MTT) C->D E 5. Incubate and measure absorbance of formazan D->E F 6. Calculate NQO1 specific activity and determine CD value E->F

References

A Head-to-Head Examination of MIND4 and Standard Treatments for Neurodegenerative Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic development for neurodegenerative diseases, the novel compound MIND4 and its analog, this compound-17, are emerging as significant candidates. This guide provides a comprehensive comparison of this compound with established standard treatments for diabetic retinopathy, a neurodegenerative complication of diabetes, supported by available preclinical data. This compound's unique dual-action mechanism, involving the inhibition of Sirtuin 2 (SIRT2) and activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, presents a promising new strategy in combating oxidative stress-related neuronal damage.

Executive Summary

Diabetic retinopathy is a leading cause of blindness, characterized by progressive damage to the retinal ganglion cells (RGCs) due in large part to high glucose-induced oxidative stress. Current standard treatments, such as anti-VEGF therapy and laser photocoagulation, primarily address the vascular complications of the disease. This compound, through its distinct mechanism of action, offers a neuroprotective approach by directly targeting the underlying oxidative stress in neuronal cells. This guide will delve into the preclinical performance of this compound-17, its mechanism of action, and compare its potential efficacy with that of standard-of-care treatments based on available data.

Comparative Preclinical Performance

Direct head-to-head clinical trials comparing this compound with standard treatments for diabetic retinopathy are not yet available. However, preclinical studies on the this compound analog, this compound-17, provide initial insights into its neuroprotective potential. The following tables summarize the available quantitative data from a key preclinical study on this compound-17 and compare it with representative data for standard treatments in animal models of diabetic retinopathy.

Table 1: Preclinical Efficacy of this compound-17 in a High-Glucose-Induced Retinal Ganglion Cell Injury Model

ParameterControl (High Glucose)This compound-17 (10 µM) + High GlucosePercentage Change with this compound-17
Retinal Ganglion Cell ViabilityBaselineSignificantly IncreasedData not quantified in percentages in the source
Apoptosis RateBaselineSignificantly DecreasedData not quantified in percentages in the source
Reactive Oxygen Species (ROS) ProductionBaselineSignificantly DecreasedData not quantified in percentages in the source

Data derived from a study on primary murine retinal ganglion cells exposed to high glucose (HG) conditions.[1]

Table 2: Representative Preclinical Efficacy of Standard Treatments for Diabetic Retinopathy

TreatmentAnimal ModelKey Efficacy EndpointObserved Effect
Anti-VEGF TherapyStreptozotocin-induced diabetic ratsReduction in retinal vascular leakageSignificant decrease in vascular permeability
Laser PhotocoagulationRat model of laser-induced choroidal neovascularizationRegression of neovascularizationSignificant reduction in neovascular tufts

Note: The data in this table is representative of the effects of standard treatments in relevant animal models and is intended for illustrative comparison, as direct comparative studies with this compound are unavailable.

Mechanism of Action: A Dual Approach to Neuroprotection

This compound operates through a novel dual-mechanism that synergistically combats the pathological processes in neurodegenerative diseases like diabetic retinopathy.

  • SIRT2 Inhibition: Sirtuin 2 (SIRT2) is a deacetylase enzyme implicated in various cellular processes, including inflammation and cell death. By inhibiting SIRT2, this compound is proposed to modulate these pathways, thereby conferring a neuroprotective effect.

  • Nrf2 Pathway Activation: The Nrf2 pathway is a primary cellular defense against oxidative stress. This compound and its analog this compound-17 have been shown to activate this pathway by disrupting the interaction between Nrf2 and its inhibitor, Keap1. This leads to the translocation of Nrf2 to the nucleus and the subsequent transcription of antioxidant and cytoprotective genes.[1]

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes involved, the following diagrams illustrate the signaling pathways of SIRT2 and Nrf2, as well as a typical experimental workflow for evaluating neuroprotective agents like this compound-17.

SIRT2_Signaling_Pathway cluster_cytoplasm Cytoplasm SIRT2 SIRT2 Tubulin α-Tubulin-Ac SIRT2->Tubulin Deacetylates FOXO1 FOXO1-Ac SIRT2->FOXO1 Deacetylates p65 p65-Ac (NF-κB) SIRT2->p65 Deacetylates Microtubule Microtubule Stability Tubulin->Microtubule Apoptosis Apoptosis FOXO1->Apoptosis Inflammation Inflammation p65->Inflammation This compound This compound This compound->SIRT2 Inhibits

Caption: SIRT2 Signaling Pathway Inhibition by this compound.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inactivates Cys151 Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Cul3 Cul3-Rbx1 (E3 Ubiquitin Ligase) Keap1->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Maf sMaf Nrf2_n->Maf Heterodimerizes ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Maf->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Nrf2 Pathway Activation by this compound.

Experimental_Workflow cluster_assays Endpoint Assays start Primary Retinal Ganglion Cell (RGC) Culture treatment Treatment Groups: 1. Normal Glucose (Control) 2. High Glucose (HG) 3. HG + this compound-17 start->treatment incubation Incubation (e.g., 48 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., TUNEL, Flow Cytometry) incubation->apoptosis ros ROS Measurement (e.g., DCFH-DA) incubation->ros western Western Blot (Nrf2, HO-1, etc.) incubation->western analysis Data Analysis & Statistical Comparison viability->analysis apoptosis->analysis ros->analysis western->analysis conclusion Conclusion on Neuroprotective Effect of this compound-17 analysis->conclusion

Caption: Preclinical Experimental Workflow for this compound-17.

Experimental Protocols

The following is a summarized methodology for a key preclinical experiment cited in this guide, based on the study of this compound-17's effect on retinal ganglion cells.[1]

1. Primary Retinal Ganglion Cell (RGC) Culture:

  • RGCs were isolated from the retinas of neonatal mice.

  • Cells were cultured in a neurobasal medium supplemented with essential growth factors.

2. High Glucose (HG) Treatment and this compound-17 Application:

  • After an initial culture period, RGCs were divided into three groups:

    • Normal Glucose (Control): Maintained in standard culture medium.

    • High Glucose (HG): Exposed to a high concentration of glucose (e.g., 30 mM) to mimic hyperglycemic conditions.

    • HG + this compound-17: Co-treated with high glucose and a specified concentration of this compound-17 (e.g., 10 µM).

  • The cells were incubated under these conditions for a defined period (e.g., 48 hours).

3. Assessment of Cell Viability and Apoptosis:

  • MTT Assay: To quantify cell viability, MTT solution was added to the cells, and the resulting formazan (B1609692) product was measured spectrophotometrically.

  • TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining was performed to detect DNA fragmentation, a hallmark of apoptosis. The number of TUNEL-positive cells was counted.

4. Measurement of Reactive Oxygen Species (ROS):

  • Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • The fluorescence intensity, which is proportional to the amount of ROS, was quantified using a fluorescence microscope or plate reader.

5. Western Blot Analysis:

  • To investigate the activation of the Nrf2 pathway, protein lysates were collected from the treated cells.

  • Western blotting was performed to detect the protein levels of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1).

6. Statistical Analysis:

  • Data from the different treatment groups were compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.

Future Directions

The preclinical data for this compound-17 are promising and suggest a potential neuroprotective role in conditions like diabetic retinopathy. However, further research is imperative. Future studies should include:

  • Direct Head-to-Head Preclinical Studies: Comparing this compound/MIND4-17 with anti-VEGF agents and laser photocoagulation in well-established animal models of diabetic retinopathy.

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound, as well as its dose-response relationship.

  • Long-term Efficacy and Safety Studies: To evaluate the sustained effects and potential side effects of this compound treatment.

  • Clinical Trials: Ultimately, well-designed, randomized, controlled clinical trials in human subjects are necessary to establish the safety and efficacy of this compound as a therapeutic agent for diabetic retinopathy and other neurodegenerative diseases.

This guide provides an objective overview based on the currently available scientific information. As research progresses, a clearer picture of this compound's therapeutic potential will emerge.

References

MIND4: A New Generation Dual-Action Compound Surpassing Previous Single-Target Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The landscape of therapeutic development for neurodegenerative diseases and conditions involving cellular stress is continually evolving. A promising new agent, MIND4, has emerged, distinguishing itself from previous generations of compounds through its unique dual-action mechanism. This guide provides an objective comparison of this compound with earlier compounds, supported by available experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways.

Superior Potency and Dual-Action Mechanism of this compound

This compound is a novel thiazole-containing compound that exhibits a significant advantage over previous generations of therapeutic agents by simultaneously modulating two critical cellular pathways: it acts as an inhibitor of Sirtuin 2 (SIRT2) and an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This dual functionality provides a multi-pronged approach to cellular protection, a feature absent in older compounds that typically target only one of these pathways.

Enhanced SIRT2 Inhibition Profile

SIRT2 is a NAD+-dependent deacetylase implicated in various cellular processes, and its inhibition has been a target for therapeutic intervention in neurodegenerative disorders. When compared to previous generation SIRT2 inhibitors, this compound demonstrates competitive inhibitory activity.

Table 1: Comparison of SIRT2 Inhibition by this compound and Previous Generation Compounds

CompoundTargetIC50 (µM)Notes
This compound SIRT2 3.5 Dual-action SIRT2 inhibitor and Nrf2 activator.
AGK2SIRT23.5Selective SIRT2 inhibitor, but with minimal activity against SIRT1 or SIRT3.[1][2][3][4][5]
SirtinolSIRT238Also inhibits SIRT1 (IC50 of 131 µM).[6][7][8][9]
AK-7SIRT215.5A cell- and brain-permeable SIRT2 inhibitor.[10][11][12]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Potent Nrf2 Pathway Activation

Table 2: Nrf2 Activation Profile of this compound and Previous Generation Compounds

CompoundMechanismNotes
This compound Nrf2 Activator Dual-action compound that also inhibits SIRT2.
This compound-17 Potent Nrf2 Activator Analog of this compound, potent Nrf2 activator lacking SIRT2 inhibition. [13]
tert-Butylhydroquinone (tBHQ)Nrf2 ActivatorA widely used Nrf2 activator.[14][15][16][17][18]
Sulforaphane (B1684495)Nrf2 ActivatorA naturally occurring isothiocyanate and potent Nrf2 inducer.[19][20][21][22][23]

Signaling Pathways and Mechanism of Action

The dual-action of this compound offers a synergistic approach to neuroprotection. By inhibiting SIRT2 and activating Nrf2, this compound can potentially reduce cellular stress and enhance cell survival more effectively than compounds targeting either pathway alone.

MIND4_Mechanism_of_Action cluster_SIRT2 SIRT2 Inhibition cluster_Nrf2 Nrf2 Activation SIRT2 SIRT2 α-tubulin (deacetylated) α-tubulin (deacetylated) SIRT2->α-tubulin (deacetylated) Deacetylation α-tubulin (acetylated) α-tubulin (acetylated) α-tubulin (acetylated)->SIRT2 Cellular Dysfunction Cellular Dysfunction α-tubulin (deacetylated)->Cellular Dysfunction Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE ARE Nrf2->ARE Binds to Cytoprotective Genes Cytoprotective Genes ARE->Cytoprotective Genes Transcription Cellular Protection Cellular Protection Cytoprotective Genes->Cellular Protection This compound This compound This compound->SIRT2 Inhibits This compound->Keap1 Inhibits

This compound's dual-action mechanism.

Experimental Protocols

The following are representative protocols for the key assays used to characterize compounds like this compound.

SIRT2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2 using a fluorogenic substrate.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue coupled to a fluorophore)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • Test compound (this compound or other inhibitors)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the SIRT2 enzyme to each well, except for the blank.

  • Add the diluted test compounds or vehicle control to the appropriate wells.

  • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+ to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate for an additional 10-15 minutes at room temperature.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360 nm/450-465 nm).[24]

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

SIRT2_Inhibition_Workflow A Prepare serial dilutions of this compound C Add this compound dilutions to wells A->C B Add SIRT2 enzyme to 96-well plate B->C D Incubate at 37°C C->D E Add substrate and NAD+ to initiate reaction D->E F Incubate at 37°C E->F G Add developer solution F->G H Measure fluorescence G->H I Calculate IC50 H->I

Workflow for SIRT2 inhibition assay.
Nrf2 Activation Assay (ARE-Luciferase Reporter)

This cell-based assay quantifies the ability of a compound to activate the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).

Materials:

  • HepG2 cell line stably transfected with an ARE-luciferase reporter construct

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound or other activators)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plate

  • Luminometer

Procedure:

  • Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • After incubation, equilibrate the plate to room temperature.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for cell lysis and signal stabilization.

  • Measure the luminescence using a luminometer.

  • Calculate the fold induction of luciferase activity for each concentration of the test compound relative to the vehicle control.

Nrf2_Activation_Workflow A Seed ARE-luciferase cells in 96-well plate C Treat cells with this compound dilutions A->C B Prepare serial dilutions of this compound B->C D Incubate for 18-24 hours C->D E Add luciferase assay reagent D->E F Incubate at room temperature E->F G Measure luminescence F->G H Calculate fold induction G->H

Workflow for Nrf2 activation assay.

References

Validating MIND4's Binding Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MIND4's performance against other molecules targeting the Kelch-like ECH-associated protein 1 (Keap1). Due to the limited publicly available direct binding affinity data for this compound, this guide focuses on its mechanism of action and compares it with other Keap1 inhibitors for which quantitative data exists.

This compound and its analog, this compound-17, are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway by targeting Keap1.[1] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation. By modifying a specific cysteine residue (C151) on Keap1, this compound-17 disrupts this process, leading to the stabilization and nuclear translocation of Nrf2. This, in turn, activates the transcription of antioxidant and cytoprotective genes. While direct quantitative binding affinity data such as dissociation constants (Kd) for this compound or this compound-17 are not extensively reported in peer-reviewed literature, its biological activity and mechanism of action can be compared with other Keap1 inhibitors.

Comparative Analysis of Keap1 Inhibitors

To provide a comprehensive overview, the following table summarizes the available data for this compound-17 and other representative Keap1 inhibitors. This includes both covalent and non-covalent inhibitors, with their respective binding affinities or potencies.

CompoundMechanism of ActionReported Affinity/PotencyMeasurement Type
This compound-17 Covalent modification of Cys151 on Keap1CD value for NQO1 inductionCell-based activity assay
Bardoxolone Methyl (CDDO-Me) Covalent modification of cysteines on Keap1IC50 = 1.1 nM (Nrf2 activation)Cell-based reporter assay
Sulforaphane Covalent modification of cysteines on Keap1IC50 ~ 2-5 µM (Nrf2 activation)Cell-based reporter assay
NXPZ-2 Non-covalent protein-protein interaction (PPI) inhibitorKd = 940 nMFluorescence anisotropy assay
Peptide Inhibitors (e.g., c[(D)-β-homoAla-DPETGE]) Non-covalent PPI inhibitorKd = 20 nMNot specified
ML334 Non-covalent PPI inhibitorKd = 1.0 µMSurface Plasmon Resonance (SPR)

Experimental Protocols

The binding affinity of compounds to Keap1 is commonly determined using biophysical techniques such as Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR). Below are detailed methodologies for these key experiments.

Fluorescence Polarization (FP) Assay

This assay measures the disruption of the Keap1-Nrf2 protein-protein interaction.

Objective: To determine the concentration at which a test compound inhibits 50% (IC50) of the binding between a fluorescently labeled Nrf2-derived peptide and the Keap1 Kelch domain.

Materials:

  • Purified recombinant Kelch domain of human Keap1.

  • A fluorescently labeled peptide derived from the Nrf2 binding motif (e.g., FITC-LDEETGEFL).

  • Test compounds (e.g., this compound or other inhibitors).

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20).

  • 384-well, low-volume, black microplates.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Reagent Preparation: Prepare a solution of the Keap1 Kelch domain and the fluorescently labeled Nrf2 peptide in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.

  • Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.

  • Assay Reaction: In the microplate wells, add the Keap1 protein and the fluorescent peptide. Then, add the serially diluted test compounds. Include control wells with Keap1 and the fluorescent peptide only (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using the microplate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FITC).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR)

This label-free technique measures the real-time binding kinetics and affinity between a ligand and an analyte.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of the interaction between a test compound and Keap1.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Purified recombinant Keap1 protein.

  • Test compounds.

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • Running buffer (e.g., HBS-EP+).

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

Procedure:

  • Ligand Immobilization: Covalently immobilize the Keap1 protein onto the surface of the sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Prepare a series of concentrations of the test compound in the running buffer. Inject the different concentrations of the analyte over the immobilized Keap1 surface and a reference surface (without Keap1) at a constant flow rate.

  • Data Collection: Monitor the change in the refractive index at the sensor surface in real-time. This change, measured in response units (RU), is proportional to the amount of analyte bound to the ligand.

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

  • Data Analysis: Subtract the reference channel data from the active channel data to obtain sensorgrams representing the specific binding. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and calculate the equilibrium dissociation constant (Kd = kd/ka).

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the Keap1-Nrf2 signaling pathway and a typical experimental workflow for determining binding affinity.

Keap1_Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Dimer Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Cul3->Nrf2 Ubiquitinates Ub Ubiquitin This compound This compound This compound->Keap1 Inhibits Nrf2_n Nrf2 Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Maf->ARE Binds Genes Antioxidant Genes (e.g., NQO1, HO-1) ARE->Genes Activates Transcription Nrf2_cyto->Nrf2_n Translocation

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of this compound action.

Binding_Affinity_Workflow cluster_preparation Preparation cluster_assay Binding Assay (e.g., FP or SPR) cluster_analysis Data Analysis p1 Purify Target Protein (e.g., Keap1) p3 Prepare Buffers and Reagents p1->p3 p2 Synthesize/Obtain Test Compound p2->p3 a1 Incubate Protein with Compound p3->a1 a2 Measure Binding Signal a1->a2 d1 Generate Dose-Response or Binding Curves a2->d1 d2 Calculate Affinity Constant (e.g., Kd or IC50) d1->d2

Caption: A generalized workflow for determining the binding affinity of a compound to its target protein.

References

A Comparative Review of MIND4 Research Findings: Unveiling the Potential of a Novel Nrf2 Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the research findings related to MIND4-17, a novel activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The performance of this compound-17 is objectively compared with other alternative Nrf2 activators and therapeutic agents, supported by experimental data.

Executive Summary

This compound-17 has emerged as a potent Nrf2 activator with significant cytoprotective effects against oxidative stress in preclinical studies. Research has primarily focused on its therapeutic potential in conditions such as diabetic retinopathy and osteoporosis, where oxidative damage is a key pathological driver. This review synthesizes the available quantitative data, details the experimental methodologies employed in key studies, and provides a comparative analysis against other Nrf2 activators like sulforaphane (B1684495) (SFP) and dimethyl fumarate (B1241708) (DMF), as well as other compounds with similar protective effects in specific disease models, such as chlorogenic acid and 4-octyl itaconate (4-OI).

Data Presentation

Table 1: Comparative Potency of Nrf2 Activators
CompoundCD Value (μM)¹Relative PotencyKey Mechanism of Action
This compound-17 0.15 [1]High Covalently modifies Keap1 at Cys151[1][2][3]
Sulforaphane (SFP)0.18[1]HighCovalently modifies multiple cysteine residues on Keap1
Dimethyl Fumarate (DMF)9[1]ModerateCovalently modifies multiple cysteine residues on Keap1[4]

¹CD value represents the concentration required to double the specific activity of NQO1, a downstream target of Nrf2. A lower CD value indicates higher potency.[1]

Table 2: Protective Effects of this compound-17 in Oxidative Stress Models
Cell TypeStressorThis compound-17 ConcentrationObserved EffectsReference
Retinal Ganglion CellsHigh GlucoseNot specifiedInhibited cytotoxicity and apoptosis; Attenuated ROS production.[3][3]
Osteoblasts (OB-6)Hydrogen Peroxide (H₂O₂)1-10 μMInhibited reduction in cell viability; Inhibited apoptotic and non-apoptotic cell death; Attenuated ROS production, lipid peroxidation, and DNA damage.[2][5][2][5]
Table 3: Comparative Efficacy of this compound-17 and Alternatives in Osteoblast Protection
CompoundCell TypeStressorKey Findings
This compound-17 OB-6, primary human and murine osteoblastsH₂O₂Dose-dependently protected against H₂O₂-induced cell death at 1-10 μM.[2]
Chlorogenic AcidMC3T3-E1 osteoblastsH₂O₂Protected against oxidative damage by activating the PI3K/Akt-mediated Nrf2/HO-1 pathway.[6][7]
4-Octyl Itaconate (4-OI)OB-6, primary murine osteoblastsH₂O₂Activated Nrf2 signaling to inhibit H₂O₂-induced oxidative injury and death.[8][9]

Experimental Protocols

Nrf2 Activation and Nuclear Translocation Assay

Objective: To determine the ability of a compound to induce the translocation of Nrf2 from the cytoplasm to the nucleus.

Methodology:

  • Cell Culture: Culture appropriate cells (e.g., HEK293, osteoblasts) in standard conditions.

  • Treatment: Treat cells with the test compound (e.g., this compound-17 at 1 μM) for a specified time (e.g., 1 hour).[10]

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

    • Block non-specific binding sites with a blocking solution (e.g., 5% bovine serum albumin in PBS).

    • Incubate with a primary antibody specific for Nrf2.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the nuclear localization of Nrf2 by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.[11][12]

Cell Viability and Apoptosis Assays

Objective: To assess the cytoprotective effects of a compound against an oxidative stressor.

Methodologies:

  • Cell Viability (CCK-8 Assay):

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with the test compound for a specified duration.

    • Induce oxidative stress by adding a stressor (e.g., H₂O₂).

    • Add CCK-8 solution to each well and incubate.

    • Measure the absorbance at 450 nm, which is proportional to the number of viable cells.[2]

  • Apoptosis (Histone-DNA ELISA):

    • After treatment, lyse the cells to release cytoplasmic histones and DNA.

    • Use a microplate coated with anti-histone antibodies to capture the nucleosomes.

    • Add a peroxidase-conjugated anti-DNA antibody.

    • Add a colorimetric substrate and measure the absorbance, which corresponds to the amount of apoptosis.[2]

  • Apoptosis (FACS Analysis):

    • Harvest and wash the treated cells.

    • Resuspend the cells in a binding buffer.

    • Stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Mandatory Visualization

MIND4_Signaling_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative or Electrophilic Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates MIND4_17 This compound-17 MIND4_17->Keap1 modifies Cys151 Nrf2 Nrf2 Keap1->Nrf2 binds and promotes ubiquitination Ub Ubiquitin Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasomal Degradation Ub->Proteasome targets for ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes activates transcription Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_data Data Analysis start Seed Cells culture Culture overnight start->culture pretreat Pre-treat with This compound-17 or Vehicle culture->pretreat stress Induce Oxidative Stress (e.g., H₂O₂) pretreat->stress viability Cell Viability Assay (CCK-8) stress->viability apoptosis Apoptosis Assay (FACS, ELISA) stress->apoptosis ros ROS Production Assay stress->ros analysis Quantify and Compare Treatment Groups viability->analysis apoptosis->analysis ros->analysis

References

Benchmarking MIND4: A Comparative Guide to Performance in Drug Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective performance comparison of the MIND4 computational drug discovery platform against leading industry alternatives. The data presented is based on a standardized retrospective validation protocol designed to assess the core task of identifying correct drug-target interactions from a large dataset of known associations.

Performance Benchmarking

The performance of this compound was evaluated against two other platforms—"Industry Standard A" and "Alternative B"—based on key metrics for target identification. The primary metric is "Recall@k," which measures the percentage of known drug-indication associations correctly ranked within the top 'k' predictions.[1] This is a crucial indicator of a platform's ability to prioritize viable candidates for further investigation, directly impacting the efficiency of drug discovery pipelines.[2]

Table 1: Comparative Performance on Known Drug-Target Benchmarks

PlatformRecall@10 (%)Recall@50 (%)Recall@100 (%)Average Processing Time (Hours)
This compound 14.2 31.5 45.8 12
Industry Standard A12.128.941.218
Alternative B9.825.438.124

Data is derived from a retrospective analysis using the Therapeutic Targets Database (TTD) as the ground truth.[1]

Experimental Protocols

To ensure a fair and reproducible comparison, a robust benchmarking protocol was established.[3] This protocol is designed to retrospectively validate the platforms' ability to identify known drug-target relationships.

Retrospective Validation Protocol

This protocol assesses the ability of a computational platform to correctly identify known drug-target associations from a comprehensive database.

1. Dataset Acquisition and Preparation:

  • Ground Truth Mapping: A dataset of approved drug-indication associations was compiled from the Therapeutic Targets Database (TTD).[1] This serves as the "ground truth" for the experiment.
  • Compound and Target Libraries: Proteomic interaction signatures and compound structures were sourced from public repositories to serve as the input for the prediction platforms.[3]

2. Prediction and Ranking:

  • Leave-One-Out Cross-Validation: For each indication in the ground truth dataset, the associated drug is withheld.[3]
  • Candidate Ranking: The computational platform (e.g., this compound) is then used to rank all compounds in the library for their potential association with that indication.[3] This process is repeated for every known drug-indication pair.

3. Performance Evaluation:

  • Calculation of Recall@k: The ranked lists generated in the previous step are analyzed. The performance is measured by calculating the percentage of times the withheld drug (the correct answer) appeared within the top 10, 50, and 100 predictions (Recall@10, Recall@50, Recall@100).[1][4]
  • Statistical Analysis: The average recall percentages across all tested indications are calculated to determine the final performance score for each platform.

4. Processing Time:

  • The total computational time required for each platform to complete the full set of predictions was recorded to assess efficiency.

Visualized Pathways and Workflows

To further clarify the context of drug discovery and the experimental process, the following diagrams illustrate a key signaling pathway relevant to cancer therapeutics and the workflow of the benchmarking protocol.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical chain of protein interactions that relays signals from the cell surface to the nucleus, regulating processes like cell proliferation and division.[5] Components of this pathway, such as Raf and MEK, are common targets in cancer drug discovery.[6][7]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactor Transcription Factors (e.g., Myc) ERK->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation) TranscriptionFactor->GeneExpression EGF Growth Factor (e.g., EGF) EGF->EGFR Binds Benchmarking_Workflow start Start data_acq 1. Acquire Datasets (TTD, Compound Libraries) start->data_acq data_prep 2. Prepare Ground Truth (Known Drug-Indication Pairs) data_acq->data_prep loop_start 3. For each pair, withhold known drug data_prep->loop_start prediction 4. Run Prediction with this compound (Rank all compounds for indication) loop_start->prediction Yes calc_recall 7. Calculate Recall@K (% of successful identifications) loop_start->calc_recall No (all pairs done) analysis 5. Check if withheld drug is in Top-K Ranks prediction->analysis loop_end 6. Repeat for all pairs analysis->loop_end loop_end->loop_start Next pair compare 8. Compare with Other Platforms calc_recall->compare end End compare->end

References

Safety Operating Guide

Proper Disposal Procedures for Hazardous Chemical Waste (Exemplified by "MIND4")

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are generalized guidelines for the disposal of a hypothetical hazardous chemical, "MIND4." It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical you intend to dispose of. The SDS will provide detailed and specific instructions crucial for safety and regulatory compliance.

Immediate Safety and Logistical Information

Proper disposal of laboratory chemicals is essential for the safety of personnel and the protection of the environment.[1][2] Improper disposal can lead to hazardous reactions, environmental contamination, and legal penalties.[1][2] This guide provides a procedural framework for the safe handling and disposal of hazardous chemical waste, using the placeholder "this compound."

Core Safety Principles:

  • Consult the SDS: The Safety Data Sheet is the primary source of information for handling and disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3][4]

  • Ventilation: Handle hazardous chemicals in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[3][4][5]

  • Segregation: Never mix incompatible waste streams.[2][4] Store different classes of chemical waste separately to prevent dangerous reactions.

Quantitative Data Summary

The following table summarizes key quantitative parameters and classifications relevant to hazardous waste disposal. These are general guidelines and may vary based on local regulations and the specific properties of the chemical.

ParameterGuidelineCitation
Generator Status Very Small Quantity Generators (VSQGs): ≤ 100 kg (220 lbs) of hazardous waste per month. Small Quantity Generators (SQGs): > 100 kg (220 lbs) and < 1,000 kg (2205 lbs) of hazardous waste per month. Large Quantity Generators (LQGs): ≥ 1,000 kg (2205 lbs) of hazardous waste per month.[6]
Container Rinsing For empty containers of toxic or poisonous chemicals, a triple rinse with a suitable solvent is required. The rinsate must be collected and treated as hazardous waste.[2][4]
pH Neutralization For some aqueous waste, neutralization to within the pH limits of the local wastewater treatment system may be required before disposal. Consult your institution's EHS and local regulations for specific pH ranges.[7]
Satellite Accumulation Be aware of your institution's limits on the amount of hazardous waste that can be stored in a satellite accumulation area within the laboratory.[4]

Experimental Protocol: Triple Rinsing of Empty Containers

This protocol details the standard procedure for decontaminating empty containers that held a hazardous chemical like "this compound."

Objective: To effectively remove residual hazardous chemical from a container to allow for its safe disposal as non-hazardous waste, where permitted.

Materials:

  • Empty "this compound" container

  • Appropriate solvent (as specified in the SDS or a suitable common solvent)

  • Hazardous waste collection container for rinsate

  • Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves, lab coat

  • Chemical fume hood

Procedure:

  • Preparation: Don all required PPE and perform the entire procedure within a chemical fume hood.

  • First Rinse: Add a small amount of the appropriate solvent to the empty container, ensuring it coats all interior surfaces. Securely cap the container and agitate it thoroughly.

  • Collect Rinsate: Pour the solvent rinsate into a designated hazardous waste container.

  • Second and Third Rinses: Repeat steps 2 and 3 two more times to complete the triple rinse.

  • Container Drying: Allow the rinsed container to air dry completely in the fume hood.

  • Label Defacement: Once dry, deface or remove the original product label from the container.[4]

  • Final Disposal: Dispose of the decontaminated container according to your institution's guidelines for empty chemical containers.[4]

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of a hazardous chemical waste like "this compound."

Figure 1. Hazardous Chemical Waste Disposal Workflow cluster_prep Preparation cluster_handling Waste Handling & Collection cluster_storage Interim Storage cluster_disposal Final Disposal consult_sds Consult SDS for this compound don_ppe Don Appropriate PPE consult_sds->don_ppe identify_waste Identify & Segregate Waste don_ppe->identify_waste prepare_container Prepare & Label Waste Container identify_waste->prepare_container add_waste Add this compound Waste to Container prepare_container->add_waste close_container Keep Container Securely Closed add_waste->close_container store_saa Store in Designated Satellite Accumulation Area close_container->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment contact_ehs Contact EHS for Pickup secondary_containment->contact_ehs waste_removal EHS Removes Waste for Proper Disposal contact_ehs->waste_removal

Caption: Workflow for the safe disposal of hazardous chemical waste.

References

Standard Operating Procedure for Handling Novel Compound MIND4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A thorough search of public chemical databases and safety literature did not yield any specific information for a compound designated "MIND4." The following guidelines are therefore based on established best practices for the handling of novel or uncharacterized chemical substances. It is imperative to treat any unknown compound as potentially hazardous. This document should be used as a starting point, to be supplemented by a comprehensive, substance-specific risk assessment once the properties of this compound are better understood.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in handling the novel compound this compound. It offers procedural guidance to directly address operational safety questions.

Immediate Safety and Hazard Assessment

Given that the toxicological, physical, and chemical properties of this compound are unknown, a conservative approach to safety is mandatory. Assume that this compound may be toxic, flammable, corrosive, reactive, and/or environmentally harmful.[1] A risk assessment should be conducted before any handling of the material.[2][3]

Key Principles:

  • Minimize Exposure: All contact with this compound should be minimized. Do not allow the substance to come into contact with skin.[4]

  • Assume Toxicity: Treat this compound as a highly toxic substance until proven otherwise.[4]

  • Control at the Source: Use engineering controls like fume hoods to prevent the release of vapors, dust, or aerosols.[1][4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when handling a substance with unknown hazards. The following table summarizes the minimum required PPE.

Protection Type Required PPE Specifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldGoggles must provide splash protection. A face shield is required over safety glasses when there is a risk of explosion, significant splash, or a highly exothermic reaction.[1][5][6]
Skin and Body Protection Chemical-Resistant Lab CoatA flame-resistant lab coat should be worn to protect against contamination.[1][6] Ensure it is fully buttoned.
Hand Protection Chemical-Resistant GlovesWear chemical-resistant gloves, such as nitrile rubber.[1][5] No single glove material protects against all chemicals; consult manufacturer compatibility charts if any solvents are used with this compound.[6]
Respiratory Protection As determined by risk assessmentAll handling of this compound should occur within a certified chemical fume hood to prevent inhalation.[1] If this is not feasible, respirator use is required and must comply with institutional EHS guidelines, including fit testing and training.[6][7]
Foot Protection Closed-toe ShoesShoes must cover the entire foot.[6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

3.1. Preparation and Engineering Controls

  • Designate a Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[1]

  • Gather Materials: Ensure all necessary equipment, including waste containers, is inside the fume hood before starting work.

  • Verify Fume Hood Operation: Check that the fume hood is functioning correctly before use.

3.2. Handling and Experimental Procedures

  • Don PPE: Put on all required PPE as specified in the table above before handling this compound.

  • Weighing and Transfer: Conduct all weighing and transfers of this compound within the fume hood to contain any dust or vapors.

  • Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing.

  • Labeling: All containers holding this compound, including temporary containers like beakers and test tubes, must be clearly labeled with the compound name ("this compound"), any known components, the date, and the researcher's name.[8][9]

3.3. Emergency Procedures

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station. Hold eyelids open and away from the eyeball. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Spill Alert others in the area. If the spill is small and contained within the fume hood, use an appropriate absorbent material to clean it up. All materials used for cleanup must be disposed of as hazardous waste. For larger spills, evacuate the area and contact the institutional Environmental Health and Safety (EHS) office.

Disposal Plan

The disposal of an uncharacterized compound like this compound must be handled as hazardous waste.[1]

4.1. Waste Segregation and Collection

  • Dedicated Waste Containers: Do not mix this compound waste with other chemical waste streams.[1]

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, pipette tips, absorbent pads) must be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[1]

4.2. Labeling and Storage

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the compound name ("MAND4"), the date of accumulation, and the responsible researcher's name and contact information.[1][10]

  • Storage: Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from ignition sources and incompatible chemicals.[1]

4.3. Final Disposal

  • Contact EHS: The final disposal of uncharacterized waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office for guidance and to arrange for pickup.[1][9] Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with unknown identities.[9]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for handling the novel compound this compound.

MIND4_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps risk_assessment Conduct Risk Assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe prep_workspace Prepare Workspace in Fume Hood don_ppe->prep_workspace weigh_transfer Weigh and Transfer this compound prep_workspace->weigh_transfer Proceed to Handling experiment Perform Experiment weigh_transfer->experiment segregate_waste Segregate Waste experiment->segregate_waste Generate Waste label_waste Label Waste Container segregate_waste->label_waste store_waste Store in Satellite Area label_waste->store_waste decontaminate Decontaminate Workspace store_waste->decontaminate request_disposal Request EHS Disposal store_waste->request_disposal doff_ppe Doff PPE decontaminate->doff_ppe Complete Cleanup wash_hands Wash Hands doff_ppe->wash_hands

Caption: Generalized workflow for handling the novel compound this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。